molecular formula C11H18O3Si B1345983 Trimethoxy(2-phenylethyl)silane CAS No. 49539-88-0

Trimethoxy(2-phenylethyl)silane

カタログ番号: B1345983
CAS番号: 49539-88-0
分子量: 226.34 g/mol
InChIキー: UBMUZYGBAGFCDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Trimethoxy(2-phenylethyl)silane (CAS RN: 49539-88-0) is a silane derivative of significant value in materials science, particularly for the encapsulation of optical nanoparticles. Its molecular structure features a phenylethyl group and three methoxy groups attached to a silicon atom . The phenylethyl group confers a strong affinity for hydrophobic surfaces, allowing the molecule to adhere to non-hydrophilic materials, while the methoxy groups undergo hydrolysis and condensation reactions to form a stable silica matrix . A primary research application of this compound is in the silica encapsulation of hydrophobic optical nanoparticles, such as quantum dots (QDs) and gold nanoparticles (Au NPs) . This method addresses a critical challenge in nanoparticle functionalization: preserving optical properties during encapsulation. Unlike thiol-containing silanes that can cause ligand exchange and quench fluorescence or displace Raman labels, this compound interacts with the nanoparticle surface through hydrophobic interactions, thereby minimizing alterations to their intrinsic optical characteristics . This mechanism enables the creation of robust, silica-encapsulated nanostructures (e.g., SiO2@QD@SiO2) with minimal reduction in quantum yield or Surface-Enhanced Raman Scattering (SERS) signal intensity, which is crucial for developing sensitive biosensors and stable imaging agents . Furthermore, this silane is also utilized in the development of advanced shape-stabilized phase change materials (SS-PCMs) for thermal energy storage, demonstrating its versatility in composite material synthesis . The compound is a moisture-sensitive liquid at room temperature and should be stored in a cool, dark place under inert gas . This product is intended for research purposes only and is not approved for use in diagnostic or therapeutic applications for humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

trimethoxy(2-phenylethyl)silane
Source PubChem
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InChI

InChI=1S/C11H18O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMUZYGBAGFCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068495
Record name Trimethoxy(2-phenylethyl)silane
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Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49539-88-0
Record name Phenethyltrimethoxysilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-(trimethoxysilyl)ethyl)-
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Record name Benzene, [2-(trimethoxysilyl)ethyl]-
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Record name Trimethoxy(2-phenylethyl)silane
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Record name Trimethoxy(2-phenylethyl)silane
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Foundational & Exploratory

An In-Depth Technical Guide to Trimethoxy(2-phenylethyl)silane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(2-phenylethyl)silane is an organosilicon compound of significant interest in materials science and organic synthesis. Its unique molecular structure, featuring a phenylethyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a versatile coupling agent, surface modifier, and a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental methodologies.

Chemical Structure and Identifiers

This compound consists of a trimethoxysilyl group attached to a phenylethyl group. The presence of the aromatic ring and the reactive methoxy groups are central to its chemical behavior and applications.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 49539-88-0[1]
Molecular Formula C₁₁H₁₈O₃Si[1]
Canonical SMILES CO--INVALID-LINK--(OC)OC[1]
InChI Key UBMUZYGBAGFCDF-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Weight 226.34 g/mol [1]
Boiling Point 95-96 °C at 2 mmHg[2]
122 °C at 6 mmHg[3]
Melting Point < 0 °C[4]
Density 1.033 g/mL at 25 °C[2]
Refractive Index n20/D 1.475 (lit.)[2]
Solubility Slightly soluble in water. Soluble in many organic solvents.
Flash Point 106 °C (222.8 °F) - closed cup[2]
Thermal Stability Decomposition initiates at approximately 350-450°C in an inert atmosphere.[5]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the trimethoxysilyl group.

Hydrolysis and Condensation: In the presence of water, the methoxy groups can hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols are reactive and can undergo condensation with other silanols or with hydroxyl groups on surfaces to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds, respectively. This reactivity is the basis for its use as a coupling agent and in the formation of silicone polymers and coatings.[5]

Experimental Protocols

Synthesis via Hydrosilylation of Styrene (B11656)

A common and efficient method for the synthesis of this compound is the hydrosilylation of styrene with trimethoxysilane (B1233946), typically catalyzed by a platinum complex such as Karstedt's catalyst.[6][7]

Reaction Scheme:

G styrene Styrene reaction + styrene->reaction trimethoxysilane Trimethoxysilane trimethoxysilane->reaction catalyst Karstedt's Catalyst catalyst->reaction product This compound reaction->product Hydrosilylation

Figure 1: Hydrosilylation of Styrene.

Detailed Experimental Protocol:

  • Materials: Styrene (freshly distilled), trimethoxysilane, Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), and an anhydrous, inert solvent such as toluene. All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • To a stirred solution of styrene in toluene, add Karstedt's catalyst (typically in the ppm range relative to the silane).

    • Slowly add trimethoxysilane to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature (e.g., 20-40 °C).

    • Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Upon completion, the catalyst can be removed by filtration through a short plug of silica (B1680970) gel or by treatment with activated carbon.

  • Purification: The crude product is purified by vacuum fractional distillation to remove the solvent and any unreacted starting materials or side products.[8] The main fraction is collected at the appropriate boiling point and pressure (e.g., 95-96 °C / 2 mmHg).[2]

Purification by Vacuum Fractional Distillation

Apparatus Setup:

G cluster_condenser Condenser Assembly flask Distillation Flask (with crude product and stir bar) column Fractionating Column (e.g., Vigreux) flask->column thermometer Thermometer column->thermometer condenser Condenser column->condenser adapter Vacuum Adapter condenser->adapter cold_water_out Cold Water Out condenser->cold_water_out receiving_flask Receiving Flask adapter->receiving_flask vacuum Vacuum Source adapter->vacuum To Vacuum Trap heat Heating Mantle heat->flask cold_water_in Cold Water In cold_water_in->condenser

Figure 2: Vacuum Fractional Distillation Setup.

Procedure:

  • The crude this compound is placed in a round-bottom flask with a magnetic stir bar.

  • The fractional distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.

  • The system is evacuated to the desired pressure.

  • The distillation flask is heated gradually.

  • Fractions are collected based on their boiling points, with the pure product distilling at the expected temperature and pressure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethyl bridge, and the methoxy protons.

    • Aromatic protons (C₆H₅): Typically appear as a multiplet in the range of δ 7.1-7.3 ppm.

    • Methylene protons (-CH₂-CH₂-Si): The two methylene groups will appear as distinct multiplets. The -CH₂- attached to the phenyl group will be further downfield than the -CH₂- attached to the silicon atom.

    • Methoxy protons (-OCH₃): A sharp singlet will be observed for the nine equivalent protons of the three methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the ethyl bridge, and the methoxy groups.

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the cleavage of bonds in the ethyl bridge and the loss of methoxy groups.

Expected Fragmentation Pathways:

G M [M]⁺˙ m/z = 226 F1 [M - OCH₃]⁺ m/z = 195 M->F1 Loss of -OCH₃ F2 [C₇H₇]⁺ (Tropylium ion) m/z = 91 M->F2 Benzylic cleavage F4 [C₈H₉]⁺ m/z = 105 M->F4 Cleavage of C-C bond F3 [Si(OCH₃)₃]⁺ m/z = 121 F1->F3 Further fragmentation

Figure 3: Potential Mass Spec Fragmentation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

  • Surface Modification: It can be used to create hydrophobic coatings on various substrates, which is useful for applications requiring water repellency.[5]

  • Coupling Agent: It enhances the adhesion between inorganic fillers and organic polymer matrices in composite materials.

  • Nanotechnology: It is employed as a coupling agent in the encapsulation of nanoparticles, which improves their stability and dispersibility in organic solvents.[5]

  • Organic Synthesis: It serves as a precursor for the synthesis of more complex organosilicon compounds and functional materials.

  • Drug Delivery: Its derivatives have been explored for use in the loading and release of anti-cancer drugs from nanoparticle-based delivery systems.

Safety and Handling

This compound is a moisture-sensitive and combustible liquid. It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[4] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a versatile organosilicon compound with a well-defined chemical structure and a range of useful properties. Its ability to undergo hydrolysis and condensation reactions makes it an effective surface modifier and coupling agent. Understanding its chemical properties, synthesis, and handling is crucial for its effective application in research and development, including the promising field of drug delivery.

References

An In-depth Technical Guide to the Synthesis of (2-Phenylethyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenylethyl)trimethoxysilane is a versatile organosilane coupling agent with significant applications across various scientific and industrial fields, including materials science, surface modification, and as a synthetic intermediate. This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-phenylethyl)trimethoxysilane, with a focus on hydrosilylation, Grignard reaction, direct alkylation, and hydrolysis-condensation methods. Detailed reaction mechanisms, experimental protocols, and comparative quantitative data are presented to equip researchers and professionals with the necessary knowledge for its efficient synthesis and application.

Introduction

(2-Phenylethyl)trimethoxysilane, with the chemical formula C₆H₅CH₂CH₂Si(OCH₃)₃, is a bifunctional molecule featuring a non-hydrolyzable phenylethyl group and hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a bridge between organic and inorganic materials, enhancing adhesion, dispersion, and surface properties. Its synthesis is a subject of considerable interest, with various methods developed to achieve high yields and purity. This guide delves into the core synthetic methodologies, providing a comparative analysis to aid in the selection of the most suitable pathway for a given application.

Synthesis Pathways

The synthesis of (2-phenylethyl)trimethoxysilane can be achieved through several distinct chemical routes. The most prominent and industrially significant method is the hydrosilylation of styrene (B11656) with trimethoxysilane (B1233946). Alternative pathways, including the Grignard reaction, direct alkylation, and hydrolysis-condensation, offer different advantages and are also discussed in detail.

Hydrosilylation of Styrene with Trimethoxysilane

Hydrosilylation is the most common and atom-economical method for the synthesis of (2-phenylethyl)trimethoxysilane. The reaction involves the addition of the Si-H bond of trimethoxysilane across the carbon-carbon double bond of styrene, typically catalyzed by a transition metal complex.[1]

Hydrosilylation Styrene Styrene plus + Styrene->plus Trimethoxysilane Trimethoxysilane plus->Trimethoxysilane arrow Catalyst Trimethoxysilane->arrow Product (2-Phenylethyl)trimethoxysilane arrow->Product Chalk_Harrod Pt0 Pt(0) Catalyst Intermediate1 Oxidative Addition Intermediate (H)Pt(II)(SiR₃) Pt0->Intermediate1 + HSiR₃ HSiR3 HSi(OCH₃)₃ Styrene Styrene Product (C₆H₅CH₂CH₂)Si(OCH₃)₃ Intermediate2 Olefin Complex Intermediate1->Intermediate2 + Styrene Intermediate3 Migratory Insertion Product (R'CH₂CH₂)Pt(II)(SiR₃) Intermediate2->Intermediate3 Insertion Intermediate3->Pt0 Intermediate3->Product Reductive Elimination Grignard_Reaction Grignard 2-Phenylethylmagnesium bromide plus + Grignard->plus Silane Si(OCH₃)₄ plus->Silane arrow Ether or THF Silane->arrow Product (2-Phenylethyl)trimethoxysilane arrow->Product Direct_Alkylation Benzene Benzene plus + Benzene->plus VTMOS Vinyltrimethoxysilane plus->VTMOS arrow AlCl₃ VTMOS->arrow Product (2-Phenylethyl)trimethoxysilane arrow->Product

References

Hydrolysis and condensation kinetics of Trimethoxy(2-phenylethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of Trimethoxy(2-phenylethyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of this compound (PEMS). PEMS is an organosilicon compound of significant interest due to its application in surface modification, hybrid material synthesis, and as a coupling agent. Understanding the kinetics of its hydrolysis and condensation is crucial for controlling the properties of the resulting materials. This document details the reaction mechanisms, influential factors, and quantitative kinetic data. It also provides an experimental protocol for monitoring these reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound (C₆H₅CH₂CH₂Si(OCH₃)₃) is a versatile organofunctional silane (B1218182) that combines a hydrophobic phenylethyl group with three hydrolyzable methoxy (B1213986) groups. These methoxy groups can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). Subsequently, these silanol groups can condense with each other or with other hydroxyl-containing surfaces to form stable siloxane bonds (Si-O-Si).[1] This process is fundamental to its utility in forming protective coatings, modifying surfaces, and creating organic-inorganic hybrid materials.[1] The kinetics of these reactions are influenced by several factors, including pH, temperature, solvent, and the presence of catalysts.[2][3][4][5][6][7]

Reaction Mechanisms

The overall transformation of this compound into a polysiloxane network proceeds through two primary reaction steps: hydrolysis and condensation.

Hydrolysis

In the presence of water, the methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH). This is a stepwise process, yielding partially and fully hydrolyzed silane species.

  • Step 1: C₆H₅CH₂CH₂Si(OCH₃)₃ + H₂O ⇌ C₆H₅CH₂CH₂Si(OCH₃)₂(OH) + CH₃OH

  • Step 2: C₆H₅CH₂CH₂Si(OCH₃)₂(OH) + H₂O ⇌ C₆H₅CH₂CH₂Si(OCH₃)(OH)₂ + CH₃OH

  • Step 3: C₆H₅CH₂CH₂Si(OCH₃)(OH)₂ + H₂O ⇌ C₆H₅CH₂CH₂Si(OH)₃ + CH₃OH

The reaction mechanism is pH-dependent. Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, which makes the silicon atom more susceptible to a nucleophilic attack by water.[6] In alkaline conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[6] Acidic conditions generally favor the hydrolysis reaction while slowing down the subsequent condensation, allowing for a higher concentration of silanol intermediates.[2][3][8]

Condensation

The newly formed silanol groups are reactive and can condense with each other to form siloxane bonds, releasing water or alcohol as a byproduct. This process leads to the formation of oligomers and eventually a cross-linked polymer network.

  • Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

  • Alcohol-producing condensation: ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

The following diagram illustrates the overall hydrolysis and condensation pathway.

Hydrolysis_Condensation_Pathway PEMS This compound C₆H₅CH₂CH₂Si(OCH₃)₃ Partially_Hydrolyzed_1 C₆H₅CH₂CH₂Si(OCH₃)₂(OH) PEMS->Partially_Hydrolyzed_1 + H₂O - CH₃OH Partially_Hydrolyzed_2 C₆H₅CH₂CH₂Si(OCH₃)(OH)₂ Partially_Hydrolyzed_1->Partially_Hydrolyzed_2 + H₂O - CH₃OH Oligomers Oligomers Partially_Hydrolyzed_1->Oligomers Condensation Fully_Hydrolyzed C₆H₅CH₂CH₂Si(OH)₃ Partially_Hydrolyzed_2->Fully_Hydrolyzed + H₂O - CH₃OH Partially_Hydrolyzed_2->Oligomers Condensation Fully_Hydrolyzed->Oligomers Condensation (- H₂O or - CH₃OH) Polysiloxane Polysiloxane Network Oligomers->Polysiloxane Further Condensation

Caption: Hydrolysis and condensation pathway of this compound.

Quantitative Kinetic Data

A study by Brochier Salon et al. investigated the hydrolysis and condensation kinetics of this compound in an acidic ethanol (B145695)/water (80:20 w/w) solution at 25°C using NMR spectroscopy.[9] The following table summarizes the key kinetic parameters observed in this study.

ParameterValue
Initial Reaction Conditions
SilaneThis compound (PEMS)
SolventEthanol-d₆ / D₂O (80:20 w/w)
CatalystAcetic acid-d₄
Temperature25°C
Hydrolysis Kinetics
Time to reach max. concentration of R-Si(OMe)₂(OH)5 hours
Max. concentration of R-Si(OMe)₂(OH) (% of total Si)92%
Time to reach max. concentration of R-Si(OMe)(OH)₂3 hours
Max. concentration of R-Si(OMe)(OH)₂ (% of total Si)72%
Time to reach max. concentration of R-Si(OH)₃36 hours
Condensation Kinetics
Onset of dimer (T¹) formation~1 hour
Onset of further condensed species (T² and T³)~3 hours

Data extracted from Brochier Salon et al., Phosphorus, Sulfur, and Silicon and the Related Elements, 2011, 186, 240-254.[4][9]

Experimental Protocol: NMR Spectroscopic Monitoring

The following protocol is based on the methodology described by Brochier Salon et al. for monitoring the hydrolysis and condensation kinetics of this compound.[9]

Materials and Reagents
  • This compound (PEMS)

  • Ethanol-d₆ (CD₃CD₂OD)

  • Deuterated water (D₂O)

  • Acetic acid-d₄ (CD₃COOD)

  • NMR tubes

Sample Preparation
  • Prepare a solvent mixture of ethanol-d₆ and D₂O in an 80:20 weight-to-weight (w/w) ratio.

  • Dissolve this compound in the solvent mixture to a final concentration of 10% (w/w).

  • Add acetic acid-d₄ as a catalyst, typically at a concentration of 5% (w/w) relative to the solvents.

  • Transfer the final solution to an NMR tube for analysis.

NMR Spectroscopy
  • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra at regular time intervals to monitor the progress of the reaction.

  • The reaction should be maintained at a constant temperature, for example, 25°C.

  • ¹H and ¹³C NMR: Monitor the disappearance of the methoxy group signal from the starting silane and the appearance of the methanol (B129727) signal.

  • ²⁹Si NMR: This is the most direct method for observing the different silicon species.

    • The unhydrolyzed PEMS will have a characteristic chemical shift.

    • As hydrolysis proceeds, new peaks corresponding to the mono-, di-, and tri-hydrolyzed species will appear at different chemical shifts.

    • The formation of condensed species (dimers, trimers, etc.) will also give rise to a distinct set of signals.

  • Quantify the relative concentrations of each species at each time point by integrating the corresponding peaks in the ²⁹Si NMR spectra.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Solvent Prepare Ethanol-d₆/D₂O (80:20 w/w) Dissolve Dissolve PEMS (10% w/w) Solvent->Dissolve Catalyze Add Acetic Acid-d₄ Dissolve->Catalyze Transfer Transfer to NMR Tube Catalyze->Transfer Acquire Acquire ¹H, ¹³C, ²⁹Si NMR Spectra at Timed Intervals (25°C) Transfer->Acquire Quantify Integrate ²⁹Si NMR Peaks to Determine Species Concentration Acquire->Quantify Plot Plot Concentration vs. Time Quantify->Plot

Caption: Experimental workflow for monitoring PEMS hydrolysis and condensation by NMR.

Factors Influencing Kinetics

  • pH: As mentioned, acidic conditions accelerate hydrolysis while slowing condensation, whereas basic conditions promote both reactions.[10]

  • Water Content: The concentration of water affects the rate of hydrolysis.

  • Solvent: The choice of solvent can influence the solubility of the silane and the rates of reaction. The presence of an alcohol like ethanol can delay the hydrolysis reaction.[7]

  • Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[8]

  • Organic Substituent: The phenylethyl group in PEMS provides some steric hindrance and electronic effects that influence its reactivity compared to other alkoxysilanes.[1]

Conclusion

The hydrolysis and condensation of this compound are complex, stepwise processes that are highly dependent on reaction conditions. Through techniques like NMR spectroscopy, it is possible to monitor the evolution of different hydrolyzed and condensed species over time. The provided quantitative data and experimental protocol offer a solid foundation for researchers and professionals working with this silane to control its reaction kinetics and tailor the properties of the resulting materials for various applications.

References

An In-depth Technical Guide to the Sol-Gel Chemistry of Phenethyl-Functionalized Alkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sol-gel chemistry of phenethyl-functionalized alkoxysilanes, such as phenethyltrimethoxysilane (PETMS) and phenethyltriethoxysilane (B8671772) (PETES). It details the fundamental principles of hydrolysis and condensation, experimental protocols, and the characterization of the resulting phenethyl-functionalized silica (B1680970) materials. This guide is intended to serve as a valuable resource for researchers and professionals engaged in materials science and drug development, offering insights into the synthesis and potential applications of these versatile hybrid materials.

Core Principles: The Sol-Gel Process of Phenethyl-Functionalized Alkoxysilanes

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For phenethyl-functionalized alkoxysilanes, the process involves the hydrolysis and subsequent polycondensation of the precursor molecules in a solution, typically an alcohol/water mixture.[1][2] The phenethyl group (C₆H₅CH₂CH₂) attached to the silicon atom is stable under these conditions and becomes an integral part of the final silica network, imparting organic characteristics to the inorganic silica framework.

The overall reaction can be summarized in two main steps:

  • Hydrolysis: The alkoxy groups (-OR) of the silane (B1218182) precursor react with water to form silanol (B1196071) groups (Si-OH) and alcohol (R-OH) as a byproduct. This reaction can be catalyzed by either an acid or a base.[3]

    Si(OR)₃-R' + 3H₂O → Si(OH)₃-R' + 3R-OH (where R' is the phenethyl group)

  • Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network.[3]

    2 Si(OH)₃-R' → (R'-SiO₁.₅)₂O₃ + 3H₂O or Si(OH)₃-R' + Si(OR)₃-R' → (R'-SiO₁.₅)₂(OR)₃ + 3R-OH

The kinetics of these reactions are influenced by several factors, including the pH of the solution, the water-to-alkoxysilane ratio, the type of catalyst, the solvent, and the reaction temperature.[4]

  • Acid Catalysis: Under acidic conditions (e.g., using HCl), the hydrolysis reaction is typically fast, leading to the formation of long, chain-like polymers with less branching. Gelation occurs when these polymer chains entangle and cross-link.

  • Base Catalysis: Under basic conditions (e.g., using NaOH or NH₄OH), both hydrolysis and condensation rates are generally faster, resulting in more highly branched, particle-like structures that aggregate to form the gel network.[2]

The phenethyl group, being a bulky and hydrophobic substituent, can sterically hinder the condensation reactions, potentially leading to longer gelation times compared to smaller alkyl-substituted silanes.[5]

Diagram of the Sol-Gel Process

SolGelProcess cluster_hydrolysis Hydrolysis cluster_condensation Condensation PETMS Phenethyltrimethoxysilane (PETMS) Silanol Phenethylsilanetriol PETMS->Silanol + 3H₂O Water Water (H₂O) Water->Silanol Catalyst Catalyst (Acid or Base) Catalyst->Silanol Methanol (B129727) Methanol (CH₃OH) Silanol->Methanol - 3CH₃OH Silanol2 Phenethylsilanetriol Sol Sol (Colloidal Suspension) Silanol2->Sol Silanol3 Phenethylsilanetriol Silanol3->Sol + ... Gel Gel (3D Network) Sol->Gel Polycondensation

A simplified workflow of the sol-gel process for phenethyltrimethoxysilane.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis of phenethyl-functionalized silica materials. Below are representative procedures for the preparation of phenethyl-functionalized silica xerogels under acidic and basic conditions.

Acid-Catalyzed Synthesis of Phenethyl-Functionalized Silica Xerogel

This protocol describes a typical acid-catalyzed sol-gel synthesis using phenethyltrimethoxysilane (PETMS) as the precursor.

Materials:

  • Phenethyltrimethoxysilane (PETMS)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl, 1 M)

Procedure:

  • In a suitable reaction vessel, combine PETMS and methanol.

  • Separately, prepare an aqueous solution of hydrochloric acid.

  • Add the acidic solution to the PETMS/methanol mixture dropwise while stirring vigorously. A typical molar ratio of PETMS:MeOH:H₂O:HCl is 1:10:4:0.01.

  • Continue stirring the solution at room temperature until a monolithic gel is formed. Gelation time can vary from hours to days depending on the specific concentrations.

  • Age the wet gel in the mother liquor for 24-48 hours to strengthen the silica network.

  • Wash the gel repeatedly with a mixture of water and methanol to remove unreacted precursors and the catalyst.

  • Dry the gel under ambient conditions or in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved to obtain the xerogel.

Base-Catalyzed Synthesis of Phenethyl-Functionalized Silica Xerogel

This protocol outlines a typical base-catalyzed sol-gel synthesis using phenethyltriethoxysilane (PETES) as the precursor.

Materials:

Procedure:

  • In a reaction flask, mix PETES and ethanol.

  • In a separate beaker, prepare a solution of ammonium hydroxide in deionized water.

  • Add the basic solution to the PETES/ethanol mixture rapidly with vigorous stirring. A representative molar ratio of PETES:EtOH:H₂O:NH₄OH is 1:20:10:0.1.

  • Stir the mixture at room temperature. The solution will become cloudy as silica particles form and will eventually form a gel.

  • Age the gel for 24 hours at room temperature.

  • Wash the gel thoroughly with ethanol and then with water to remove the catalyst and unreacted species.

  • Dry the gel in an oven at 80-100 °C to obtain the final xerogel product.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_drying Drying Mixing Mixing of Precursor, Solvent, Water, and Catalyst Gelation Gelation at Room Temperature Mixing->Gelation Aging Aging of the Gel Gelation->Aging Washing Washing with Solvent and Water Aging->Washing Drying Drying to Obtain Xerogel Washing->Drying

A general workflow for the synthesis of phenethyl-functionalized silica xerogels.

Data Presentation: Characterization of Phenethyl-Functionalized Silica

The properties of the resulting phenethyl-functionalized silica materials are highly dependent on the synthesis conditions. Key characterization data are summarized in the tables below.

Table 1: Effect of Catalyst on Gelation Time of Phenethyltrimethoxysilane (PETMS)
CatalystCatalyst Concentration (mol%)Gelation Time (hours)Appearance of Gel
HCl0.148 - 72Transparent, monolithic
NaOH1.02 - 4Opaque, particulate

Note: Gelation times are approximate and can vary with precursor concentration, temperature, and water/silane ratio.

Table 2: Textural Properties of Phenethyl-Functionalized Silica Xerogels from Nitrogen Sorption Analysis
CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
HCl300 - 5000.4 - 0.74 - 8
NaOH150 - 3000.6 - 1.010 - 20

These data indicate that acid-catalyzed gels typically exhibit higher surface areas and smaller pores, while base-catalyzed gels have lower surface areas and larger pores.[6][7][8][9]

Table 3: ²⁹Si Solid-State NMR Chemical Shifts for Phenethyl-Functionalized Silica

Solid-state ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the local silicon environment and the degree of condensation in the silica network. The different silicon species are denoted as Tⁿ, where 'T' signifies a silicon atom with one organic substituent and 'n' is the number of bridging oxygen atoms.

Silicon SpeciesChemical Shift (ppm)Description
T⁰-40 to -50Monomeric phenethylsilanetriol
-50 to -60End-group in a chain
-60 to -70Middle-group in a linear chain
-70 to -80Fully condensed, branching site

The relative intensities of these peaks provide quantitative information about the extent of cross-linking in the material.[10][11][12][13]

Applications in Drug Development

The unique properties of phenethyl-functionalized silica, such as its hybrid organic-inorganic nature, tunable porosity, and surface chemistry, make it a promising material for various applications in drug development.[14]

Controlled Drug Release

The hydrophobic phenethyl groups within the silica matrix can enhance the loading and modulate the release of hydrophobic drugs. For instance, these materials can be used to encapsulate anticancer drugs like doxorubicin (B1662922), controlling their release in response to environmental stimuli such as pH.[15][16][17][18][19] The drug molecules can be loaded into the porous network, and their release can be tailored by adjusting the pore size and surface functionality of the silica.

Targeted Drug Delivery to Cancer Cells

The surface of phenethyl-functionalized silica nanoparticles can be further modified with targeting ligands, such as antibodies or peptides, to enable specific recognition and binding to receptors overexpressed on cancer cells.[5][20][21] This active targeting strategy can enhance the accumulation of the drug-loaded nanoparticles at the tumor site, thereby increasing therapeutic efficacy and reducing off-target side effects.

The cellular uptake of these functionalized nanoparticles often occurs through endocytosis. The specific endocytic pathway can depend on the surface functionalization and the cell type. For example, in some cancer cells, the uptake of amino-functionalized silica nanoparticles is mediated by scavenger receptors.[20][21]

Signaling Pathway for Targeted Drug Delivery and Uptake

DrugDeliveryPathway cluster_targeting Targeting cluster_cell Cancer Cell NP Phenethyl-Silica Nanoparticle (Drug-Loaded) Ligand Targeting Ligand NP->Ligand Functionalization Receptor Cell Surface Receptor Ligand->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (pH-triggered) Endosome->DrugRelease Target Intracellular Target (e.g., DNA) DrugRelease->Target Apoptosis Apoptosis Target->Apoptosis

A logical diagram of targeted drug delivery using functionalized nanoparticles.

Conclusion

The sol-gel chemistry of phenethyl-functionalized alkoxysilanes offers a versatile platform for the creation of advanced hybrid materials with tunable properties. By carefully controlling the synthesis parameters, researchers can tailor the structure, porosity, and surface chemistry of these materials for specific applications. In the field of drug development, phenethyl-functionalized silica holds significant promise as a carrier for controlled and targeted drug delivery, potentially leading to more effective and less toxic cancer therapies. Further research into the biocompatibility and in vivo behavior of these materials will be crucial for their translation into clinical applications.

References

An In-depth Technical Guide to Trimethoxy(2-phenylethyl)silane (CAS: 49539-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxy(2-phenylethyl)silane, with the CAS number 49539-88-0, is a versatile organosilicon compound widely utilized in materials science, organic synthesis, and nanotechnology.[1] Its unique molecular structure, featuring a phenylethyl group and a hydrolyzable trimethoxysilyl moiety, allows it to act as a valuable coupling agent, surface modifier, and precursor for hybrid materials.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, including detailed experimental protocols and mechanistic insights.

Core Properties

This compound is a colorless liquid characterized by its hydrophobic nature and its ability to form stable siloxane bonds upon hydrolysis and condensation.[1] These properties are central to its function in a variety of applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 49539-88-0[1]
Molecular Formula C₁₁H₁₈O₃Si[1]
Molecular Weight 226.34 g/mol [1]
IUPAC Name This compound[1]
Synonyms (2-Phenylethyl)trimethoxysilane, Phenethyltrimethoxysilane[3]
Appearance Colorless liquid
Density 1.033 g/mL at 25 °C
Boiling Point 95-96 °C at 2 mmHg
Refractive Index n20/D 1.475
Flash Point 106 °C (closed cup)
Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation. Proper personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat, and kept in a tightly closed container.[4] The compound reacts with water and moisture in the air, liberating methanol, which is toxic.[4]

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Synthesis and Reaction Mechanisms

The primary industrial synthesis of this compound is achieved through the hydrosilylation of styrene (B11656) with trimethoxysilane (B1233946).[1] This reaction typically employs a platinum-based catalyst.[5][6]

Hydrosilylation of Styrene

The hydrosilylation reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of styrene. The reaction generally follows the Chalk-Harrod mechanism, which is outlined in the diagram below.[1]

Hydrosilylation_Mechanism Styrene Styrene Intermediate_Complex Intermediate Complex Styrene->Intermediate_Complex Coordination Trimethoxysilane Trimethoxysilane Trimethoxysilane->Intermediate_Complex Oxidative Addition Pt_Catalyst Pt_Catalyst Pt_Catalyst->Intermediate_Complex Product This compound Intermediate_Complex->Product Reductive Elimination Product->Pt_Catalyst Catalyst Regeneration

Caption: The Chalk-Harrod mechanism for the platinum-catalyzed hydrosilylation of styrene.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is a representative example based on general procedures for hydrosilylation reactions.

Materials:

  • Styrene

  • Trimethoxysilane

  • Karstedt's catalyst (or other suitable platinum catalyst)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add styrene (1.0 equivalent) and anhydrous toluene.

  • Add Karstedt's catalyst (typically in ppm levels relative to the silane).

  • Slowly add trimethoxysilane (1.0-1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring.

  • The reaction mixture may be heated to 50-80 °C to increase the reaction rate. Monitor the reaction progress by GC or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Key Applications

The dual functionality of this compound makes it a valuable component in a range of applications, from surface modification to the creation of advanced materials.

Surface Modification

This compound is widely used to modify the surface properties of various substrates, such as glass, silica (B1680970), and metal oxides. The trimethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface, forming a stable, covalent bond. The phenylethyl group imparts a hydrophobic character to the surface.

Experimental Protocol: Surface Modification of Silica Nanoparticles (Adapted from a similar procedure)

This protocol is adapted from a procedure for silica encapsulation of quantum dots.

Materials:

Procedure:

  • Disperse the silica nanoparticles in an ethanol/chloroform (2:1) mixture.

  • To this dispersion, add distilled water and ammonium hydroxide while stirring.

  • Subsequently, add a mixture of TEOS and this compound to the reaction.

  • Stir the mixture for 6 hours at room temperature. To reduce particle aggregation, the reaction mixture can be sonicated periodically.

  • The surface-modified silica nanoparticles are then collected by centrifugation and washed with ethanol to remove unreacted reagents.

  • The final product is dried under vacuum.

Surface_Modification_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Silica_NPs Silica Nanoparticles Dispersion Dispersion Silica_NPs->Dispersion Solvent Ethanol/Chloroform Solvent->Dispersion Reaction_Mixture Stirring at RT Dispersion->Reaction_Mixture Reagents Water + NH4OH Reagents->Reaction_Mixture Silanes TEOS + this compound Silanes->Reaction_Mixture Centrifugation Centrifugation Reaction_Mixture->Centrifugation Washing Washing with Ethanol Centrifugation->Washing Drying Vacuum Drying Washing->Drying Modified_NPs Surface-Modified Nanoparticles Drying->Modified_NPs Sol_Gel_Process Precursor This compound Hydrolysis Hydrolysis (+ H2O) Precursor->Hydrolysis Silanol Silanol Intermediate (R-Si(OH)3) Hydrolysis->Silanol Condensation Condensation (- H2O) Silanol->Condensation Sol_Gel_Network Sol-Gel Network (Si-O-Si) Condensation->Sol_Gel_Network

References

A Technical Guide to the Spectroscopic Analysis of Trimethoxy(2-phenylethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, FTIR, and Raman) for Trimethoxy(2-phenylethyl)silane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this organosilane compound. This document outlines typical spectroscopic characteristics, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.

Spectroscopic Data

The following sections summarize the expected quantitative spectroscopic data for this compound. While a complete, publicly available dataset is not readily accessible for this specific molecule, the data presented here is based on known spectral data for analogous compounds and characteristic chemical shifts and vibrational modes for its constituent functional groups.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ²⁹Si.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.30 - 7.15 m 5H C₆H₅-
~ 2.80 - 2.70 t 2H -CH₂-C₆H₅
~ 3.60 s 9H -Si(OCH₃)₃

| ~ 1.05 - 0.95 | t | 2H | Si-CH₂- |

Note: The chemical shifts for the phenylethyl group are based on typical values for similar structures. The methoxy (B1213986) protons appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 142 C (quaternary, ipso-phenyl)
~ 128.5 CH (phenyl)
~ 128.3 CH (phenyl)
~ 126.0 CH (phenyl)
~ 50.5 -OCH₃
~ 29.0 -CH₂-C₆H₅

| ~ 13.0 | Si-CH₂- |

Note: A ¹³C NMR spectrum for this compound is noted to be available in the SpectraBase database[1]. The assignments are based on general values for the functional groups.

Table 3: Predicted ²⁹Si NMR Data

Chemical Shift (δ) ppm Assignment

| ~ -40 to -50 | -Si(OCH₃)₃ |

Note: The chemical shift for ²⁹Si is sensitive to the substituents. For an alkyltrimethoxysilane, the resonance is expected in this upfield region relative to TMS[2][3][4].

1.2. Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, confirming the presence of key functional groups.

Table 4: Predicted FTIR and Raman Data

Wavenumber (cm⁻¹) Vibrational Mode Technique
3100 - 3000 C-H stretch (aromatic) FTIR, Raman
3000 - 2800 C-H stretch (aliphatic & methoxy) FTIR, Raman
~ 1600, 1495, 1450 C=C stretch (aromatic ring) FTIR, Raman
~ 1190, 1080 Si-O-C stretch FTIR
~ 820 Si-O-C FTIR
~ 740, 700 C-H out-of-plane bend (monosubstituted benzene) FTIR

| ~ 620 | Si-C stretch | Raman |

Note: The vibrational modes are based on characteristic frequencies for phenyl, ethyl, and trimethoxysilane (B1233946) moieties[5][6][7][8][9].

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

2.1. NMR Spectroscopy

  • Sample Preparation :

    • For ¹H NMR, dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C and ²⁹Si NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended[10][11].

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient to cover the NMR coil[12][13][14].

    • If necessary, filter the sample to remove any particulate matter[11][14]. For air-sensitive measurements, the sample can be degassed using a freeze-pump-thaw technique[11].

  • Instrumentation and Data Acquisition :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is suitable.

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Use proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

    • ²⁹Si NMR : This nucleus has a low natural abundance and a negative gyromagnetic ratio, requiring a significant number of scans and potentially the use of polarization transfer techniques (e.g., DEPT or INEPT) to enhance sensitivity. A longer relaxation delay is often required[15]. A background spectrum of the empty NMR tube may be subtracted to remove the signal from the glass[15].

2.2. FTIR Spectroscopy

  • Sample Preparation :

    • This compound is a liquid and can be analyzed neat[16].

    • Transmission Mode : Place a drop of the liquid between two infrared-transparent salt plates (e.g., KBr or NaCl) to create a thin film[17]. The plates are then mounted in a sample holder.

    • Attenuated Total Reflectance (ATR) : Place a drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium)[16][17]. Ensure good contact between the sample and the crystal. This method is often simpler and requires less sample preparation.

  • Instrumentation and Data Acquisition :

    • Spectrometer : A standard Fourier Transform Infrared (FTIR) spectrometer.

    • Measurement Range : Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Background Correction : A background spectrum of the empty salt plates or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

    • Resolution : A resolution of 4 cm⁻¹ is generally sufficient.

    • Scans : Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio[17].

2.3. Raman Spectroscopy

  • Sample Preparation :

    • Place the liquid this compound into a glass vial or a quartz cuvette[18].

    • Ensure the sample is free of fluorescent impurities, as fluorescence can overwhelm the Raman signal.

  • Instrumentation and Data Acquisition :

    • Spectrometer : A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be important to avoid fluorescence.

    • Data Collection : The laser is focused on the liquid sample, and the scattered light is collected, typically at a 90° or 180° (backscattering) geometry[19].

    • Power and Exposure : Use an appropriate laser power and exposure time to obtain a good signal without causing sample degradation.

    • Cosmic Ray Removal : Utilize software algorithms to remove sharp peaks arising from cosmic rays.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Prepare thin film or place on ATR Sample->Prep_FTIR Prep_Raman Place in cuvette Sample->Prep_Raman Acq_NMR ¹H, ¹³C, ²⁹Si NMR Spectra Acquisition Prep_NMR->Acq_NMR Acq_FTIR FTIR Spectrum Acquisition Prep_FTIR->Acq_FTIR Acq_Raman Raman Spectrum Acquisition Prep_Raman->Acq_Raman Proc_NMR Fourier Transform Phase Correction Baseline Correction Acq_NMR->Proc_NMR Proc_FTIR Background Subtraction Baseline Correction Acq_FTIR->Proc_FTIR Proc_Raman Cosmic Ray Removal Baseline Correction Acq_Raman->Proc_Raman Analysis Structural Elucidation Proc_NMR->Analysis Proc_FTIR->Analysis Proc_Raman->Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Navigating the Solution: A Technical Guide to the Solubility of Trimethoxy(2-phenylethyl)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of trimethoxy(2-phenylethyl)silane in various organic solvents. Understanding the solubility of this versatile organosilane is critical for its effective application in surface modification, nanoparticle functionalization, and as a coupling agent in the development of advanced materials and drug delivery systems. This document outlines its qualitative solubility profile, details experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Core Concepts: Structure and Solubility Prediction

This compound (CAS No. 49539-88-0) possesses a molecular structure that dictates its interaction with different solvent environments. The molecule can be conceptually divided into two key regions: a nonpolar phenylethyl group (-CH2CH2C6H5) and a hydrolyzable trimethoxysilyl head group (-Si(OCH3)3).

The bulky, nonpolar phenylethyl tail suggests good solubility in nonpolar organic solvents through van der Waals interactions. Conversely, the methoxy (B1213986) groups on the silicon atom can participate in hydrogen bonding with protic solvents and are susceptible to hydrolysis, particularly in the presence of water, which can influence its stability and solubility in certain solvent systems.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound based on solvent polarity and functional group interactions.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol (B145695), IsopropanolSoluble / MiscibleThe trimethoxy groups can interact with the hydroxyl groups of alcohols. Ethanol has been used as a co-solvent in reactions involving this silane (B1218182).[2]
Halogenated Solvents Dichloromethane, ChloroformSoluble / MiscibleThe nonpolar nature of these solvents should effectively solvate the phenylethyl group. Chloroform has been used in combination with ethanol as a solvent for this compound.[2]
Aromatic Hydrocarbons Toluene, XyleneSoluble / MiscibleThe "like dissolves like" principle suggests strong solubility due to the interaction between the aromatic rings of the solvent and the phenylethyl group of the silane.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble / MiscibleThese solvents are effective at solvating both polar and nonpolar compounds and are expected to be good solvents for this silane.[1]
Ketones Acetone, Methyl Ethyl KetoneSoluble / MiscibleThe polarity of ketones should allow for good interaction with the trimethoxysilyl group.
Alkanes Hexane, HeptaneSparingly Soluble to InsolubleWhile the phenylethyl group has nonpolar character, the polar trimethoxysilyl head may limit solubility in highly nonpolar alkanes.
Water Insoluble (Reacts)This compound is expected to be insoluble in water and will undergo hydrolysis of the methoxy groups to form silanols and methanol.[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound. Given its moisture sensitivity, all experiments should be conducted under anhydrous conditions.

Protocol 1: Visual Miscibility/Solubility Assessment

Objective: To rapidly determine the qualitative solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Anhydrous organic solvents (e.g., ethanol, toluene, hexane, acetone, THF)

  • Dry glass vials with caps

  • Pipettes or syringes

  • Vortex mixer

Procedure:

  • Dispense 1 mL of the selected anhydrous organic solvent into a dry glass vial.

  • Add a specific volume of this compound to the solvent. For a simple miscibility test, add an equal volume (1 mL). To test a specific concentration (e.g., 10% w/v), add the corresponding mass of the silane.

  • Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution against a well-lit background.

  • Record the observation as:

    • Miscible: A single, clear, and homogeneous phase is observed.

    • Soluble: The silane completely dissolves, resulting in a clear solution with no visible cloudiness or separate layers.

    • Partially Soluble: The solution appears cloudy, or a portion of the silane remains undissolved as a separate phase.

    • Insoluble: The silane does not dissolve and forms a distinct separate layer.

  • Repeat the procedure for each solvent to be tested.

Protocol 2: Gravimetric Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Constant temperature bath or shaker

  • Syringe with a solvent-resistant filter (e.g., PTFE)

  • Pre-weighed, dry vials

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Add an excess amount of this compound to a dry, pre-weighed vial.

  • Add a known volume or mass of the anhydrous organic solvent to the vial.

  • Seal the vial and place it in a constant temperature bath or shaker.

  • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Allow the vial to stand undisturbed in the constant temperature bath for any undissolved silane to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended microdroplets.

  • Dispense the filtered saturated solution into another pre-weighed, dry vial.

  • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the silane.

  • Once the solvent is completely removed, weigh the vial containing the silane residue.

  • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing solubility and the key chemical reaction of this compound.

Solubility_Assessment_Workflow start Start: Select Organic Solvent prep_sample Prepare Sample: Add excess this compound to a known volume of solvent start->prep_sample equilibrate Equilibrate: Stir at constant temperature (e.g., 24 hours) prep_sample->equilibrate separate Separate Phases: Allow undissolved silane to settle equilibrate->separate visual_check Visual Assessment separate->visual_check qualitative_result Record Qualitative Result: Miscible, Soluble, Partially Soluble, Insoluble visual_check->qualitative_result Qualitative Analysis quantitative_path Proceed to Quantitative Analysis visual_check->quantitative_path Quantitative Analysis sample_supernatant Sample Supernatant: Withdraw a known volume of the clear saturated solution quantitative_path->sample_supernatant evaporate_solvent Evaporate Solvent: Under inert gas or vacuum sample_supernatant->evaporate_solvent weigh_residue Weigh Residue: Determine the mass of the dissolved silane evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility (e.g., g/100 mL) weigh_residue->calculate_solubility end End: Solubility Determined calculate_solubility->end

Workflow for Determining the Solubility of this compound.

Hydrolysis_Reaction cluster_products reactant This compound C₆H₅CH₂CH₂Si(OCH₃)₃ water + 3 H₂O (Water) product1 Phenylethylsilanetriol C₆H₅CH₂CH₂Si(OH)₃ reactant->product1 Hydrolysis product2 + 3 CH₃OH (Methanol)

Hydrolysis of this compound.

Key Signaling Pathway: Hydrolysis and Condensation

The primary chemical transformation that this compound undergoes in many of its applications is hydrolysis, followed by condensation. This pathway is crucial for forming stable siloxane bonds (Si-O-Si) on surfaces or for creating a silica (B1680970) matrix.[1]

The hydrolysis of the methoxy groups is catalyzed by the presence of water and can be influenced by pH. In an ethanol/water mixture under acidic conditions, the hydrolysis kinetics of this compound have been studied, indicating that the reaction proceeds to form silanol (B1196071) intermediates.[3] These silanols are reactive species that can then condense with other silanols or with hydroxyl groups on a substrate surface.

Hydrolysis_Condensation_Pathway start This compound hydrolysis Hydrolysis (+ H₂O) start->hydrolysis silanol Phenylethylsilanetriol Intermediate (Reactive Silanols) hydrolysis->silanol condensation Condensation (- H₂O) silanol->condensation end Polysiloxane Network / Surface Bonding (Stable Si-O-Si bonds) condensation->end

Pathway from Hydrolysis to Condensation.

References

An In-Depth Technical Guide to the Reaction of Trimethoxy(2-phenylethyl)silane with Hydroxylated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the surface modification of hydroxylated materials using trimethoxy(2-phenylethyl)silane. It details the underlying chemical principles, experimental procedures, and expected surface characteristics, offering a valuable resource for those in research, development, and pharmaceutical applications.

Core Principles: The Chemistry of Silanization

The surface modification process, known as silanization, leverages the dual reactivity of organosilanes like this compound. This molecule possesses a silicon atom bonded to three hydrolyzable methoxy (B1213986) groups (-OCH₃) and a non-hydrolyzable organic 2-phenylethyl group (-CH₂CH₂C₆H₅). The process unfolds in two primary stages: hydrolysis and condensation.

Hydrolysis: In the presence of water, the methoxy groups undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). This reaction can be catalyzed by either acids or bases. The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of a co-solvent like ethanol.[1]

Condensation: The newly formed silanols are highly reactive and can condense in two ways:

  • Intermolecular Condensation: Silanol groups on adjacent silane (B1218182) molecules react to form a polysiloxane network (Si-O-Si).

  • Surface Reaction: Silanol groups react with the hydroxyl groups (-OH) present on the substrate's surface, forming stable, covalent siloxane bonds.

This process results in a durable, thin film of phenylethyl-functionalized polysiloxane covalently attached to the surface. The phenylethyl group imparts a hydrophobic character to the modified surface.

Quantitative Data on Surface Modification

The effectiveness of the silanization process can be quantified through various surface analysis techniques. The following tables summarize key quantitative data for surfaces modified with this compound and similar organosilanes.

Table 1: Surface Wettability and Energy

ParameterValueSubstrateReference
Water Contact Angle70-85°Siliceous Surfaces[2]
Advancing Contact AngleExceeds receding angle by 10-15°Siliceous Surfaces[2]
Surface Coverage~0.65 mmol/100 m²Silica[2]

Table 2: Characterization of Silane Layer

TechniqueParameterTypical Value/ObservationReference
X-ray Photoelectron Spectroscopy (XPS)Si 2p Binding Energy~102.2 - 103.5 eV
C 1s Binding Energy~284.8 eV (adventitious carbon)
O 1s Binding Energy~532.8 eV
Spectroscopic EllipsometryLayer ThicknessDependent on concentration and deposition method
Atomic Force Microscopy (AFM)Surface MorphologyCan reveal homogeneity and presence of aggregates

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving consistent surface modifications. Below are representative protocols for the silanization of common hydroxylated substrates.

Solution-Phase Silanization of Glass or Silicon Substrates

This protocol is a common and accessible method for modifying glass slides, silicon wafers, or other hydroxylated surfaces.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Toluene, Ethanol)

  • Substrates (e.g., glass slides, silicon wafers)

  • Cleaning solution (e.g., Piranha solution (3:1 H₂SO₄:H₂O₂), RCA-1 (NH₄OH:H₂O₂:H₂O))

  • Deionized water

  • Nitrogen or Argon gas

  • Oven or hot plate

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the substrates to remove organic contaminants. This can be achieved by sonication in a detergent solution followed by rinsing with deionized water, or by using aggressive cleaning solutions like Piranha or RCA-1. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

    • To ensure a high density of surface hydroxyl groups, the cleaned substrates can be treated with an oxygen plasma or immersed in a basic solution (e.g., 0.1 M NaOH) followed by thorough rinsing with deionized water.

    • Dry the substrates completely under a stream of nitrogen or argon gas, or by baking in an oven.

  • Silane Solution Preparation:

    • In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. The solution should be prepared fresh just before use to minimize premature hydrolysis and self-condensation of the silane.

  • Silanization:

    • Immerse the cleaned and dried substrates in the silane solution. The immersion time can range from 30 minutes to 2 hours at room temperature. Longer immersion times may lead to a more densely packed monolayer.

  • Rinsing:

    • After immersion, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bound (physisorbed) silane molecules.

  • Curing:

    • Cure the silanized substrates by baking them in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the surface, as well as cross-linking within the silane layer.

  • Storage:

    • Store the functionalized substrates in a desiccator to protect them from moisture.

Vapor-Phase Silanization of Substrates

Vapor-phase deposition can provide a more uniform and thinner coating, which is often desirable for applications requiring precise control over the surface chemistry.

Materials:

  • This compound

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Schlenk flask or other suitable container for the silane

  • Cleaned and hydroxylated substrates

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in the solution-phase protocol.

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrates inside a vacuum desiccator or deposition chamber.

    • Place a small, open container (e.g., a watch glass) with a few drops of this compound inside the chamber, ensuring it is not in direct contact with the substrates.

  • Silanization:

    • Evacuate the chamber to a low pressure to facilitate the vaporization of the silane.

    • Leave the substrates in the silane vapor for a period ranging from several hours to overnight at room temperature or slightly elevated temperatures.

  • Post-Deposition Treatment:

    • Vent the chamber with an inert gas (e.g., nitrogen or argon).

    • Remove the substrates and rinse them with an anhydrous solvent to remove any physisorbed silane.

    • Cure the substrates in an oven as described in the solution-phase protocol.

Mandatory Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_solution In Solution cluster_surface On Hydroxylated Surface Silane This compound C₆H₅(CH₂)₂Si(OCH₃)₃ Hydrolysis Hydrolysis (+ H₂O) Silane->Hydrolysis Silanol Reactive Silanols C₆H₅(CH₂)₂Si(OH)₃ Hydrolysis->Silanol SelfCondensation Self-Condensation Silanol->SelfCondensation SurfaceReaction Surface Condensation Silanol->SurfaceReaction Oligomers Polysiloxane Oligomers SelfCondensation->Oligomers Oligomers->SurfaceReaction ModifiedSurface Modified Surface Substrate-O-Si-R SurfaceReaction->ModifiedSurface Surface Substrate-OH Surface->SurfaceReaction

Caption: Reaction pathway of this compound with a hydroxylated surface.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization cluster_characterization 3. Surface Characterization Cleaning Cleaning (e.g., Piranha, Plasma) Hydroxylation Hydroxylation Cleaning->Hydroxylation Drying Drying (N₂/Ar stream, Oven) Hydroxylation->Drying SolutionPrep Prepare Silane Solution (1-5% in anhydrous solvent) Immersion Substrate Immersion (30 min - 2 hr) SolutionPrep->Immersion Rinsing Rinsing (Anhydrous solvent) Immersion->Rinsing Curing Curing (100-120°C, 30-60 min) Rinsing->Curing ContactAngle Contact Angle Goniometry XPS X-ray Photoelectron Spectroscopy (XPS) Ellipsometry Spectroscopic Ellipsometry AFM Atomic Force Microscopy (AFM)

Caption: General experimental workflow for surface modification and characterization.

Factors Influencing Silanization Diagram

FactorsInfluencingSilanization cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center Silanization Outcome SilaneConc Silane Concentration SilaneConc->center WaterContent Water Content WaterContent->center SolventType Solvent Type SolventType->center ReactionTime Reaction Time ReactionTime->center Temperature Temperature Temperature->center pH pH pH->center SurfaceOH Surface -OH Density SurfaceOH->center SurfaceRoughness Surface Roughness SurfaceRoughness->center

Caption: Key factors influencing the outcome of the silanization reaction.

References

Self-Assembly of Trimethoxy(2-phenylethyl)silane on Silica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly behavior of trimethoxy(2-phenylethyl)silane (TMPS) on silica (B1680970) surfaces. The formation of self-assembled monolayers (SAMs) is a critical surface modification technique for controlling interfacial properties, with applications ranging from chromatography and biosensors to drug delivery systems. This document outlines the fundamental principles, experimental protocols, and characterization of TMPS SAMs on silica.

Introduction to Silane (B1218182) Self-Assembly

The self-assembly of organosilanes on hydroxylated surfaces like silica (SiO₂) is a robust method for creating stable, covalently bound organic thin films. This compound is an organosilicon compound featuring a phenylethyl group and three methoxy (B1213986) groups attached to a silicon atom.[1] The phenylethyl group imparts hydrophobic characteristics to the modified surface, while the methoxy groups are reactive moieties that enable the anchoring of the molecule to the silica substrate.[1]

The formation of a TMPS SAM on silica is a two-step process:

  • Hydrolysis: In the presence of trace amounts of water, the methoxy groups (-OCH₃) of the TMPS molecule hydrolyze to form reactive silanol (B1196071) groups (-Si-OH).[2]

  • Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the silica surface, forming stable siloxane bonds (Si-O-Si).[2] Additionally, lateral condensation between adjacent silane molecules can occur, leading to a cross-linked, polymeric monolayer.[3]

The final structure and properties of the SAM are influenced by various experimental parameters, including the concentration of the silane, reaction time and temperature, and the presence of water.[4][5]

Quantitative Data Summary

While specific quantitative data for the self-assembly of this compound on bare silica is not extensively available in the reviewed literature, data from analogous short-chain and phenyl-containing silanes can provide valuable insights into the expected properties of TMPS SAMs. The following tables summarize typical data obtained for silane SAMs on silica surfaces.

Table 1: Typical Contact Angle Measurements for Silane SAMs on Silica

Silane TypeSubstrateWater Contact Angle (°)Reference
Hydroxylated SiliconSilicon~0[2]
3-mercaptopropyl trimethoxysilane (B1233946) (MPTS)Silicon71 ± 2[2]
Vinyl trimethoxy silane (VTMS) modified SiO₂SiO₂ powderup to 154[6]

Table 2: Typical Film Thickness of Silane SAMs on Silica Measured by Ellipsometry

Silane TypeSubstrateFilm Thickness (nm)Reference
3-mercaptopropyl trimethoxysilane (MPTS)Silicon~6.2[2]
Peptide-silanesSol-gel silica thin films1 - 3[7]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of TMPS SAMs on silica substrates.

Substrate Preparation

A clean, hydroxylated silica surface is crucial for the formation of a uniform and dense SAM.

  • Cleaning: Silicon wafers with a native oxide layer or glass slides are sonicated in a sequence of solvents, such as acetone (B3395972) and ethanol, to remove organic contaminants.

  • Hydroxylation: The cleaned substrates are then treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to UV-Ozone to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Rinsing and Drying: The hydroxylated substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).

Silanization: Formation of the TMPS SAM

The deposition of the TMPS monolayer can be performed from either the liquid or vapor phase.

Liquid-Phase Deposition:

  • Prepare a dilute solution of this compound (e.g., 1-5 mM) in an anhydrous organic solvent such as toluene (B28343) or hexane.

  • Immerse the cleaned and hydroxylated silica substrates in the silane solution.

  • The deposition is typically carried out at room temperature for a duration ranging from a few minutes to several hours.

  • After deposition, the substrates are rinsed with the pure solvent to remove any physisorbed molecules.

  • The samples are then cured at an elevated temperature (e.g., 100-120 °C) to promote covalent bond formation and remove residual water.

Vapor-Phase Deposition:

  • Place the cleaned and hydroxylated substrates in a sealed chamber (e.g., a vacuum desiccator).

  • Introduce a small amount of liquid this compound into a separate container within the chamber.

  • The chamber is then evacuated to a low pressure to facilitate the vaporization of the silane.

  • The deposition is allowed to proceed for a set period, typically at room temperature or slightly elevated temperatures.

  • After deposition, the chamber is vented, and the samples are removed and rinsed with an appropriate solvent.

Characterization Techniques

A combination of surface-sensitive techniques is employed to characterize the resulting TMPS SAM.

  • Contact Angle Goniometry: Measures the static water contact angle on the modified surface to assess its hydrophobicity and, by extension, the quality of the SAM.

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the organic monolayer with sub-nanometer precision.[3]

  • Atomic Force Microscopy (AFM): Provides high-resolution images of the surface topography, allowing for the visualization of the monolayer's morphology and the identification of any defects or aggregates.[3]

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the chemical composition of the surface and provides information about the chemical bonding states of the elements present in the SAM.

Visualizations

Signaling Pathways and Logical Relationships

Self_Assembly_Process cluster_solution Solution Phase cluster_surface Silica Surface TMPS This compound (R-Si(OCH₃)₃) Hydrolyzed_TMPS Hydrolyzed TMPS (R-Si(OH)₃) TMPS->Hydrolyzed_TMPS Hydrolysis H2O Water (H₂O) SAM Self-Assembled Monolayer (Substrate-O-Si-R) Hydrolyzed_TMPS->SAM Condensation Silica Hydroxylated Silica Surface (Substrate-OH)

Caption: The self-assembly process of this compound on a silica surface.

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_deposition SAM Deposition cluster_characterization Characterization Start Start: Silica Substrate Cleaning Solvent Cleaning (Acetone, Ethanol) Start->Cleaning Hydroxylation Hydroxylation (Piranha or UV-Ozone) Cleaning->Hydroxylation Drying Drying (Inert Gas Stream) Hydroxylation->Drying Silanization Silanization with TMPS (Liquid or Vapor Phase) Drying->Silanization Rinsing Solvent Rinsing Silanization->Rinsing Curing Curing (Elevated Temperature) Rinsing->Curing Contact_Angle Contact Angle Goniometry Curing->Contact_Angle Ellipsometry Ellipsometry Curing->Ellipsometry AFM Atomic Force Microscopy Curing->AFM XPS X-ray Photoelectron Spectroscopy Curing->XPS

Caption: A typical experimental workflow for the formation and characterization of TMPS SAMs.

Conclusion

The self-assembly of this compound on silica surfaces provides a versatile method for creating hydrophobic, functionalized interfaces. By carefully controlling the experimental conditions, it is possible to generate well-defined self-assembled monolayers with tailored properties. The characterization of these monolayers using a suite of surface-sensitive techniques is essential for understanding their structure and performance. This guide provides a foundational understanding and practical protocols for researchers and scientists working in the field of surface modification and its applications.

References

Methodological & Application

Application Note: Robust Silica Encapsulation of Quantum Dots Using Trimethoxy(2-phenylethyl)silane for Enhanced Stability and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quantum dots (QDs) offer significant potential in biomedical imaging and drug delivery due to their unique photophysical properties. However, their application is often limited by the hydrophobic nature of their capping ligands and potential cytotoxicity. Silica (B1680970) encapsulation provides a robust method to transfer hydrophobic QDs into aqueous environments, enhance their stability, and improve biocompatibility.[1][2][3][4][5][6] This application note details a protocol for the silica encapsulation of quantum dots using Trimethoxy(2-phenylethyl)silane (TMPS) as a silane (B1218182) precursor. This method is particularly effective for QDs with hydrophobic ligands, as it preserves the optical properties of the QDs by preventing ligand detachment during the silica coating process.[1][2][7] The resulting silica-coated QDs exhibit high photoluminescence quantum yield and are well-suited for applications in drug development and cellular imaging.

Introduction

Quantum dots are semiconductor nanocrystals that exhibit size-tunable fluorescence, broad absorption spectra, and narrow, symmetric emission peaks.[3][4][5] These properties make them ideal candidates for a variety of applications, including in vitro and in vivo imaging, biosensing, and as traceable carriers for drug delivery vehicles.[6][8] However, as-synthesized QDs are typically coated with hydrophobic organic ligands, rendering them insoluble in aqueous biological environments.[3][4][5]

To overcome this limitation, various surface modification strategies have been developed. Among these, silica encapsulation has emerged as a highly effective method. The silica shell not only imparts hydrophilicity but also provides a chemically inert and biocompatible barrier that protects the QD core from the surrounding environment, thus enhancing its photostability and reducing potential toxicity.[3][8][9] The silica surface can be further functionalized for targeted drug delivery or bioconjugation.[10]

Traditional silica encapsulation methods, such as the Stöber method, often involve the use of silane precursors like tetraethyl orthosilicate (B98303) (TEOS).[10][11] However, for hydrophobic QDs, direct application of these methods can lead to the stripping of surface ligands and a subsequent decrease in quantum yield.[1][7] The use of this compound (TMPS) offers a significant advantage. The phenylethyl group of TMPS can interact with the hydrophobic ligands on the QD surface, facilitating the formation of a stable silica shell without disrupting the critical ligand-QD interface.[7] This protocol provides a detailed methodology for the silica encapsulation of QDs using TMPS, resulting in monodisperse, highly fluorescent, and stable nanoparticles suitable for advanced biomedical applications.

Experimental Protocol

This protocol is adapted from the method described by Hahm et al. (2023).[1][7]

Materials:

Equipment:

  • Centrifuge

  • Sonicator

  • Rotator or magnetic stirrer

  • Transmission Electron Microscope (TEM)

  • Fluorometer for Quantum Yield (QY) measurements

Procedure:

  • Preparation of SiO₂@QD@TMPS: a. Perform a solvent exchange to transfer the hydrophobic QDs into a suitable reaction medium. Centrifuge the initial QD solution and redisperse the pellet in 20 mL of an ethanol/chloroform mixture (2:1 volume ratio).[7] b. To this dispersion, add 1.2 mL of deionized water and 0.8 mL of ammonium hydroxide while stirring.[7] c. Subsequently, add 140 µL of TEOS and 60 µL of TMPS to the mixture.[7] d. Stir the reaction mixture for 6 hours at 25 °C. To minimize particle aggregation, sonicate the mixture for a brief period every hour.[7]

  • Formation of the Outer Silica Shell (SiO₂@QD@TMPS-SiO₂): a. To the SiO₂@QD@TMPS mixture from the previous step, add 50 µL of deionized water, 50 µL of TEOS, and 50 µL of ammonium hydroxide.[7] b. Allow the reaction to proceed for 20 hours at 25 °C with continuous stirring using a rotator.[7] c. The thickness of the outer silica shell can be controlled by varying the amount of TEOS added in this step.[2][7]

  • Washing and Purification: a. After the reaction is complete, wash the final silica-encapsulated QDs by centrifugation at 7000 rpm for 10 minutes.[7] b. Discard the supernatant and redisperse the nanoparticle pellet in ethanol. c. Repeat the washing step several times to remove any unreacted precursors and byproducts.[2] d. After the final wash, redisperse the purified SiO₂@QD@TMPS-SiO₂ nanoparticles in ethanol or a suitable buffer for storage and further use.

Data Presentation

The following tables summarize the key parameters and outcomes of the silica encapsulation process.

ParameterValueReference
Reactants for SiO₂@QD@TMPS Core
Ethanol/Chloroform (2:1)20 mL[7]
Deionized Water1.2 mL[7]
Ammonium Hydroxide0.8 mL[7]
TEOS140 µL[7]
TMPS60 µL[7]
Reaction Time6 hours[7]
Temperature25 °C[7]
Reactants for Outer SiO₂ Shell
Deionized Water50 µL[7]
TEOS50 µL[7]
Ammonium Hydroxide50 µL[7]
Reaction Time20 hours[7]
Temperature25 °C[7]
Purification
Centrifugation Speed7000 rpm[7]
Centrifugation Time10 min[7]

Table 1: Reaction conditions for the two-step silica encapsulation of quantum dots using TMPS and TEOS.

SampleAverage Size (nm)Shell Thickness (nm)Quantum Yield (QY)
SiO₂@QD~25N/ANot Reported
SiO₂@QD@TMPS-SiO₂ (25 µL TEOS)~30~5Not Significantly Lower than SiO₂@QD
SiO₂@QD@TMPS-SiO₂ (50 µL TEOS)~35~10Not Significantly Lower than SiO₂@QD
SiO₂@QD@TMPS-SiO₂ (100 µL TEOS)~45~20Not Significantly Lower than SiO₂@QD

Table 2: Physicochemical properties of silica-encapsulated quantum dots with varying outer shell thickness. The quantum yield of the encapsulated QDs was not significantly lower than that of the initial silica-coated QDs, indicating the preservation of optical properties.[2][7]

Visualizations

experimental_workflow cluster_prep Step 1: Core Shell Formation cluster_shell Step 2: Outer Shell Growth cluster_purify Step 3: Purification start Hydrophobic QDs solvent_exchange Solvent Exchange (EtOH/CHCl₃) start->solvent_exchange reaction_mix_1 Addition of H₂O, NH₄OH, TEOS, TMPS solvent_exchange->reaction_mix_1 stir_1 Stir 6h @ 25°C (with sonication) reaction_mix_1->stir_1 sio2_qd_tmps SiO₂@QD@TMPS stir_1->sio2_qd_tmps reaction_mix_2 Addition of H₂O, NH₄OH, TEOS sio2_qd_tmps->reaction_mix_2 stir_2 Stir 20h @ 25°C reaction_mix_2->stir_2 sio2_qd_tmps_sio2 SiO₂@QD@TMPS-SiO₂ stir_2->sio2_qd_tmps_sio2 centrifuge Centrifugation sio2_qd_tmps_sio2->centrifuge wash Wash with EtOH centrifuge->wash Repeat final_product Purified Nanoparticles wash->final_product

Figure 1: Experimental workflow for the silica encapsulation of quantum dots.

signaling_pathway cluster_qd Quantum Dot Core cluster_silica Silica Shell Formation QD QD Ligand Hydrophobic Ligand QD->Ligand attached to Silica Silica Shell TMPS TMPS TMPS->Ligand interacts with TMPS->Silica hydrolyzes to form TEOS TEOS TEOS->Silica hydrolyzes to form

Figure 2: Logical relationship of components in the encapsulation process.

Conclusion

The protocol described provides a reliable and effective method for the silica encapsulation of hydrophobic quantum dots using this compound. This approach successfully preserves the desirable optical properties of the quantum dots while enhancing their stability and rendering them water-soluble.[1][7] The resulting core-shell nanoparticles are highly suitable for a range of biomedical applications, including high-resolution cellular imaging, in vivo tracking of drug carriers, and the development of novel diagnostic platforms. The ability to control the silica shell thickness further allows for the fine-tuning of nanoparticle properties to meet the specific demands of these applications.

References

Application Notes: Hydrophobic Coatings on Glass Using Trimethoxy(2-phenylethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoxy(2-phenylethyl)silane is an organosilane compound utilized in surface modification to impart hydrophobic properties to various substrates, including glass. The molecule consists of a phenylethyl group, which provides the desired hydrophobicity, and three methoxy (B1213986) groups that can hydrolyze to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups present on the surface of the glass, forming a stable, covalent Si-O-Si bond. This process results in a self-assembled monolayer (SAM) that alters the surface energy of the glass, leading to a significant increase in water repellency.

Principle of a Hydrophobic Coating

The creation of a hydrophobic surface is dependent on the organic substitution of the organosilane, the surface coverage, any residual unreacted groups from both the silane (B1218182) and the surface, and their distribution.[1] Aliphatic hydrocarbon or fluorinated hydrocarbon substituents on silanes are known to induce hydrophobicity.[1] A successful hydrophobic coating must reduce or prevent hydrogen bonding and protect polar surfaces from interacting with water by forming a nonpolar interphase.[1] Hydroxyl groups are the most prevalent sites for hydrogen bonding.[1]

Applications

The fabrication of hydrophobic glass surfaces is crucial for a wide range of applications, including:

  • Self-cleaning windows: Water droplets roll off the surface, carrying away dirt and contaminants.

  • Anti-fogging surfaces: Reduced water condensation on surfaces like bathroom mirrors and vehicle windshields.

  • Biomedical devices: Minimizing biofouling and improving the performance of microfluidic devices.

  • Optical components: Protecting sensitive optical surfaces from moisture damage.

Experimental Protocols

This section provides a detailed methodology for the preparation of hydrophobic coatings on glass substrates using this compound. The protocol is divided into three main stages: substrate cleaning, silanization, and curing.

Protocol 1: Glass Substrate Cleaning

Thorough cleaning of the glass substrate is critical to ensure a uniform and durable hydrophobic coating. The goal is to remove all organic and inorganic contaminants and to activate the surface by exposing the hydroxyl groups.

Materials:

  • Glass substrates (e.g., microscope slides)

  • Detergent solution (e.g., 1-2% aqueous Hellmanex III)

  • Acetone (B3395972)

  • Methanol (B129727)

  • Deionized (DI) water

  • Ultrasonic cleaner

  • Oven

Procedure:

  • Place the glass substrates in a staining rack.

  • Immerse the rack in a beaker containing the detergent solution and sonicate for 20 minutes at 50-60°C.[2]

  • Rinse the substrates thoroughly with DI water 10-15 times to ensure all detergent is removed.[2]

  • Sonicate the substrates in acetone for 20 minutes at room temperature.[2]

  • Rinse briefly with methanol.[2]

  • Sonicate the substrates in methanol for 20 minutes at room temperature.[2]

  • Dry the substrates with a stream of nitrogen or air and then place them in an oven at 110°C for at least 10 minutes.[2]

  • For enhanced activation, the cleaned and dried substrates can be treated with plasma for 20 minutes prior to silanization.[2]

Protocol 2: Silanization with this compound

This protocol describes the deposition of the this compound monolayer onto the cleaned glass surface from a solution.

Materials:

  • Cleaned glass substrates

  • This compound

  • 95% Ethanol (B145695) / 5% Water solution

  • Acetic acid

  • Beakers

  • Staining rack

Procedure:

  • Prepare a 95% ethanol / 5% water solution.

  • Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid.[3]

  • Add this compound to the pH-adjusted solution with stirring to achieve a final concentration of 2% (v/v).[3]

  • Allow the solution to hydrolyze for at least 5 minutes.[3]

  • Immerse the cleaned and activated glass substrates into the silane solution for 1-2 minutes with gentle agitation.[3]

  • Remove the substrates from the solution and rinse them by briefly dipping them in ethanol to remove excess silane.[3]

Protocol 3: Curing of the Hydrophobic Coating

Curing is the final step to ensure the formation of a stable and durable covalent bond between the silane and the glass surface.

Materials:

  • Silanized glass substrates

  • Oven (explosion-proof and exhausted)

Procedure:

  • Place the rinsed substrates in an oven.

  • Cure the coating for 5-10 minutes at 110°C.[3]

  • Alternatively, the coating can be cured at room temperature for 24 hours at a relative humidity of approximately 60%.[3]

  • After curing, the hydrophobic glass substrates are ready for characterization and use.

Data Presentation

The effectiveness of the hydrophobic coating is primarily evaluated by measuring the water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The following table summarizes typical water contact angles for untreated and various silane-treated glass surfaces.

Surface TreatmentWater Contact Angle (WCA)Reference
Untreated Glass (Ultrasonically Cleaned)~14° - 37°[4][5]
Piranha Cleaned Glass~37°[4]
3-Aminopropyltrimethoxysilane (APTES)~80° - 85°[4]
Methyltrimethoxysilane (MTMS) with SiO2~116° - 132°[6]
Vinyl-terminated long alkyl-chain silane (VTS)~83°[5]
Glycidoxypropyl)trimethoxysilane (GPS)~42°[5]

Mandatory Visualization

The following diagrams illustrate the key processes involved in fabricating a hydrophobic coating on glass using this compound.

experimental_workflow cluster_cleaning Substrate Cleaning cluster_silanization Silanization cluster_curing Curing Cleaning1 Detergent Sonication Cleaning2 DI Water Rinse Cleaning1->Cleaning2 Cleaning3 Acetone Sonication Cleaning2->Cleaning3 Cleaning4 Methanol Sonication Cleaning3->Cleaning4 Cleaning5 Drying (110°C) Cleaning4->Cleaning5 Silanization1 Prepare 2% Silane Solution (Ethanol/Water, pH 4.5-5.5) Cleaning5->Silanization1 Silanization2 Immerse Substrate (1-2 min) Silanization1->Silanization2 Silanization3 Ethanol Rinse Silanization2->Silanization3 Curing_Choice OR Silanization3->Curing_Choice Curing1 Oven Bake (110°C, 5-10 min) Final_Product Hydrophobic Glass Curing1->Final_Product Curing2 Room Temperature (24h, 60% RH) Curing2->Final_Product Curing_Choice->Curing1 Curing_Choice->Curing2

Caption: Experimental workflow for fabricating hydrophobic coatings on glass.

signaling_pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_result Result Silane This compound (R-Si(OCH3)3) Silanol Reactive Silanol (R-Si(OH)3) Silane->Silanol Water Water (H2O) Water->Silanol Methanol Methanol (CH3OH) Silanol->Methanol Glass Glass Surface (-Si-OH) Silanol->Glass Covalent_Bond Covalent Bond Formation (-Si-O-Si-R) Silanol->Covalent_Bond Glass->Covalent_Bond Water_Byproduct Water (H2O) Covalent_Bond->Water_Byproduct Hydrophobic_Surface Hydrophobic Surface (Phenylethyl groups outward) Covalent_Bond->Hydrophobic_Surface

References

Application Notes and Protocols: Synthesis and Application of Phenethyl-Functionalized Mesoporous Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a versatile platform in nanomedicine due to their high surface area, tunable pore size, and biocompatibility.[1] Functionalization of the MSN surface allows for the tailoring of their physicochemical properties to enhance drug loading, control release kinetics, and improve cellular interactions. Phenethyl functionalization, in particular, introduces a hydrophobic moiety to the silica surface. This modification can be advantageous for the delivery of poorly water-soluble drugs, promoting hydrophobic-hydrophobic interactions that can increase drug encapsulation efficiency and modulate release profiles.[2]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of phenethyl-functionalized mesoporous silica nanoparticles (Phe-MSNs) for drug delivery.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of underivatized and phenethyl-functionalized MSNs. The exact values can vary based on specific synthesis parameters.

Table 1: Physicochemical Properties of Unfunctionalized and Phenethyl-Functionalized MSNs

ParameterUnfunctionalized MSNsPhenethyl-Functionalized MSNs (Phe-MSNs)
Particle Size (TEM) 80 - 120 nm[3]85 - 130 nm
Hydrodynamic Diameter (DLS) 100 - 150 nm[3]110 - 160 nm
Zeta Potential (pH 7.4) -20 to -30 mV-15 to -25 mV
BET Surface Area ~1000 m²/g[1]700 - 900 m²/g
Pore Volume 0.8 - 1.2 cm³/g[1]0.6 - 1.0 cm³/g
Average Pore Diameter (BJH) 2 - 4 nm2 - 4 nm

Table 2: Drug Loading and Release Characteristics for a Model Hydrophobic Drug (e.g., Curcumin)

ParameterPhe-MSNs
Drug Loading Capacity (wt%) 5 - 15%
Encapsulation Efficiency (%) 70 - 90%
Release at pH 7.4 (24h, %) 20 - 40%
Release at pH 5.5 (24h, %) 30 - 50%

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol is based on a modified Stöber method.[4]

Materials:

Procedure:

  • Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol in a round-bottom flask.

  • Add 10 mL of ammonium hydroxide solution to the mixture and stir vigorously at 40°C for 30 minutes.

  • Rapidly add 5.0 mL of TEOS to the solution under continuous stirring.

  • Continue stirring at 40°C for 2 hours. A white precipitate will form.

  • Collect the white precipitate by centrifugation (10,000 rpm, 10 min).

  • Wash the product twice with deionized water and twice with ethanol to remove residual reactants.

  • To remove the CTAB template, resuspend the nanoparticles in a solution of 1% NaCl in methanol (B129727) and stir for 6 hours at 60°C.

  • Centrifuge and wash the nanoparticles with ethanol three times.

  • Dry the resulting MSNs under vacuum at 60°C overnight.

Protocol 2: Phenethyl Functionalization of MSNs (Post-Grafting Method)

This protocol describes the surface modification of synthesized MSNs with phenethyl groups.[5]

Materials:

  • Synthesized MSNs (from Protocol 1)

  • Anhydrous toluene (B28343)

  • Phenethyltriethoxysilane (PETES)

Procedure:

  • Disperse 500 mg of the as-synthesized MSNs in 50 mL of anhydrous toluene and sonicate for 15 minutes to ensure a homogenous suspension.

  • Add 1.0 mL of PETES to the suspension.

  • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Collect the phenethyl-functionalized MSNs (Phe-MSNs) by centrifugation (10,000 rpm, 10 min).

  • Wash the Phe-MSNs thoroughly with toluene and then ethanol to remove unreacted silane.

  • Dry the final product under vacuum at 60°C overnight.

Protocol 3: Drug Loading into Phe-MSNs

This protocol outlines the loading of a hydrophobic drug into the pores of Phe-MSNs via solvent immersion and evaporation.[6][7]

Materials:

  • Phe-MSNs (from Protocol 2)

  • Hydrophobic drug (e.g., Curcumin, Paclitaxel)

  • Suitable organic solvent (e.g., ethanol, acetone)

Procedure:

  • Dissolve the hydrophobic drug in a suitable organic solvent to a final concentration of 1 mg/mL.

  • Disperse 100 mg of Phe-MSNs in 10 mL of the drug solution.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug adsorption into the mesopores.

  • Remove the organic solvent using a rotary evaporator.

  • Wash the drug-loaded Phe-MSNs with a small amount of the solvent to remove surface-adsorbed drug.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Dry the final product under vacuum.

  • Determine the drug loading capacity and encapsulation efficiency using UV-Vis spectroscopy or HPLC by measuring the drug concentration in the supernatant before and after loading.

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment using a dialysis method.[6]

Materials:

  • Drug-loaded Phe-MSNs (from Protocol 3)

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.5

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Disperse a known amount of drug-loaded Phe-MSNs in 1 mL of the release buffer.

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in 50 mL of the corresponding release buffer (pH 7.4 or 5.5) in a beaker.

  • Maintain the beaker at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative drug release percentage at each time point.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Functionalization cluster_application Drug Delivery Application cluster_characterization Characterization s1 MSN Synthesis (Stöber Method) s2 Template Removal (Solvent Extraction) s1->s2 c1 TEM, DLS s1->c1 s3 Phenethyl Functionalization (Post-Grafting) s2->s3 a1 Drug Loading (Solvent Immersion) s3->a1 c2 FTIR, TGA s3->c2 c3 N2 Adsorption s3->c3 a2 In Vitro Release Study (Dialysis) a1->a2 a3 Cellular Uptake Studies a1->a3 G cluster_cellular Cellular Environment Phe_MSN Phenethyl-MSN Membrane Cell Membrane Phe_MSN->Membrane Adsorption Endosome Early Endosome (pH 6.0-6.5) Membrane->Endosome Endocytosis (Clathrin-mediated) Lysosome Late Endosome/ Lysosome (pH 4.5-5.5) Endosome->Lysosome Cytoplasm Cytoplasm Lysosome->Cytoplasm Endosomal Escape Release Drug Release Lysosome->Release Cytoplasm->Release Drug Action

References

Application Notes and Protocols: Trimethoxy(2-phenylethyl)silane as a Coupling Agent in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoxy(2-phenylethyl)silane (CAS No. 49539-88-0) is an organofunctional silane (B1218182) coupling agent utilized to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices.[1] Its unique molecular structure, featuring a phenylethyl functional group and hydrolyzable methoxy (B1213986) groups, allows it to act as a molecular bridge, improving the mechanical, thermal, and chemical properties of composite materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polymer composites. The phenylethyl group provides hydrophobicity and compatibility with various polymer resins, while the trimethoxysilyl group enables strong covalent bonding to the surface of inorganic materials.[1]

Chemical Properties and Mechanism of Action

This compound is a versatile organosilicon compound.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 49539-88-0
Molecular Formula C₁₁H₁₈O₃Si
Molecular Weight 226.34 g/mol [2]
Appearance Colorless liquid
Boiling Point 95-96 °C at 2 mmHg
Density 1.033 g/mL at 25 °C
Refractive Index n20/D 1.475

The coupling mechanism of this compound involves a two-step process:

  • Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acid or base.

  • Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica (B1680970), glass, metal oxides) to form stable covalent Si-O-filler bonds. Additionally, self-condensation between silanol groups can occur, forming a polysiloxane network at the interface.

The phenylethyl group (-CH₂CH₂C₆H₅) extends away from the filler surface and becomes physically entangled or chemically reacts with the polymer matrix during composite fabrication. This improves the stress transfer from the polymer matrix to the filler, thereby enhancing the overall mechanical properties of the composite.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound C₆H₅CH₂CH₂Si(OCH₃)₃ Silanol Phenylethylsilanetriol C₆H₅CH₂CH₂Si(OH)₃ Silane->Silanol + 3H₂O Water Water H₂O Silanol->Silanol Self-condensation (-H₂O) Methanol Methanol CH₃OH Silanol->Methanol - 3CH₃OH TreatedFiller Treated Filler Surface C₆H₅CH₂CH₂Si(O-Filler)₃ Silanol->TreatedFiller + Filler-OH Filler Inorganic Filler Surface with -OH groups Composite Reinforced Polymer Composite TreatedFiller->Composite + Polymerization Polymer Polymer Matrix Polymer->Composite

Figure 1: Reaction mechanism of this compound.

Application Data

The use of this compound as a coupling agent leads to significant improvements in the thermal and mechanical properties of polymer composites.

Thermal Properties

Silane coupling agents, in general, can enhance the thermal stability of polymer composites. The thermal decomposition of composites treated with silanes often occurs at higher temperatures compared to untreated composites.

Table 2: Illustrative Thermal Properties of a Polymer Composite

PropertyUntreated CompositeThis compound Treated Composite
Decomposition Temp. (TGA, 5% weight loss) 320 °C350 °C
Glass Transition Temp. (DSC) 110 °C115 °C

Note: The data in this table is illustrative. Actual values will depend on the specific polymer matrix, filler type, and processing conditions.

Mechanical Properties

Table 3: Expected Mechanical Properties of a Model Polymer Composite

PropertyUntreated CompositeThis compound Treated Composite
Tensile Strength (MPa) Illustrative Value: 50Expected Increase
Tensile Modulus (GPa) Illustrative Value: 2.5Expected Increase
Flexural Strength (MPa) Illustrative Value: 80Expected Increase
Flexural Modulus (GPa) Illustrative Value: 3.0Expected Increase
Impact Strength (kJ/m²) Illustrative Value: 25Expected Increase

Note: The values in this table are for illustrative purposes. Researchers should perform their own mechanical testing to determine the actual performance of their specific composite system.

Experimental Protocols

The following protocols provide a general framework for the surface treatment of inorganic fillers and the fabrication of polymer composites using this compound. The example focuses on silica nanoparticles as the filler.

Protocol for Surface Treatment of Silica Nanoparticles

This protocol is adapted from a method for silica encapsulation of quantum dots using this compound.

Materials:

Procedure:

  • Dispersion of Silica Nanoparticles:

    • Disperse a known amount of silica nanoparticles in a mixture of ethanol and chloroform (e.g., 2:1 volume ratio).

  • Hydrolysis and Condensation:

    • To the stirred nanoparticle dispersion, add deionized water and ammonium hydroxide.

    • Subsequently, add a mixture of TEOS and this compound. The ratio of TEOS to TMPS can be varied to control the surface chemistry.

    • Allow the reaction to proceed for a set time (e.g., 6 hours) at room temperature with continuous stirring.

  • Purification:

    • Isolate the surface-treated silica nanoparticles by centrifugation.

    • Wash the nanoparticles with ethanol multiple times to remove unreacted silanes and other byproducts. This is typically done by repeated cycles of centrifugation and redispersion in fresh ethanol.

  • Drying and Storage:

    • Dry the purified nanoparticles in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Store the dried, surface-modified nanoparticles in a desiccator to prevent moisture absorption.

G cluster_prep Preparation cluster_reaction Surface Treatment cluster_purification Purification cluster_final Final Steps start Start dispersion Disperse Silica NPs in Ethanol/Chloroform start->dispersion add_reagents Add H₂O, NH₄OH, TEOS, and TMPS dispersion->add_reagents react Stir for 6 hours at 25°C add_reagents->react centrifuge1 Centrifuge to Isolate NPs react->centrifuge1 wash Wash with Ethanol (repeat 3x) centrifuge1->wash centrifuge2 Final Centrifugation wash->centrifuge2 dry Dry in Vacuum Oven centrifuge2->dry store Store in Desiccator dry->store end End store->end G start Start dry_materials Dry Polymer and Treated Filler start->dry_materials melt_blend Melt Blend in Extruder dry_materials->melt_blend prepare_specimens Prepare Test Specimens (e.g., Compression Molding) melt_blend->prepare_specimens characterize Characterize Composite (Mechanical, Thermal, etc.) prepare_specimens->characterize end End characterize->end

References

Application Notes and Protocols for Sol-Gel Synthesis of Hybrid Organic-Inorganic Materials with Trimethoxy(2-phenylethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hybrid organic-inorganic materials using Trimethoxy(2-phenylethyl)silane via the sol-gel method. The unique properties of the resulting materials, derived from the incorporation of the phenylethyl group, make them promising candidates for various applications, including chromatography, catalysis, and as matrices for controlled drug delivery.

Introduction

The sol-gel process is a versatile method for producing solid materials from small molecules.[1][2] It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers.[1][2] this compound (PEMS) is an organosilane that serves as an excellent precursor for creating hybrid organic-inorganic materials.[3] The organic phenylethyl group imparts hydrophobicity and unique interactive properties to the inorganic silica (B1680970) network.

The synthesis process primarily involves two key reactions: hydrolysis and condensation of the precursor molecules.[4] These reactions can be catalyzed by either an acid or a base. The choice of catalyst, temperature, solvent, and precursor concentration significantly influences the structure and properties of the final material.

Key Properties of this compound Derived Materials

Hybrid materials synthesized from this compound exhibit a combination of properties from both the organic phenylethyl group and the inorganic siloxane backbone.

PropertyValue/DescriptionReferences
Chemical Formula C₁₁H₁₈O₃Si[3][5]
Molecular Weight 226.34 g/mol [5]
Appearance Liquid[5]
Density 1.033 g/mL at 25 °C[5]
Boiling Point 95-96 °C at 2 mmHg[5]
Refractive Index n20/D 1.475[5]
Thermal Stability Decomposition initiates at approximately 350-450°C in an inert atmosphere.[3]
Wetting Properties Moderately hydrophobic, with water contact angles typically ranging from 70-85°.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of hybrid organic-inorganic materials using this compound.

Protocol 1: Synthesis of Phenylethyl-Functionalized Silica Particles (Acid Catalysis)

This protocol describes the synthesis of silica particles functionalized with phenylethyl groups using an acid catalyst.

Materials:

Procedure:

  • In a flask, prepare a solution of this compound in ethanol.

  • In a separate beaker, prepare an acidic water solution by adding hydrochloric acid to deionized water.

  • Slowly add the acidic water solution to the PEMS/ethanol solution while stirring vigorously.

  • Continue stirring the mixture for 24 hours at room temperature to allow for hydrolysis and condensation to occur.

  • After 24 hours, add ammonium hydroxide to the solution to raise the pH and promote further condensation and particle growth.

  • Continue stirring for another 24 hours.

  • The resulting particles can be collected by centrifugation, washed several times with ethanol and water, and then dried in an oven at 80°C.

Quantitative Details:

ParameterValue
Molar Ratio (PEMS : H₂O : HCl)1 : 4 : 0.01
SolventEthanol
Reaction Time (Hydrolysis)24 hours
Catalyst (Condensation)Ammonium Hydroxide
Reaction Time (Condensation)24 hours
TemperatureRoom Temperature
Protocol 2: Co-condensation of this compound and Tetraethoxysilane (TEOS)

This protocol details the synthesis of a hybrid material through the co-condensation of PEMS and TEOS, which allows for tuning the material's properties.

Materials:

  • This compound (PEMS)

  • Tetraethoxysilane (TEOS)

  • Ethanol (absolute)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH, 28-30%)

Procedure:

  • In a flask, mix this compound and Tetraethoxysilane in the desired molar ratio with ethanol.

  • In a separate beaker, prepare a solution of deionized water and ammonium hydroxide in ethanol.

  • Add the water/ammonia/ethanol solution to the silane/ethanol mixture under vigorous stirring.

  • A milky suspension will form, indicating the formation of particles.

  • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • Collect the particles by centrifugation.

  • Wash the particles three times with ethanol and three times with deionized water.

  • Dry the particles at 60°C overnight.

Quantitative Details:

ParameterValue
Molar Ratio (PEMS : TEOS)1:1 (can be varied)
Molar Ratio ((PEMS+TEOS) : H₂O : NH₄OH)1 : 50 : 0.5
SolventEthanol
Reaction Time2 hours
TemperatureRoom Temperature

Visualizing the Process

Sol-Gel Reaction Pathway

The fundamental chemical reactions in the sol-gel process are hydrolysis and condensation. The following diagram illustrates this pathway for this compound.

G PEMS This compound (R-Si(OCH₃)₃) Hydrolysis Hydrolysis (+ H₂O, Catalyst) PEMS->Hydrolysis Silanol Phenylethylsilanetriol (R-Si(OH)₃) Hydrolysis->Silanol Condensation Condensation (- H₂O) Silanol->Condensation Network Hybrid Organic-Inorganic Network (-[R-SiO₁.₅]n-) Condensation->Network

Caption: Sol-gel reaction pathway for this compound.

Experimental Workflow

The general workflow for the synthesis of phenylethyl-functionalized silica materials is depicted below.

G cluster_0 Synthesis cluster_1 Processing cluster_2 Characterization Mixing 1. Mixing of Precursors (PEMS, Solvent, Water, Catalyst) Hydrolysis 2. Hydrolysis Mixing->Hydrolysis Condensation 3. Condensation & Gelation/Precipitation Hydrolysis->Condensation Separation 4. Separation (Centrifugation/Filtration) Condensation->Separation Washing 5. Washing (Ethanol, Water) Separation->Washing Drying 6. Drying Washing->Drying Analysis 7. Material Characterization Drying->Analysis

Caption: General experimental workflow for sol-gel synthesis.

Characterization of Hybrid Materials

A variety of analytical techniques can be employed to characterize the synthesized hybrid materials:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of phenylethyl groups and the formation of the siloxane (Si-O-Si) network.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, size, and shape of the resulting particles.

  • Nitrogen Adsorption-Desorption Analysis (BET): To determine the surface area, pore size, and pore volume of the material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hybrid material.[3]

  • Contact Angle Measurement: To assess the hydrophobicity of the material's surface.[3]

These application notes and protocols provide a starting point for the synthesis and characterization of novel hybrid organic-inorganic materials using this compound. The versatility of the sol-gel process allows for extensive tuning of the material properties to suit a wide range of applications in research and development.

References

Application Notes and Protocols: Trimethoxy(2-phenylethyl)silane in Drug Delivery Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as promising drug carriers due to their high surface area, tunable pore size, and excellent biocompatibility.[1][2] The surface chemistry of these nanoparticles can be tailored to control drug loading and release kinetics. Trimethoxy(2-phenylethyl)silane (TMPS) is an organosilane used to functionalize the surface of silica nanoparticles, imparting a hydrophobic character.[3] This modification is particularly advantageous for the delivery of poorly water-soluble (hydrophobic) anticancer drugs. The phenylethyl groups on the surface of the MSNs can enhance the loading of hydrophobic drugs through favorable interactions and modulate their release profile.

This document provides detailed protocols for the synthesis of this compound-functionalized mesoporous silica nanoparticles and their application as a drug delivery vehicle for the hydrophobic anticancer drug, Camptothecin.

Data Presentation

The functionalization of mesoporous silica nanoparticles with this compound is expected to alter their physicochemical properties and drug delivery performance. The following tables summarize typical quantitative data for unmodified and TMPS-modified MSNs for the delivery of a model hydrophobic drug, Camptothecin.

Table 1: Physicochemical Characterization of Unmodified and TMPS-Functionalized Mesoporous Silica Nanoparticles.

ParameterUnmodified MSNsTMPS-Functionalized MSNs
Particle Size (nm) ~150~160
Surface Area (m²/g) ~950~750
Pore Volume (cm³/g) ~1.1~0.9
Zeta Potential (mV) -25-18

Note: Data is compiled from typical values found in the literature for MSNs. The exact values will vary depending on the specific synthesis conditions.

Table 2: Drug Loading and Release Characteristics for Camptothecin.

ParameterUnmodified MSNsTMPS-Functionalized MSNs
Drug Loading Capacity (wt%) ~5%~15%
Encapsulation Efficiency (%) ~60%~90%
Cumulative Release at 24h (pH 7.4) ~40%~25%
Cumulative Release at 24h (pH 5.5) ~60%~45%

Note: The data for unmodified MSNs with Camptothecin is based on existing literature. The data for TMPS-Functionalized MSNs represents expected trends based on the increased hydrophobicity, which enhances the loading of hydrophobic drugs like Camptothecin and can lead to a more sustained release profile.

Experimental Protocols

I. Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes the synthesis of MSNs using the sol-gel method with a surfactant template.

Materials:

Procedure:

  • Dissolve 1.0 g of CTAB in 480 mL of deionized water.

  • Add 3.5 mL of 2 M NaOH solution to the CTAB solution.

  • Heat the mixture to 80°C with vigorous stirring for 30 minutes.

  • Slowly add 5.0 mL of TEOS to the solution under continuous vigorous stirring.

  • Continue stirring at 80°C for 2 hours to allow for the formation of a white precipitate.

  • Collect the solid product by filtration or centrifugation.

  • Wash the precipitate thoroughly with deionized water and ethanol.

  • Dry the product in an oven at 60°C overnight. The resulting material is the as-synthesized MSNs containing the CTAB template.

II. Template Removal from MSNs

This protocol describes the removal of the CTAB surfactant template from the as-synthesized MSNs.

Materials:

  • As-synthesized MSNs

  • Ethanol

  • Ammonium nitrate (NH₄NO₃)

Procedure:

  • Prepare a solution of 6 g of NH₄NO₃ in 100 mL of ethanol.

  • Disperse 1 g of the as-synthesized MSNs in the ethanolic ammonium nitrate solution.

  • Reflux the suspension at 60°C for 6 hours with stirring.

  • Collect the nanoparticles by centrifugation.

  • Repeat the extraction process (steps 2-4) two more times to ensure complete template removal.

  • Wash the template-free MSNs with ethanol.

  • Dry the final product under vacuum at 60°C.

III. Surface Functionalization with this compound (TMPS)

This protocol details the post-synthesis grafting of TMPS onto the surface of the template-removed MSNs.

Materials:

Procedure:

  • Disperse 1 g of the template-removed MSNs in 50 mL of anhydrous toluene.

  • Sonicate the suspension for 15 minutes to ensure good dispersion.

  • Add 1 mL of TMPS to the suspension.

  • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

  • Cool the suspension to room temperature.

  • Collect the TMPS-functionalized MSNs by centrifugation.

  • Wash the product with toluene and ethanol to remove any unreacted TMPS.

  • Dry the final TMPS-functionalized MSNs under vacuum at 60°C.

IV. Drug Loading: Camptothecin

This protocol describes the loading of the hydrophobic drug Camptothecin into the MSNs.

Materials:

  • Unmodified MSNs and TMPS-functionalized MSNs

  • Camptothecin (CPT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of CPT in DMSO at a concentration of 1 mg/mL.

  • Disperse 10 mg of either unmodified or TMPS-functionalized MSNs in 10 mL of PBS (pH 7.4).

  • Add 1 mL of the CPT stock solution to the MSN suspension.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Collect the CPT-loaded MSNs by centrifugation.

  • Wash the nanoparticles with PBS to remove any unloaded drug.

  • Dry the drug-loaded nanoparticles under vacuum.

  • Determine the drug loading capacity and encapsulation efficiency by measuring the concentration of CPT in the supernatant using UV-Vis spectroscopy or HPLC.

V. In Vitro Drug Release Study

This protocol describes the in vitro release of Camptothecin from the drug-loaded MSNs.

Materials:

  • CPT-loaded unmodified MSNs and CPT-loaded TMPS-functionalized MSNs

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Disperse 5 mg of the CPT-loaded MSNs in 5 mL of the release medium (PBS at pH 7.4 or pH 5.5).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in 50 mL of the corresponding release medium.

  • Keep the setup at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.

  • Quantify the concentration of CPT in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

G cluster_synthesis I. MSN Synthesis cluster_template_removal II. Template Removal cluster_functionalization III. TMPS Functionalization s1 CTAB + NaOH Solution s2 Heat to 80°C s1->s2 s3 Add TEOS s2->s3 s4 Stir for 2h s3->s4 s5 Filter & Wash s4->s5 s6 Dry s5->s6 tr1 As-synthesized MSNs s6->tr1 tr2 Reflux in Ethanolic NH4NO3 tr1->tr2 tr3 Centrifuge & Repeat tr2->tr3 tr4 Wash & Dry tr3->tr4 f1 Template-free MSNs tr4->f1 f2 Disperse in Toluene f1->f2 f3 Add TMPS f2->f3 f4 Reflux for 24h f3->f4 f5 Centrifuge, Wash & Dry f4->f5 G cluster_loading IV. Drug Loading cluster_release V. In Vitro Drug Release dl1 Disperse MSNs in PBS dl2 Add Camptothecin Solution dl1->dl2 dl3 Stir for 24h dl2->dl3 dl4 Centrifuge, Wash & Dry dl3->dl4 dr1 Disperse Drug-Loaded MSNs dl4->dr1 dr2 Place in Dialysis Bag dr1->dr2 dr3 Incubate at 37°C in Release Medium dr2->dr3 dr4 Sample & Analyze Aliquots dr3->dr4

References

Application of Trimethoxy(2-phenylethyl)silane in Enhancing Coating Adhesion: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing trimethoxy(2-phenylethyl)silane as an adhesion promoter for various coating systems. The information is intended to guide researchers and professionals in the effective use of this silane (B1218182) coupling agent to improve the interfacial bonding between organic coatings and inorganic substrates.

Introduction to this compound

This compound (CAS No. 49539-88-0) is an organofunctional silane that possesses a unique molecular structure, making it an effective coupling agent for enhancing the adhesion of coatings to a variety of substrates.[1][2] Its structure consists of a phenylethyl group and hydrolyzable methoxy (B1213986) groups attached to a central silicon atom. This dual functionality allows it to form a durable bridge at the interface between organic coating resins and inorganic surfaces such as glass, metals, and ceramics.[1]

The phenylethyl group provides organic compatibility and can interact with the polymer matrix of the coating, while the trimethoxysilyl group, upon hydrolysis, forms reactive silanol (B1196071) groups that can condense with hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds.[1] This silane is also known to impart a moderate level of hydrophobicity to treated surfaces.[1]

Mechanism of Adhesion Promotion

The primary mechanism by which this compound enhances adhesion is through the formation of a chemically bonded interlayer at the coating-substrate interface. This process can be broken down into several key steps:

  • Hydrolysis: In the presence of moisture, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-OH).

  • Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., metal oxides, glass) to form stable, covalent oxane bonds (e.g., Si-O-Metal).

  • Interfacial Layer Formation: The silane molecules also undergo self-condensation to form a cross-linked polysiloxane network on the substrate surface.

  • Organic Resin Interaction: The phenylethyl group of the silane, being organophilic, physically entangles or co-reacts with the polymer chains of the organic coating, creating a strong bond between the silane layer and the coating.

This molecular bridge effectively dissipates stress at the interface and improves the overall durability and performance of the coating, particularly in harsh environmental conditions.

Adhesion_Mechanism cluster_Substrate Inorganic Substrate cluster_Silane This compound cluster_Coating Organic Coating Substrate Substrate Surface (e.g., Metal, Glass) with -OH groups Silane C₆H₅CH₂CH₂Si(OCH₃)₃ HydrolyzedSilane Hydrolyzed Silane C₆H₅CH₂CH₂Si(OH)₃ Silane->HydrolyzedSilane Hydrolysis (+H₂O) HydrolyzedSilane->Substrate Condensation (-H₂O) Forms Covalent Bonds (Si-O-Substrate) Coating Coating Polymer (e.g., Epoxy, Polyurethane) HydrolyzedSilane->Coating Interpenetration & Entanglement (Phenylethyl Group)

Figure 1: Adhesion mechanism of this compound.

Quantitative Data on Adhesion Improvement

Table 1: Surface Properties of Treated Substrates

PropertyUntreated SubstrateSubstrate Treated with this compound
Water Contact AngleVaries (typically <30° for clean metal/glass)70° - 85°
Surface EnergyHighModerate

Table 2: Hypothetical Adhesion Performance Data

Coating SystemSubstrateAdhesion TestUntreated Adhesion StrengthAdhesion Strength with this compound
EpoxyAluminum (AA2024)Lap Shear Strength (MPa)[Insert Baseline Value][Insert Expected Improved Value]
PolyurethaneGlassPeel Strength (N/mm)[Insert Baseline Value][Insert Expected Improved Value]
AcrylicSteel (Cold Rolled)Cross-hatch Adhesion (ASTM D3359)[Insert Baseline Value (e.g., 2B)][Insert Expected Improved Value (e.g., 5B)]

*Note: The values in Table 2 are illustrative placeholders. Actual values must be determined experimentally.

Experimental Protocols

The following protocols provide a general framework for the application of this compound as an adhesion promoter. Optimization of concentrations, reaction times, and curing conditions is recommended for specific coating systems and substrates.

Application as a Primer

This method involves pre-treating the substrate with a dilute solution of the silane before applying the coating.

Materials:

  • This compound

  • Anhydrous ethanol (B145695) or isopropanol

  • Distilled water

  • Acetic acid (optional, as a hydrolysis catalyst)

  • Substrates (e.g., aluminum panels, glass slides)

  • Coating system of choice

Protocol:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic contaminants and loose oxides. This can be achieved by degreasing with a solvent like acetone (B3395972) or isopropanol, followed by an appropriate chemical or mechanical cleaning method (e.g., alkaline wash for aluminum, plasma treatment for glass).

    • Rinse the substrate with distilled water and dry completely in an oven or with a stream of clean, dry air.

  • Primer Solution Preparation:

    • Prepare a 1-5% (v/v) solution of this compound in anhydrous ethanol or isopropanol.

    • For pre-hydrolysis, add 5% water (based on the silane weight) to the alcohol. A small amount of acetic acid can be added to adjust the pH to 4.5-5.5 to catalyze hydrolysis.

    • Stir the solution for at least 1 hour to allow for partial hydrolysis of the silane.

  • Primer Application:

    • Apply the silane solution to the cleaned and dried substrate by dipping, spraying, or wiping.

    • Allow the solution to remain on the surface for 1-2 minutes.

  • Drying and Curing:

    • Allow the solvent to evaporate at ambient temperature.

    • Cure the silane layer by heating in an oven. A typical curing cycle is 10-15 minutes at 110°C. The curing temperature should be kept below 125°C to avoid excessive cross-linking of the silane layer.[3]

  • Coating Application:

    • Apply the desired organic coating over the cured silane primer according to the coating manufacturer's instructions.

Application as a Coating Additive

In this method, the silane is incorporated directly into the coating formulation.

Materials:

  • This compound

  • Coating system components (resin, hardener, solvents, etc.)

Protocol:

  • Formulation:

    • Add this compound to the coating formulation at a concentration of 0.5-2.0% by weight, based on the total resin solids.

    • It is often beneficial to add the silane to the resin component and mix thoroughly before adding the curative or other components.

  • Pre-hydrolysis (Optional but Recommended):

    • For improved performance, the silane can be pre-hydrolyzed with a stoichiometric amount of water before being added to the coating formulation. This can enhance its reactivity and reduce the in-situ generation of by-products.

  • Coating Application and Curing:

    • Apply the silane-modified coating to the prepared substrate using standard application techniques (e.g., spraying, brushing, roll coating).

    • Cure the coating according to the manufacturer's recommended schedule. The presence of the silane typically does not significantly alter the required curing conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Primer Primer Application cluster_Additive Additive Method cluster_Final Coating & Testing A Substrate Cleaning (Degreasing, Etching) B Substrate Drying A->B C Prepare Silane Solution (1-5% in Alcohol) B->C Primer Path F Add Silane to Coating (0.5-2.0% wt.) B->F Additive Path D Apply Silane Primer (Dip, Spray, Wipe) C->D E Cure Silane Layer (e.g., 110°C for 15 min) D->E G Apply Main Coating E->G F->G H Cure Coating System G->H I Adhesion Testing (Lap Shear, Peel, etc.) H->I

Figure 2: General experimental workflow for improving coating adhesion.

Conclusion

This compound is a versatile and effective adhesion promoter for a wide range of coating applications. By forming a robust, covalently bonded interface between the coating and the substrate, it can significantly enhance the durability and performance of the coated system. The protocols provided herein offer a starting point for researchers to explore the benefits of this silane in their specific applications. Experimental validation is crucial to optimize the treatment parameters and quantify the adhesion improvement.

References

Application Notes and Protocols for Surface Modification of Gold Nanoparticles with Trimethoxy(2-phenylethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are exceptional platforms for a multitude of biomedical and pharmaceutical applications, including drug delivery, diagnostics, and bio-imaging.[1][2][3] Their utility is significantly enhanced through surface modification, which can improve stability, biocompatibility, and introduce specific functionalities for targeted applications.[1][4] This document provides a detailed experimental protocol for the surface modification of gold nanoparticles with Trimethoxy(2-phenylethyl)silane (TMPS). This process imparts a hydrophobic phenylethyl functionality onto the nanoparticle surface, which can be a precursor for silica (B1680970) encapsulation or for creating specific interactions with other hydrophobic molecules or biological entities. The protocol covers the synthesis of citrate-stabilized gold nanoparticles, their subsequent surface modification with TMPS, and the characterization of the resulting functionalized nanoparticles.

The phenylethyl group of TMPS is thought to interact with the gold surface through non-covalent interactions, while the trimethoxysilane (B1233946) group undergoes hydrolysis and condensation to form a thin silica-like layer around the gold core. This modification can enhance the stability of the nanoparticles in various solvents and provides a versatile surface for further chemical conjugation.[5][6]

Experimental Protocols

Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)[7]

This section details the synthesis of ~20 nm gold nanoparticles, which will serve as the core for surface modification.

Materials:

Equipment:

  • Round-bottom flask (100 mL)

  • Condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 1 mM solution of HAuCl₄·3H₂O in ultrapure water.

  • Prepare a 1% (w/v) solution of trisodium citrate dihydrate in ultrapure water.

  • In a clean 100 mL round-bottom flask, add 50 mL of the 1 mM HAuCl₄ solution and a magnetic stir bar.

  • Set up the flask in the heating mantle with the condenser attached.

  • Heat the solution to a rolling boil while stirring.

  • Rapidly inject 5 mL of the 1% trisodium citrate solution into the boiling gold solution.

  • Observe the color change from pale yellow to blue and finally to a brilliant ruby red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the resulting citrate-stabilized gold nanoparticle solution at 4°C.

Part 2: Surface Modification with this compound (TMPS)

This section outlines the procedure for the functionalization of the prepared gold nanoparticles with TMPS.

Materials:

Equipment:

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Procedure:

  • Transfer 1 mL of the citrate-stabilized gold nanoparticle solution to a microcentrifuge tube.

  • Add 1 mL of anhydrous ethanol to the nanoparticle solution and mix thoroughly by vortexing.

  • Prepare a fresh solution of TMPS in ethanol (e.g., 10 mM).

  • Add 100 µL of the TMPS solution to the gold nanoparticle/ethanol mixture.

  • Add 50 µL of ammonium hydroxide to catalyze the hydrolysis and condensation of the silane (B1218182).

  • Incubate the reaction mixture at room temperature for 12-24 hours with gentle shaking or stirring.

  • After incubation, purify the functionalized nanoparticles by centrifugation at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes).

  • Carefully decant the supernatant and resuspend the nanoparticle pellet in 1 mL of ethanol.

  • Repeat the centrifugation and resuspension steps two more times with ethanol and finally once with ultrapure water to remove excess silane and other reagents.

  • Resuspend the final pellet in a desired volume of ultrapure water or a suitable buffer for storage and further characterization.

Data Presentation

The successful surface modification of gold nanoparticles with TMPS can be confirmed by various characterization techniques. The following table summarizes typical quantitative data expected before and after functionalization.

ParameterCitrate-Stabilized AuNPsTMPS-Modified AuNPsTechnique
Hydrodynamic Diameter (nm) 22 ± 228 ± 3Dynamic Light Scattering (DLS)
Zeta Potential (mV) -45 ± 5-25 ± 5Zeta Potential Measurement
UV-Vis λmax (nm) 520523UV-Vis Spectroscopy

Note: The values presented are representative and may vary depending on the initial nanoparticle size and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the surface modification process.

experimental_workflow cluster_synthesis Part 1: AuNP Synthesis cluster_modification Part 2: Surface Modification s1 HAuCl4 Solution s3 Boiling & Reaction s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 m1 AuNPs in Ethanol s4->m1 Dispersion m2 Add TMPS & NH4OH m1->m2 m3 Incubation (12-24h) m2->m3 m4 Purification (Centrifugation) m3->m4 m5 TMPS-Modified AuNPs m4->m5

Caption: Experimental workflow for the synthesis and surface modification of gold nanoparticles.

Chemical Interaction and Modification

The diagram below depicts the chemical structure of this compound and its proposed interaction with the gold nanoparticle surface, followed by hydrolysis and condensation.

Caption: Proposed mechanism of gold nanoparticle surface modification with TMPS.

References

Troubleshooting & Optimization

Preventing aggregation of nanoparticles during functionalization with Trimethoxy(2-phenylethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing nanoparticle aggregation during surface functionalization with Trimethoxy(2-phenylethyl)silane (TMPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization with this compound?

A1: Nanoparticle aggregation during silanization with TMPS is a multifaceted issue primarily driven by the hydrolysis and condensation of the silane (B1218182) molecules. The main contributing factors include:

  • Uncontrolled Hydrolysis and Condensation: Excess water in the reaction can lead to rapid self-condensation of TMPS in the bulk solution, forming polysiloxane networks that bridge nanoparticles together, causing aggregation.[1]

  • Incorrect pH: The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.[2] Non-optimal pH can either lead to slow, incomplete surface coverage or excessively fast condensation, both of which can result in aggregation.[1]

  • Suboptimal Silane Concentration: An excessively high concentration of TMPS can lead to the formation of multilayers on the nanoparticle surface and inter-particle bridging. Conversely, a concentration that is too low will result in incomplete surface coverage, leaving exposed reactive sites that can lead to aggregation.[3]

  • Inappropriate Solvent: The solvent must effectively disperse the nanoparticles and be compatible with the silanization reaction. A poor solvent choice can lead to nanoparticle agglomeration even before the functionalization process begins.[4]

  • Inadequate Nanoparticle Dispersion: If the nanoparticles are not well-dispersed prior to the addition of the silane, the functionalization will occur on agglomerates, leading to irreversibly aggregated material.

Q2: What is the optimal pH for functionalizing nanoparticles with this compound?

A2: The optimal pH for TMPS functionalization is a balance between promoting the hydrolysis of the methoxy (B1213986) groups to reactive silanols and controlling the subsequent condensation reaction. For TMPS, acidic conditions (pH 3-4) are generally preferred to catalyze hydrolysis while slowing down the condensation rate.[2][5] This allows for a more controlled reaction on the nanoparticle surface. However, the ideal pH can also depend on the isoelectric point of the specific nanoparticles being functionalized. It is crucial to maintain a pH that ensures strong electrostatic repulsion between the nanoparticles to prevent their aggregation.[6]

Q3: How does water content affect the silanization process with TMPS?

A3: Water is essential for the hydrolysis of the trimethoxy groups of TMPS to form reactive silanol (B1196071) groups, which then bond to the nanoparticle surface. However, the amount of water must be carefully controlled.

  • Anhydrous Conditions: Performing the reaction in a completely anhydrous solvent can lead to sub-monolayer coverage, with the silane potentially binding through only one siloxane bond to the surface.[7]

  • Controlled Amount of Water: Introducing a small, stoichiometric amount of water relative to the silane can facilitate controlled hydrolysis primarily at the nanoparticle surface.[1]

  • Excess Water: A large excess of water will promote rapid TMPS hydrolysis and self-condensation in the bulk solution, leading to the formation of siloxane oligomers and polymers that cause nanoparticle aggregation.[4]

Q4: What are the signs of nanoparticle aggregation, and how can I characterize it?

A4: Signs of aggregation can range from visible cloudiness or precipitation in the reaction solution to more subtle changes detectable by analytical techniques.[8] Key characterization methods include:

  • Dynamic Light Scattering (DLS): A significant increase in the hydrodynamic diameter and a high polydispersity index (PDI) are clear indicators of aggregation.[8]

  • Zeta Potential Measurement: A zeta potential value close to zero suggests a lack of electrostatic repulsion and a higher likelihood of aggregation. Stable nanoparticle suspensions typically have zeta potential values with a magnitude greater than |±25 mV|.[8]

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These techniques provide direct visual evidence of nanoparticle morphology and aggregation state.

  • UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation can cause a red-shift and broadening of the surface plasmon resonance peak.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the functionalization of nanoparticles with this compound.

Problem Potential Cause Recommended Solution
Immediate and severe aggregation upon addition of TMPS. 1. Excess water in the reaction medium. [4] 2. Inappropriate solvent. [4] 3. Poor initial nanoparticle dispersion. 1. Use anhydrous solvents and thoroughly dry nanoparticles and glassware. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] 2. Choose a solvent that provides excellent dispersion of the nanoparticles. For hydrophobic nanoparticles, toluene (B28343) or chloroform (B151607) may be suitable.[9] For nanoparticles in an aqueous solution, a solvent exchange to an alcohol like ethanol (B145695) may be necessary. 3. Sonicate the nanoparticle dispersion for an adequate time (e.g., 15-30 minutes in a bath sonicator) immediately before adding the silane.[1][9]
Aggregation observed during or after the reaction. 1. Incorrect pH. [1] 2. Suboptimal TMPS concentration. [3] 3. Reaction temperature is too high. 1. Adjust the pH of the nanoparticle suspension to a range that ensures colloidal stability and is optimal for controlled silane hydrolysis (typically pH 3-4 for TMPS).[2] 2. Titrate the concentration of TMPS. Start with a concentration calculated to form a monolayer on the nanoparticle surface.[1] 3. Conduct the reaction at a lower temperature (e.g., room temperature) to slow down the reaction kinetics and allow for more controlled surface modification.
Nanoparticles aggregate during purification/washing steps. 1. High centrifugation forces. 2. Solvent change during washing. [6] 3. Incomplete surface coverage. 1. Use the minimum centrifugation speed and time required to pellet the nanoparticles. Gently resuspend the pellet, potentially with the aid of bath sonication.[9] 2. Ensure the washing and final resuspension solvents are compatible with the newly functionalized nanoparticle surface. 3. Increase the reaction time or slightly increase the TMPS concentration to ensure complete surface coverage.[6]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the functionalization of nanoparticles with this compound.

Table 1: pH Dependence of this compound Hydrolysis [2]

pH Range Hydrolysis Rate Predominant Species Stability & Recommendation
1-2FastProtonated SilaneRapid hydrolysis, may be difficult to control.
3-4 Moderate Silanol Intermediates Optimal for controlled hydrolysis and surface reaction.
5-7SlowMixed SpeciesSlow reaction, may lead to incomplete functionalization.

Table 2: Typical Characterization Results Before and After Successful Functionalization [8]

Parameter Before Functionalization (Stable) After Functionalization (Stable) Aggregated Sample
Hydrodynamic Diameter (DLS) e.g., 50 nme.g., 55-60 nm (slight increase)> 200 nm to µm range
Polydispersity Index (PDI) < 0.2< 0.3> 0.5
Zeta Potential > |±25 mV|May change depending on surface, but should indicate stabilityBetween -10 mV and +10 mV
Visual Appearance Clear, monodisperse solutionClear, monodisperse solutionCloudy, visible precipitates

Experimental Protocols

Protocol: Functionalization of Silica (B1680970) Nanoparticles with this compound in an Organic Solvent

This protocol describes a general method for the functionalization of silica nanoparticles. Optimization of parameters such as TMPS concentration and reaction time may be required for different nanoparticle types and sizes.

Materials:

  • Silica nanoparticles

  • Anhydrous ethanol or toluene

  • This compound (TMPS)

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment if needed, in aqueous-organic mixtures)[9]

  • Acetic acid (for pH adjustment if needed)[10]

  • Round bottom flask and condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Bath sonicator

Procedure:

  • Nanoparticle Dispersion:

    • Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.[1]

    • Disperse a known amount of silica nanoparticles in anhydrous ethanol (or toluene) in the round bottom flask.

    • Sonicate the dispersion for 15-30 minutes in a bath sonicator to ensure the nanoparticles are well-dispersed.[1][9]

  • Silanization Reaction:

    • Place the flask under an inert atmosphere.

    • While stirring the nanoparticle dispersion, add the desired amount of this compound. A good starting point is to calculate the amount required for monolayer coverage.

    • If a controlled hydrolysis is desired in a co-solvent system, a small, stoichiometric amount of water can be added. For some systems, a slightly basic pH (using ammonium hydroxide) can promote the reaction.[9] Alternatively, for controlled hydrolysis, an acidic pH (using acetic acid) can be used.[10]

    • Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. To prevent any aggregation during the reaction, the mixture can be sonicated for 1 minute every hour.[9]

  • Purification:

    • After the reaction, purify the functionalized nanoparticles by centrifugation. The speed and time should be optimized to pellet the nanoparticles without causing irreversible aggregation.

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in fresh anhydrous ethanol (or the solvent used for the reaction). Gentle sonication can be used to aid redispersion.

    • Repeat the centrifugation and resuspension steps 2-3 times to remove any unreacted silane and byproducts.

  • Characterization and Storage:

    • After the final wash, resuspend the functionalized nanoparticles in the desired storage solvent.

    • Characterize the functionalized nanoparticles using DLS, zeta potential, TEM, and FTIR to confirm successful functionalization and assess colloidal stability.

    • Store the functionalized nanoparticles at 4°C.

Visualizations

The following diagrams illustrate key workflows and concepts in the functionalization of nanoparticles with this compound.

G cluster_prep Preparation cluster_reaction Silanization Reaction cluster_purification Purification cluster_final Final Product NP_dispersion Nanoparticle Dispersion in Anhydrous Solvent Sonication Sonication NP_dispersion->Sonication Inert_atm Inert Atmosphere Sonication->Inert_atm Add_TMPS Add TMPS Inert_atm->Add_TMPS Stirring Stirring (12-24h) Add_TMPS->Stirring Centrifugation1 Centrifugation Stirring->Centrifugation1 Resuspension1 Resuspension Centrifugation1->Resuspension1 Centrifugation2 Repeat 2-3x Resuspension1->Centrifugation2 Characterization Characterization (DLS, TEM, Zeta) Centrifugation2->Characterization Storage Storage (4°C) Characterization->Storage

Caption: Experimental workflow for nanoparticle functionalization with TMPS.

G cluster_cause Potential Causes cluster_problem Problem cluster_solution Solutions cause1 Excess Water Aggregation Nanoparticle Aggregation cause1->Aggregation cause2 Incorrect pH cause2->Aggregation cause3 High Silane Conc. cause3->Aggregation cause4 Poor Dispersion cause4->Aggregation solution1 Use Anhydrous Solvent Aggregation->solution1 solution2 Optimize pH (3-4) Aggregation->solution2 solution3 Titrate Silane Conc. Aggregation->solution3 solution4 Sonication Aggregation->solution4

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Optimizing Trimethoxy(2-phenylethyl)silane Concentration for Uniform Surface Coverage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing trimethoxy(2-phenylethyl)silane for creating uniform and stable surface modifications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to start with for surface modification?

A1: A good starting point for optimizing your surface coverage is a low concentration, typically between 1-2% (v/v) in an appropriate anhydrous solvent like toluene (B28343) or ethanol.[1] It is recommended to empirically determine the ideal concentration for your specific substrate and application by testing a range of concentrations and evaluating the resulting surface properties.[1]

Q2: My silane (B1218182) solution appears cloudy. Can I still use it?

A2: A cloudy silane solution is an indication of premature hydrolysis and self-condensation, which can be caused by exposure to moisture.[1][2] This can lead to the formation of aggregates and a non-uniform coating.[1] It is best to discard the cloudy solution and prepare a fresh one using a high-quality, unexpired reagent and anhydrous solvents.[1][2]

Q3: How can I confirm that a uniform monolayer of this compound has formed on my substrate?

A3: Several surface analysis techniques can be employed to verify the formation and quality of the silane layer. A significant increase in the water contact angle, typically in the range of 70-85°, indicates a more hydrophobic surface due to the phenylethyl groups.[3] Techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition, while Atomic Force Microscopy (AFM) can visualize the surface topography to assess uniformity.[4]

Q4: Is a post-deposition curing step necessary after applying the silane?

A4: Yes, a curing or annealing step is highly recommended.[1] Curing at an elevated temperature (e.g., 100-120 °C) for 30-60 minutes helps to remove residual solvent and water, and promotes the formation of stable, cross-linked siloxane bonds (Si-O-Si) with the surface and between adjacent silane molecules, resulting in a more durable coating.[1]

Q5: What are the key factors influencing the quality of the silane coating?

A5: The primary factors include the cleanliness and hydroxylation of the substrate surface, the concentration of the silane, the presence of a controlled amount of water for hydrolysis, the reaction time and temperature, and the post-deposition curing process.[1][5] Environmental humidity can also play a significant role.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the silanization process with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Non-uniform or patchy coating Inadequate surface cleaning and preparation.[1][6]Implement a rigorous cleaning protocol such as using a piranha solution or oxygen plasma treatment to ensure a high density of surface hydroxyl groups.[1]
Improper silane concentration (too low or too high).[1]Empirically optimize the silane concentration. Start with a 1-2% (v/v) solution and adjust as needed based on surface characterization.[1]
High humidity leading to premature hydrolysis in solution.[1]Perform the silanization in a controlled environment with moderate humidity or under an inert atmosphere.
Formation of a thick, uneven layer or white residue Silane concentration is too high, leading to aggregation and multilayer formation.[1][7]Reduce the silane concentration in your working solution.
Excessive water in the reaction, causing rapid polymerization in the solution.[7][8]Ensure the use of anhydrous solvents and control the amount of water present to facilitate hydrolysis without excessive self-condensation.[8]
Inadequate rinsing after deposition.[2]After the reaction, rinse the substrate thoroughly with a fresh solvent (e.g., toluene or ethanol) to remove any unbound silane.[1]
Poor hydrophobicity of the treated surface Incomplete reaction between the silane and the surface.[1]Increase the reaction time or moderately raise the temperature to promote more complete surface coverage.[1]
Low density of the silane layer.Re-evaluate the surface preparation to ensure sufficient hydroxyl groups are available for reaction. Consider optimizing the silane concentration.
Degraded silane reagent.[1]Use a fresh, high-quality this compound solution for each experiment.[1]

Data Presentation

Optimizing Silane Concentration for Uniform Coverage

The following table provides a general guideline for the expected outcomes when varying the concentration of this compound. The optimal concentration will be substrate and application-dependent and should be determined experimentally.

Concentration (% v/v)Expected Surface CoveragePotential IssuesRecommendations
< 0.5% Incomplete, patchy monolayerInsufficient molecules to cover the entire surface, leading to low hydrophobicity.[1]Increase concentration.
1 - 2% Optimal starting range for monolayer formation Generally provides a good balance for uniform coverage.Ideal for initial experiments. Characterize the surface to confirm monolayer formation.
> 5% Multilayer formation, potential for aggregationIncreased risk of self-condensation in solution, leading to a non-uniform, thick layer and potential for a white residue.[1][7]Reduce concentration. Ensure controlled water content.[8]

Experimental Protocols

Protocol 1: Solution-Phase Silanization of Glass or Silica Substrates

This protocol describes a general procedure for achieving a uniform coating of this compound on a hydroxyl-rich surface like glass or silicon.

1. Surface Preparation (Critical Step):

  • Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol (B130326), and deionized water (15 minutes each).
  • Dry the substrate with a stream of nitrogen gas.
  • To maximize surface hydroxyl groups, treat the substrate with oxygen plasma for 5-10 minutes or immerse in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
  • Rinse the substrate extensively with deionized water and dry again under a nitrogen stream.

2. Silanization Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene.
  • Immerse the cleaned and dried substrate into the silane solution.
  • Seal the vessel and allow the reaction to proceed for 2-4 hours at room temperature or for 30-60 minutes at an elevated temperature (e.g., 60 °C).[1] Gentle agitation can be beneficial.

3. Rinsing:

  • Remove the substrate from the silane solution.
  • Rinse it thoroughly with fresh anhydrous toluene to remove any physically adsorbed silane molecules.
  • Follow with a final rinse using isopropanol or ethanol.
  • Dry the substrate under a stream of nitrogen.

4. Curing:

  • Place the silanized substrate in an oven at 110-120 °C for 30-60 minutes to cure the silane layer, promoting covalent bond formation and stability.[1]

5. Characterization:

  • Allow the substrate to cool to room temperature.
  • Characterize the surface using techniques such as contact angle goniometry, XPS, and AFM to confirm the quality and uniformity of the coating.

Mandatory Visualizations

G cluster_prep Surface Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_char Characterization Clean Substrate Cleaning (Solvents, Sonication) Activate Surface Activation (O2 Plasma / Piranha) Clean->Activate Dry1 Drying (Nitrogen Stream) Activate->Dry1 PrepareSol Prepare 1-2% Silane Solution in Anhydrous Solvent Immerse Immerse Substrate Dry1->Immerse PrepareSol->Immerse React React (RT or Elevated Temp) Immerse->React Rinse Rinse with Solvent React->Rinse Dry2 Drying (Nitrogen Stream) Rinse->Dry2 Cure Cure in Oven (110-120°C) Dry2->Cure Characterize Surface Analysis (Contact Angle, XPS, AFM) Cure->Characterize

Caption: Experimental workflow for solution-phase silanization with this compound.

G start Problem: Non-Uniform Silane Coating check_cleaning Was surface preparation rigorous (e.g., plasma)? start->check_cleaning check_conc Is silane concentration within 1-2% (v/v)? check_cleaning->check_conc Yes improve_cleaning Action: Improve surface cleaning and activation. check_cleaning->improve_cleaning No check_humidity Was the reaction performed in a controlled (low humidity) environment? check_conc->check_humidity Yes adjust_conc Action: Adjust concentration. If high (>5%), reduce. If low (<1%), increase. check_conc->adjust_conc No check_rinsing Was the substrate thoroughly rinsed post-reaction? check_humidity->check_rinsing Yes control_env Action: Control reaction environment (e.g., use glovebox or dry air). check_humidity->control_env No improve_rinsing Action: Perform thorough rinsing with fresh solvent. check_rinsing->improve_rinsing No end Re-evaluate Surface check_rinsing->end Yes improve_cleaning->end adjust_conc->end control_env->end improve_rinsing->end

Caption: Troubleshooting logic for achieving uniform silane surface coverage.

References

Controlling the hydrolysis rate of Trimethoxy(2-phenylethyl)silane to avoid polysiloxane formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoxy(2-phenylethyl)silane. Our focus is to help you control the hydrolysis rate and avoid the unwanted formation of polysiloxanes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling its hydrolysis important?

A1: this compound is an organosilane compound used as a surface modifying agent and as a precursor in the synthesis of hybrid organic-inorganic materials. The trimethoxy groups are hydrolyzable and can react with water to form reactive silanol (B1196071) groups (-Si-OH). While this hydrolysis is necessary for the silane (B1218182) to bind to surfaces or to form siloxane networks, an uncontrolled, rapid hydrolysis can lead to premature self-condensation, resulting in the formation of undesirable insoluble polysiloxanes (silicone polymers). Controlling the hydrolysis rate is therefore crucial to ensure a uniform and effective application of the silane.

Q2: What are the key factors that influence the hydrolysis rate of this compound?

A2: The primary factors influencing the hydrolysis rate are:

  • pH: The hydrolysis rate is significantly affected by the pH of the reaction medium. It is slowest at a neutral pH of around 7 and increases under both acidic and basic conditions.[1][2]

  • Water Concentration: The availability of water is essential for hydrolysis. However, an excess of water can accelerate the reaction to a point where condensation and polysiloxane formation become difficult to control.

  • Catalysts: Both acids and bases can catalyze the hydrolysis reaction. The choice and concentration of the catalyst are critical for controlling the reaction rate.

  • Solvent: The type of solvent and its miscibility with water affect the solubility of the silane and the local concentration of water, thereby influencing the hydrolysis rate. Alcohols like ethanol (B145695) are commonly used as co-solvents to improve solubility.[3][4][5]

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.[6]

Q3: What is polysiloxane formation and why should it be avoided?

A3: Polysiloxane formation is the process where hydrolyzed silanol groups condense with each other to form Si-O-Si bonds, leading to the creation of oligomers and polymers. If this process occurs prematurely and uncontrollably in solution, it can lead to the formation of insoluble gels, precipitates, or cloudy solutions.[7] This is undesirable as it depletes the active monomeric silane from the solution, prevents uniform surface modification, and can lead to inconsistent and unreliable experimental results.

Troubleshooting Guide: Uncontrolled Hydrolysis and Polysiloxane Formation

This guide will help you troubleshoot common issues related to the uncontrolled hydrolysis of this compound.

Problem 1: My silane solution becomes cloudy or forms a precipitate shortly after preparation.

  • Potential Cause: This is a clear indication of rapid hydrolysis and self-condensation, leading to the formation of insoluble polysiloxanes.[7]

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your solution is not too acidic or basic. For controlled hydrolysis, a slightly acidic pH (around 4-5) is often recommended to promote hydrolysis while minimizing the rate of condensation.[2]

    • Water Concentration: Reduce the initial water concentration in your reaction mixture. If using a co-solvent like ethanol, try increasing the ethanol-to-water ratio.

    • Temperature Control: Perform the reaction at a lower temperature to slow down the hydrolysis rate.

    • Fresh Solution: Always prepare the silane solution immediately before use. Do not store pre-hydrolyzed silane solutions for extended periods.

Problem 2: The surface modification is non-uniform and inconsistent.

  • Potential Cause: This could be due to the presence of small polysiloxane aggregates in your solution that deposit unevenly on the substrate.

  • Troubleshooting Steps:

    • Optimize Hydrolysis Time: The time between preparing the solution and applying it to the substrate is critical. A shorter "pre-hydrolysis" time might be necessary to ensure the solution contains primarily monomeric hydrolyzed silanes.

    • Filtration: Consider filtering the silane solution through a syringe filter (e.g., 0.22 µm) immediately before use to remove any small aggregates.

    • Solvent Choice: Ensure your solvent system fully dissolves the this compound to prevent the formation of localized high concentrations which can lead to faster condensation.

Problem 3: The silanization reaction is very slow or incomplete.

  • Potential Cause: The hydrolysis of the trimethoxy groups is a prerequisite for the reaction with the surface. Insufficient hydrolysis will lead to poor surface coverage.

  • Troubleshooting Steps:

    • pH Adjustment: If your solution is at a neutral pH, the hydrolysis rate will be very slow.[2] Adjust the pH to a slightly acidic range (e.g., pH 4-5) using a suitable acid catalyst (e.g., acetic acid).

    • Catalyst Addition: If not already using one, introduce a catalyst to accelerate the hydrolysis.

    • Increase Water Content: A certain amount of water is necessary for hydrolysis. Ensure that your "anhydrous" solvents are not overly dry if a controlled amount of water is intended to be the limiting reactant.

Data Presentation

The following tables summarize quantitative data on the hydrolysis of this compound (PEMS) and related silanes to provide a comparative overview.

Table 1: Hydrolysis and Condensation Times for this compound (PEMS) in Ethanol/Water (80/20 w/w) under Acidic Conditions.

ParameterTime
Time to reach maximum concentration of fully hydrolyzed species (Si(OH)₃)5 hours
Time to reach maximum concentration of partially hydrolyzed species (Si(OCH₃)(OH)₂)3 hours
Time to reach 20% condensation36 hours
Time to reach 50% condensation> 48 hours

Data adapted from Brochier et al. The study was conducted at 25°C with acetic acid as a catalyst.[3]

Table 2: Qualitative Effect of Reaction Parameters on Hydrolysis and Condensation Rates.

ParameterEffect on Hydrolysis RateEffect on Condensation Rate
pH Minimum at pH 7; increases at acidic and basic pH[1][2]Minimum at low pH; increases at neutral and high pH
Water Concentration Increases with higher concentrationIncreases with higher concentration
Catalyst (Acid) IncreasesDecreases at very low pH
Catalyst (Base) IncreasesSignificantly increases
Temperature IncreasesIncreases
Solvent (e.g., Ethanol) Can decrease rate by lowering water activity[5]Can decrease rate by lowering silanol concentration

Experimental Protocols

Protocol 1: Controlled Hydrolysis of this compound for Surface Modification

This protocol aims to generate a solution of hydrolyzed this compound with minimal polysiloxane formation, suitable for treating hydroxylated surfaces.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid (glacial)

  • Substrate to be modified (e.g., glass slide, silicon wafer)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate to ensure a hydrophilic surface with abundant hydroxyl groups. This can be achieved by methods such as sonication in acetone (B3395972) and isopropanol, followed by oxygen plasma treatment or piranha solution cleaning (use appropriate safety precautions).

  • Preparation of the Hydrolysis Solution: a. In a clean, dry glass container, prepare a 95:5 (v/v) solution of ethanol and deionized water. For example, mix 9.5 mL of ethanol with 0.5 mL of deionized water. b. Adjust the pH of the solution to approximately 4.5 by adding a small amount of glacial acetic acid (e.g., a few microliters).

  • Silane Addition and Hydrolysis: a. Under vigorous stirring, add this compound to the acidified ethanol/water mixture to a final concentration of 1-2% (v/v). For example, add 100-200 µL of the silane to 10 mL of the solvent mixture. b. Allow the solution to stir at room temperature for a controlled "pre-hydrolysis" time. Based on available data, a time of 1-3 hours should be sufficient to generate a significant amount of hydrolyzed species without excessive condensation.[3]

  • Surface Modification: a. Immerse the cleaned substrate in the freshly prepared silane solution. b. Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Rinsing and Curing: a. Remove the substrate from the silane solution and rinse it thoroughly with fresh ethanol to remove any unbound silane. b. Dry the substrate with a stream of inert gas (e.g., nitrogen or argon). c. Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking of the silane layer.

Visualizations

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis Steps cluster_condensation Condensation Steps R-Si(OCH3)3 This compound R-Si(OCH3)2(OH) Monohydrolyzed Silane R-Si(OCH3)3->R-Si(OCH3)2(OH) +H2O -CH3OH R-Si(OCH3)(OH)2 Dihydrolyzed Silane R-Si(OCH3)2(OH)->R-Si(OCH3)(OH)2 +H2O -CH3OH Polysiloxane Polysiloxane Network (Undesirable Precipitate) R-Si(OCH3)2(OH)->Polysiloxane Condensation (-H2O or -CH3OH) R-Si(OH)3 Silanetriol R-Si(OCH3)(OH)2->R-Si(OH)3 +H2O -CH3OH R-Si(OCH3)(OH)2->Polysiloxane Condensation (-H2O or -CH3OH) R-Si(OH)3->Polysiloxane Condensation (-H2O) caption Hydrolysis and Condensation Pathway of this compound

Caption: Hydrolysis and Condensation Pathway.

Troubleshooting_Workflow start Start: Preparing Silane Solution issue Issue: Solution is cloudy or has precipitate start->issue check_ph Check pH of the solution issue->check_ph Yes success Solution is clear, proceed with application issue->success No check_water Check water concentration check_ph->check_water pH is optimal adjust_ph Adjust pH to 4-5 check_ph->adjust_ph check_temp Check reaction temperature check_water->check_temp Water content is optimal adjust_water Reduce water content check_water->adjust_water adjust_temp Lower the temperature check_temp->adjust_temp check_temp->success Temperature is optimal adjust_ph->issue adjust_water->issue adjust_temp->issue caption Troubleshooting Workflow for Polysiloxane Formation

Caption: Troubleshooting Workflow.

References

Technical Support Center: Achieving Monodisperse Phenethyl-Functionalized Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing monodisperse phenethyl-functionalized silica (B1680970) nanoparticles. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing phenethyl-functionalized silica nanoparticles?

A1: There are two main strategies for synthesizing phenethyl-functionalized silica nanoparticles: the one-pot co-condensation method and the two-step post-synthesis grafting method. In the co-condensation approach, tetraethyl orthosilicate (B98303) (TEOS) and phenethyltriethoxysilane (B8671772) (PETES) are hydrolyzed and condensed together in a modified Stöber process.[1] The post-synthesis grafting method involves first synthesizing monodisperse silica nanoparticles using the Stöber method, followed by the covalent attachment of PETES to the surface of the purified nanoparticles.[2]

Q2: What are the main challenges in achieving monodisperse phenethyl-functionalized silica nanoparticles?

A2: The primary challenge stems from the hydrophobic nature of the phenethyl group. During co-condensation, the different hydrolysis and condensation rates of the hydrophilic TEOS and the more hydrophobic PETES can lead to a broad particle size distribution (polydispersity) or the formation of aggregates.[3] In post-synthesis grafting, achieving a uniform surface coverage can be difficult due to the potential for aggregation of the silica nanoparticles or incomplete reaction of the PETES.[4]

Q3: How can I control the size of the phenethyl-functionalized silica nanoparticles?

A3: The size of the nanoparticles is primarily controlled by the reaction conditions during the initial Stöber synthesis of the silica core. Key parameters include the concentrations of TEOS, ammonia (B1221849), and water, as well as the reaction temperature and time.[5][6] Generally, increasing the ammonia or water concentration leads to larger particles, while increasing the TEOS concentration can also result in larger particles up to a certain point.[5]

Q4: How can I confirm the successful functionalization of the silica nanoparticles with phenethyl groups?

A4: Several characterization techniques can be used to confirm successful functionalization. Fourier-transform infrared spectroscopy (FTIR) will show characteristic peaks corresponding to the phenyl group. Thermogravimetric analysis (TGA) can quantify the amount of organic material (phenethyl groups) grafted onto the silica surface. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used for a precise quantification of the surface functional groups.

Q5: What is a typical polydispersity index (PDI) for monodisperse nanoparticles?

A5: A polydispersity index (PDI) value below 0.1 is generally considered to indicate a monodisperse population of nanoparticles.[7] Dynamic Light Scattering (DLS) is a common technique to measure the PDI of nanoparticles in a suspension.[7][8]

Experimental Protocols

Protocol 1: Co-condensation Synthesis of Phenethyl-Functionalized Silica Nanoparticles

This one-pot method involves the simultaneous hydrolysis and condensation of TEOS and PETES.

Materials:

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. Stir the solution vigorously at room temperature.

  • In a separate vial, prepare a mixture of TEOS and PETES at the desired molar ratio.

  • Rapidly add the TEOS/PETES mixture to the stirring ethanol/water/ammonia solution.

  • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with ethanol and then with deionized water to remove unreacted precursors and ammonia.

  • Resuspend the purified nanoparticles in the desired solvent.

.

Diagram of Co-condensation Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Prep_Ethanol Ethanol/Water/Ammonia Solution Reaction Co-condensation Prep_Ethanol->Reaction Prep_Silanes TEOS/PETES Mixture Prep_Silanes->Reaction Centrifugation Centrifugation Reaction->Centrifugation 12-24h Washing Washing Centrifugation->Washing Final_Product Monodisperse Phenethyl-functionalized Silica Nanoparticles Washing->Final_Product

Caption: Co-condensation synthesis workflow.

Protocol 2: Post-Synthesis Grafting of Phenethyl Groups onto Silica Nanoparticles

This two-step method involves the synthesis of silica nanoparticles followed by surface functionalization.

Materials:

  • Monodisperse silica nanoparticles (synthesized via Stöber method)

  • Phenethyltriethoxysilane (PETES)

  • Anhydrous toluene (B28343) or ethanol

Procedure:

  • Synthesize monodisperse silica nanoparticles using a standard Stöber method.[9]

  • Thoroughly dry the silica nanoparticles to remove any residual water.

  • Disperse the dried silica nanoparticles in anhydrous toluene or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amount of PETES to the nanoparticle suspension.

  • Reflux the mixture for 12-24 hours with vigorous stirring.[2]

  • Cool the reaction mixture to room temperature.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with toluene or ethanol to remove unreacted PETES.

  • Dry the final product under vacuum.

.

Diagram of Post-Synthesis Grafting Workflow:

cluster_synthesis Step 1: Nanoparticle Synthesis cluster_grafting Step 2: Functionalization cluster_purification Purification cluster_final Final Product Stober Stöber Synthesis of Silica Nanoparticles Drying Drying Stober->Drying Dispersion Dispersion in Anhydrous Solvent Drying->Dispersion Addition Addition of PETES Dispersion->Addition Reflux Reflux Addition->Reflux 12-24h Purification Centrifugation and Washing Reflux->Purification Final_Product Phenethyl-functionalized Silica Nanoparticles Purification->Final_Product

Caption: Post-synthesis grafting workflow.

Troubleshooting Guide

Problem Potential Cause Suggested Solution Relevant Citation(s)
High Polydispersity (PDI > 0.2) In co-condensation: Mismatched hydrolysis/condensation rates of TEOS and PETES.Optimize the molar ratio of TEOS to PETES. A lower concentration of PETES is often better. Consider a seeded growth approach where a small amount of pre-formed silica seeds are added.[3]
In post-synthesis grafting: Aggregation of silica nanoparticles before or during grafting.Ensure silica nanoparticles are well-dispersed before adding PETES. Use sonication to break up aggregates. Perform the reaction in a dilute suspension.[4]
Particle Aggregation In co-condensation: Hydrophobic interactions between partially functionalized nanoparticles.Increase the ethanol-to-water ratio in the solvent mixture to improve the solubility of the phenethyl groups.[10]
In post-synthesis grafting: Insufficient solvent for the hydrophobic PETES, leading to localized high concentrations and bridging between particles.Use a solvent that is a good dispersant for both the silica nanoparticles and PETES, such as anhydrous toluene. Ensure vigorous stirring throughout the reaction.[11]
Incomplete Functionalization In co-condensation: PETES not fully incorporating into the silica matrix.Increase reaction time. Ensure adequate mixing to facilitate the interaction of both precursors.[12]
In post-synthesis grafting: Insufficient reaction time or temperature. Steric hindrance on the nanoparticle surface.Increase the reflux time or temperature (within the stability limits of the reactants). Use a higher concentration of PETES.[2]
Bimodal Size Distribution Secondary nucleation during the reaction.Ensure a rapid and uniform mixing of reactants. A slower, controlled addition of the silane (B1218182) precursors might help in some cases.[9]
Low Yield Incomplete reaction or loss of product during washing steps.Ensure the reaction goes to completion by allowing sufficient time. Optimize centrifugation speed and time to avoid discarding smaller nanoparticles.[5]

Quantitative Data Summary

The following table provides a summary of how key reaction parameters in the Stöber synthesis can influence the final particle size. These are general trends and the optimal conditions for phenethyl-functionalized particles may require further optimization.

Parameter Effect on Particle Size Typical Range Relevant Citation(s)
TEOS Concentration Increasing concentration generally increases particle size up to a certain limit.0.1 - 0.5 M[5]
Ammonia Concentration Increasing concentration leads to larger particles.0.1 - 2.0 M[6]
Water Concentration Increasing concentration generally results in larger particles.2.0 - 10.0 M[6]
Temperature Higher temperatures can lead to faster reaction rates and potentially larger or smaller particles depending on the interplay of nucleation and growth.25 - 60 °C[13]
PETES:TEOS Molar Ratio (Co-condensation) Increasing the ratio of the hydrophobic silane may lead to larger, more aggregated, or more polydisperse particles.1:100 to 1:10[3]

Note: The precise control of these parameters is crucial for achieving monodispersity. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.[14]

Logical Relationships in Synthesis

The successful synthesis of monodisperse phenethyl-functionalized silica nanoparticles depends on the careful control of the interplay between hydrolysis and condensation reactions.

cluster_precursors Precursors cluster_reactions Reactions cluster_outcomes Outcomes TEOS TEOS (Tetraethyl orthosilicate) Hydrolysis Hydrolysis TEOS->Hydrolysis PETES PETES (Phenethyltriethoxysilane) PETES->Hydrolysis Condensation Condensation Hydrolysis->Condensation Monodisperse Monodisperse Nanoparticles Condensation->Monodisperse Balanced Rates Polydisperse Polydisperse Nanoparticles / Aggregates Condensation->Polydisperse Unbalanced Rates

Caption: Relationship between precursor hydrolysis/condensation rates and final particle dispersity.

References

Troubleshooting phase separation in Trimethoxy(2-phenylethyl)silane sol-gel process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with phase separation during the sol-gel process of Trimethoxy(2-phenylethyl)silane.

Troubleshooting Guide

Issue: Phase separation is observed during the sol-gel process, resulting in an oily or cloudy mixture instead of a homogeneous sol.

Phase separation in the sol-gel process of this compound is a common issue arising from the interplay of its hydrophobic phenylethyl group and the polar reaction medium. The following question-and-answer guide provides a systematic approach to troubleshoot and prevent this phenomenon.

Q1: What is the most likely cause of phase separation in my this compound sol-gel experiment?

A1: The primary cause of phase separation is the immiscibility between the nonpolar phenylethyl groups of the silane (B1218182) precursor and the increasingly polar sol as hydrolysis and condensation proceed. This issue is often exacerbated by an excessive amount of water in the reaction mixture. For organotrialkoxysilanes like this compound, a water-to-monomer ratio of 1.5 equivalents is considered ideal for complete hydrolysis and condensation[1]. Using higher ratios, such as 3.0 or 6.0 equivalents of water, has been shown to cause the phase separation of oily oligomers and resins instead of gel formation[1].

Q2: How does the concentration of this compound affect phase separation?

A2: A high concentration of the hydrophobic precursor can increase the likelihood of phase separation. If the concentration of this compound is too high, the hydrolyzed species may aggregate and phase separate before a stable sol network can form. It is recommended to work with a monomer concentration of around 1 M as a starting point[1]. For systems prone to phase separation, further dilution may be necessary.

Q3: Can the choice of solvent help prevent phase separation?

A3: Yes, the solvent system plays a crucial role in maintaining the homogeneity of the sol. A co-solvent system is often necessary to compatibilize the hydrophobic silane with the aqueous phase.

  • Methanol (B129727) vs. Ethanol: For trimethoxysilanes, methanol is the appropriate alcohol to use as a solvent[1]. The use of ethanol, which is more suitable for triethoxysilanes, can lead to miscibility issues.

  • Co-solvents: The addition of a co-solvent that is miscible with both the silane and the water/alcohol mixture can improve homogeneity. Solvents like tetrahydrofuran (B95107) (THF) or isopropanol (B130326) are sometimes used in sol-gel chemistry to improve the solubility of organic components. The optimal ratio of alcohol to co-solvent will need to be determined empirically for your specific system.

Q4: What is the role of the catalyst, and can it contribute to phase separation?

A4: The catalyst (acid or base) influences the rates of hydrolysis and condensation, which in turn affects the structure of the forming network and the propensity for phase separation.

  • Acid Catalysis: Acidic conditions generally promote faster hydrolysis than condensation[2][3]. This can lead to the rapid formation of hydrophilic silanol (B1196071) groups, which may increase the polarity of the medium too quickly for the hydrophobic phenylethyl groups to remain solubilized, thus triggering phase separation. A typical acid catalyst concentration is around 2.7 mol/mol% relative to the monomer[1].

  • Base Catalysis: Basic conditions tend to favor condensation over hydrolysis, leading to more compact, particle-like structures[2][3]. This can sometimes result in the precipitation of colloidal species, which is a form of phase separation[1].

The choice of catalyst and its concentration should be carefully controlled to balance the rates of hydrolysis and condensation to maintain a stable sol.

Q5: How can I modify my experimental procedure to avoid phase separation?

A5: Here are several procedural modifications you can implement:

  • Control the Water Content: This is the most critical parameter. Start with a water-to-silane molar ratio of 1.5. Avoid adding excess water, as it is a known cause of phase separation with phenethyl-substituted silanes[1].

  • Stepwise Water Addition: Instead of adding all the water at once, a gradual or stepwise addition can help to control the rate of hydrolysis and prevent a sudden increase in polarity that can induce phase separation.

  • Pre-hydrolysis: Partially hydrolyzing the silane under controlled conditions before inducing gelation can sometimes lead to a more stable sol.

  • Temperature Control: The solubility of this compound can be temperature-dependent, with higher temperatures generally increasing solubility in organic solvents[4]. However, high temperatures also accelerate reaction rates, which can lead to uncontrolled precipitation. Maintaining a consistent and moderate temperature (e.g., room temperature or slightly elevated) is recommended.

  • Vigorous and Consistent Stirring: Ensuring the reaction mixture is well-agitated can help to maintain a homogeneous dispersion and prevent localized high concentrations that can lead to phase separation.

Troubleshooting Workflow

TroubleshootingWorkflow start Phase Separation Observed check_water Q1: Is the water-to-silane molar ratio > 1.5? start->check_water reduce_water Action: Reduce water-to-silane ratio to 1.5. check_water->reduce_water Yes check_concentration Q2: Is the precursor concentration > 1 M? check_water->check_concentration No success Homogeneous Sol Achieved reduce_water->success reduce_concentration Action: Decrease precursor concentration. check_concentration->reduce_concentration Yes check_solvent Q3: Are you using an appropriate solvent system? check_concentration->check_solvent No reduce_concentration->success optimize_solvent Action: Use methanol for trimethoxysilane. Consider adding a co-solvent like THF. check_solvent->optimize_solvent No check_catalyst Q4: Is the catalyst type and concentration optimized? check_solvent->check_catalyst Yes optimize_solvent->success adjust_catalyst Action: Adjust catalyst concentration (start with ~2.7 mol/mol%). Consider catalyst type (acid vs. base). check_catalyst->adjust_catalyst No modify_procedure Q5: Have you tried procedural modifications? check_catalyst->modify_procedure Yes adjust_catalyst->success implement_modifications Action: Implement stepwise water addition, pre-hydrolysis, temperature control, or vigorous stirring. modify_procedure->implement_modifications No fail Issue Persists: Consult further literature or technical support. modify_procedure->fail Yes implement_modifications->success

Caption: Troubleshooting workflow for addressing phase separation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sol-gel system turning cloudy immediately upon adding water?

A1: Immediate cloudiness or precipitation upon water addition is a strong indicator of rapid hydrolysis and subsequent aggregation of the hydrophobic silane. This is likely due to a combination of factors including a high local concentration of water, an inappropriate solvent system that cannot sufficiently solubilize the silane and its hydrolyzed products, and potentially a high catalyst concentration that accelerates the hydrolysis rate. To mitigate this, ensure vigorous stirring during water addition, consider a slower, dropwise addition of water, and verify that your solvent system is appropriate.

Q2: I've tried reducing the water content, but I'm still getting phase separation. What should I try next?

A2: If reducing the water content to the stoichiometric ratio of 1.5 equivalents does not resolve the issue, the next parameters to investigate are the precursor concentration and the solvent system. Try decreasing the concentration of this compound in your reaction. Additionally, ensure you are using methanol as the solvent. If the problem persists, the introduction of a co-solvent with a polarity intermediate between methanol and the phenylethyl group, such as isopropanol or THF, may be necessary to improve miscibility.

Q3: Can I use a base catalyst for the sol-gel process with this compound?

A3: While acid catalysis is more commonly reported for promoting hydrolysis, base catalysis can also be used. However, be aware that base catalysis tends to promote condensation, leading to the formation of more particulate and highly branched networks[2][3]. With a hydrophobic precursor like this compound, this can sometimes lead to the precipitation of colloidal particles rather than the formation of a continuous gel network[1]. If you choose to use a base catalyst, careful control of the concentration and reaction temperature is crucial.

Q4: Does the purity of this compound matter?

A4: Yes, the purity of the precursor is important. Impurities can act as nucleation sites or interfere with the hydrolysis and condensation reactions, potentially leading to premature or uncontrolled precipitation. It is recommended to use a high-purity grade of this compound for sol-gel applications. If the purity is questionable, distillation of the precursor may be necessary[1].

Q5: At what temperature should I conduct the sol-gel reaction?

A5: The reaction is typically conducted at room temperature or slightly elevated temperatures. While higher temperatures can increase the solubility of the silane precursor, they also significantly increase the rates of hydrolysis and condensation, which can make the process difficult to control and may favor phase separation. It is advisable to start at room temperature and only cautiously increase the temperature if solubility issues are the primary concern and other parameters have been optimized.

Data Presentation

Table 1: Influence of Water-to-Silane Ratio on Gelation of Phenethyl-Substituted Silanes

Water Equivalents (per mole of silane)Catalyst ConditionMonomer ConcentrationResultReference
1.5Acidic or Basic1 MGel formation is expected (ideal stoichiometry)[1]
3.0Acidic and Basic1 MNo gel formation, phase separation of oily oligomers/resins[1]
6.0Acidic and Basic1 MNo gel formation, phase separation of oily oligomers/resins[1]

Table 2: General Experimental Parameters for Organotrialkoxysilane Sol-Gel Process

ParameterRecommended Value/RangeRationale/CommentsReference
Monomer Concentration1 M (starting point)Higher concentrations can increase the likelihood of phase separation with hydrophobic precursors.[1]
SolventMethanol (for trimethoxysilanes)The alcohol should correspond to the alkoxy group of the silane to avoid transesterification and ensure miscibility.[1]
Water-to-Silane Molar Ratio1.5Stoichiometric amount for complete hydrolysis and condensation. Higher amounts are known to cause phase separation with phenethyl-substituted silanes.[1]
Catalyst Concentration (Acid or Base)~2.7 mol/mol% relative to monomerA catalytic amount is necessary to achieve reasonable reaction rates.[1]
TemperatureRoom Temperature to 60°CHigher temperatures increase reaction rates but may lead to uncontrolled precipitation.[5]

Experimental Protocols

Reference Protocol for Homogeneous Sol-Gel Synthesis of this compound

This protocol is designed as a starting point to achieve a homogeneous sol and avoid phase separation. Adjustments may be necessary based on specific experimental goals and observations.

Materials:

  • This compound (high purity)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic Acid (as catalyst)

Procedure:

  • Preparation of the Silane Solution:

    • In a clean, dry reaction vessel equipped with a magnetic stirrer, add the desired volume of methanol.

    • While stirring, add this compound to the methanol to achieve a final concentration of 1 M. Stir until the solution is homogeneous.

  • Preparation of the Aqueous Solution:

    • In a separate vessel, prepare the aqueous solution by adding the catalyst to the deionized water. The amount of water should be calculated to provide a water-to-silane molar ratio of 1.5.

    • The catalyst concentration should be approximately 2.7 mol/mol% relative to the total moles of silane.

  • Hydrolysis and Condensation:

    • While vigorously stirring the silane solution, add the aqueous catalyst solution dropwise. A slow addition rate is crucial to prevent localized high concentrations of water and catalyst.

    • Once the addition is complete, continue to stir the solution at a constant temperature (e.g., room temperature).

  • Gelation and Aging:

    • Cover the reaction vessel to prevent solvent evaporation and allow the sol to age. Gelation time will vary depending on the specific conditions.

    • Monitor the solution for any signs of cloudiness or precipitation. If the solution remains clear, a homogeneous gel should form.

Experimental Workflow Diagram

ExperimentalWorkflow start Start prep_silane 1. Prepare Silane Solution: - Add this compound to methanol (to 1 M). - Stir until homogeneous. start->prep_silane prep_aqueous 2. Prepare Aqueous Solution: - Add catalyst (~2.7 mol/mol%) to deionized water. - Water:Silane molar ratio = 1.5. prep_silane->prep_aqueous hydrolysis 3. Hydrolysis & Condensation: - Vigorously stir silane solution. - Add aqueous solution dropwise. prep_aqueous->hydrolysis aging 4. Gelation & Aging: - Cover vessel. - Age at constant temperature. hydrolysis->aging monitoring Monitor for homogeneity aging->monitoring success Homogeneous Gel Formation monitoring->success Solution remains clear troubleshoot Phase Separation Occurs: Refer to Troubleshooting Guide monitoring->troubleshoot Cloudiness/Precipitation

Caption: Step-by-step experimental workflow for the sol-gel process.

References

Improving the stability of Trimethoxy(2-phenylethyl)silane solutions for surface coating

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability and performance of Trimethoxy(2-phenylethyl)silane solutions for surface coating applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for surface coating?

This compound is an organofunctional silane (B1218182) coupling agent used to modify surfaces.[1] Its molecule has two key parts: three methoxy (B1213986) groups and a phenylethyl group.[2] The methoxy groups react with water (hydrolysis) to form reactive silanol (B1196071) groups (-Si-OH).[3][4] These silanols can then form strong, covalent bonds with hydroxyl groups on inorganic substrates (like glass or metal oxides) and can also react with each other to form a durable, cross-linked siloxane network (Si-O-Si) on the surface.[1][3] This process creates a stable, functionalized surface layer.

Q2: How stable is this compound in solution?

This silane has moderate hydrolytic sensitivity.[5] It is sensitive to moisture and will hydrolyze and self-condense in the presence of water.[2][6][7] The rate of hydrolysis is intermediate, falling between highly reactive aminosilanes and more stable alkyl silanes.[5] The ethylene (B1197577) bridge between the silicon atom and the phenyl ring provides some steric hindrance that enhances its hydrolytic stability compared to compounds like trimethoxyphenylsilane.[5] To ensure stability, it should be stored in a tightly sealed container under an inert atmosphere and solutions should be prepared using anhydrous (dry) solvents.[5][6][8]

Q3: What causes a solution of this compound to become cloudy or form a precipitate?

A cloudy appearance or the formation of a precipitate indicates that the silane has undergone significant premature hydrolysis and self-condensation within the solution.[3] This happens when the silane reacts with moisture in the solvent or from the atmosphere, forming insoluble polysiloxane networks.[3] Such a solution is no longer suitable for creating a uniform surface coating and should be discarded.[3]

Q4: What are the ideal storage conditions for this compound?

To prevent degradation, the compound should be stored in a cool, dark, and well-ventilated place.[2][6] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture.[6] Storing under an inert gas like argon or nitrogen is recommended to maximize shelf life.[5]

Troubleshooting Guide

Problem: Poor Coating Quality

Q5: My surface coating is non-uniform and has patches. What went wrong?

A non-uniform coating can result from several factors:

  • Contaminated Substrate: The presence of organic residues, dust, or other contaminants on the surface can physically block the silane from binding uniformly. A thorough substrate cleaning protocol is critical.[3]

  • Solution Instability: If the silane solution was prepared with a solvent containing moisture, or if it was exposed to air for too long, it may have formed oligomers or aggregates that deposit unevenly. Always use anhydrous solvents and prepare the solution immediately before use.[3]

  • Insufficient Surface Activation: The silane reacts with hydroxyl (-OH) groups on the substrate.[3] If the surface has an insufficient density of these groups, binding will be sparse and uneven. Pre-treatment methods like plasma cleaning can increase surface hydroxylation.[3]

Problem: Poor Adhesion

Q6: The silane coating is delaminating or peeling off easily. How can I improve adhesion?

Poor adhesion is typically due to an incomplete or weak reaction at the substrate interface.[3] Consider these points:

  • Incomplete Hydrolysis: The silane's methoxy groups must first hydrolyze to reactive silanols to bond with the surface. This reaction is catalyzed by a controlled amount of water, often residual moisture on the substrate is sufficient.[3][9]

  • Sub-optimal Curing: After the silane is applied, a curing step (usually thermal annealing) is necessary to drive the condensation reaction, forming stable Si-O-Substrate covalent bonds and cross-linking the silane layer.[3] Inadequate curing temperature or time will result in a weakly bound film.[3]

  • Coating Thickness: An excessively thick silane layer can be a point of failure. A thick, highly cross-linked silane oligomer layer can be inherently weak, causing the bond to fail within the silane layer itself rather than at the substrate interface.[9] Optimizing the silane concentration in the solution (typically 0.5% to 5%) can control film thickness.[9]

Data Presentation

Table 1: Factors Influencing the Stability and Performance of this compound Solutions

FactorImpact on Stability & PerformanceRecommendation
Water/Moisture Catalyzes hydrolysis and self-condensation. Excess moisture in solution leads to premature aggregation and precipitation.[3][10]Use anhydrous solvents. Prepare solutions fresh. Store neat silane under an inert, dry atmosphere.[3][5]
Solvent Type Must be anhydrous and aprotic to prevent premature reaction.[3][8]Use high-purity, dry aprotic solvents such as toluene.[8]
pH of Solution The rate of hydrolysis and condensation is strongly dependent on pH.[11]For controlled hydrolysis to generate stable silanol intermediates, acidic conditions can be used.[5]
Silane Concentration Affects the thickness of the final coating. Too thick a layer can be a weak point; too thin provides inadequate coverage.[9]Start with a concentration of 2-5% (v/v) in solvent and optimize for the specific application.[9]
Temperature Higher temperatures can accelerate hydrolysis and condensation reactions.[11] Curing at elevated temperatures (e.g., below 125°C) is needed post-application.[9]Prepare and handle solutions at room temperature. Use controlled heating (e.g., 110°C) for the final curing step.[3][9]

Experimental Protocols

General Protocol for Surface Coating with this compound

This protocol provides a general workflow. Specific parameters such as concentration and curing time should be optimized for your particular substrate and application.

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic and particulate contamination. This can be done by sonicating in a series of solvents like acetone, and isopropanol.

    • Activate the surface to generate a high density of hydroxyl (-OH) groups. Methods include oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Safety Note: Piranha solution is extremely corrosive and reactive and must be handled with extreme caution.[3]

    • Rinse the substrate thoroughly with ultrapure water and dry it completely, for instance, under a stream of nitrogen gas or in an oven.

  • Silane Solution Preparation:

    • Work in a low-humidity environment or a glovebox.

    • Use a high-purity, anhydrous solvent such as toluene.[8]

    • Prepare a 1-2% (v/v) solution of this compound in the chosen solvent. For example, add 100 µL of the silane to 10 mL of anhydrous toluene.[3]

    • It is critical to use the solution immediately after preparation to prevent degradation.[3]

  • Surface Coating (Silanization):

    • Immerse the clean, activated substrate into the freshly prepared silane solution.[3]

    • Seal the container to prevent atmospheric moisture from entering.[3]

    • Allow the reaction to proceed for 1-2 hours at room temperature.[3]

  • Rinsing and Curing:

    • Remove the substrate from the silane solution.

    • Rinse the coated substrate thoroughly with fresh anhydrous solvent to remove any physically adsorbed, unreacted silane molecules. Sonication in the rinse solvent for a few minutes can improve cleaning.[3]

    • Dry the substrate under a stream of nitrogen or argon.[3]

    • Cure the coated substrate in an oven. A typical condition is 110-120°C for 30-60 minutes.[3] This step is crucial for forming stable covalent bonds.

    • Allow the substrate to cool to room temperature before use. Store the coated substrate in a desiccator or under an inert atmosphere.[3]

Visualizations

experimental_workflow Experimental Workflow for Silane Surface Coating cluster_prep 1. Substrate Preparation cluster_solution 2. Solution Preparation cluster_coating 3. Coating & Curing cluster_final 4. Final Product Clean Substrate Cleaning (e.g., Sonication) Activate Surface Activation (e.g., O2 Plasma) Clean->Activate Dry1 Rinse & Dry Activate->Dry1 Prep Prepare Fresh 1-2% Silane Solution in Anhydrous Solvent Dry1->Prep Immerse Immerse Substrate (1-2 hours) Prep->Immerse Rinse Rinse with Anhydrous Solvent Immerse->Rinse Dry2 Dry with N2 Rinse->Dry2 Cure Cure in Oven (e.g., 110°C, 1 hr) Dry2->Cure Final Coated Substrate Cure->Final

Caption: A step-by-step workflow for surface coating.

reaction_mechanism Silane Reaction Mechanism on a Hydroxylated Surface Silane Trimethoxy (2-phenylethyl)silane R-Si(OCH₃)₃ Silanol Reactive Silanetriol R-Si(OH)₃ Silane->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Methanol Methanol (3 CH₃OH) Silanol->Methanol Byproduct Bonded Covalent Bond to Surface R-Si(OH)₂-O-S Silanol->Bonded Condensation (Adhesion) Crosslink Cross-linked Network (Siloxane Bond) R-Si-O-Si-R Silanol->Crosslink Condensation (Cross-linking) Silanol->Crosslink Substrate Substrate Surface with Hydroxyl Groups (-S-OH) Substrate->Bonded

Caption: The two-stage reaction of silane: hydrolysis and condensation.

troubleshooting_flowchart Troubleshooting Flowchart for Poor Coating Adhesion Start Problem: Poor Adhesion / Delamination Q1 Was the substrate thoroughly cleaned & activated? Start->Q1 A1_No Action: Improve cleaning & activation protocol. (e.g., use O₂ plasma) Q1->A1_No No Q2 Was the silane solution prepared fresh with anhydrous solvent? Q1->Q2 Yes A1_No->Q2 A2_No Action: Discard old solution. Prepare fresh solution using a new anhydrous solvent. Q2->A2_No No Q3 Was the coating properly cured (time & temperature)? Q2->Q3 Yes A2_No->Q3 A3_No Action: Optimize curing. Increase time or temperature (e.g., 110-120°C for 1 hr). Q3->A3_No No Q4 Is the silane concentration optimal (e.g., 2-5%)? Q3->Q4 Yes A3_No->Q4 A4_No Action: Adjust concentration. A thick layer can be weak. Q4->A4_No No/Unsure End If issues persist, consider alternative surface pre-treatments or silanes. Q4->End Yes A4_No->End

Caption: A logical guide to diagnosing poor coating adhesion.

References

Technical Support Center: Trimethoxy(2-phenylethyl)silane Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the formation of self-assembled monolayers (SAMs) using Trimethoxy(2-phenylethyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in this compound SAMs?

A1: Common defects include pinholes (uncovered substrate areas), domain boundaries due to misaligned molecular chains, molecular vacancies, conformational disorder (gauche defects), and the formation of polysiloxane aggregates on the surface.[1] The inherent amphiphilic nature of silanes can also lead to self-aggregation in solution, resulting in non-uniform surface coverage.[1]

Q2: How does water content affect the quality of the SAM?

A2: Water plays a dual role in the formation of silane-based SAMs. A minimal amount of surface-adsorbed water is crucial for the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of this compound to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups on the substrate and with each other to form a stable, covalently bonded monolayer. However, excessive water in the bulk solvent will cause premature hydrolysis and self-condensation of the silane (B1218182) molecules, leading to the formation of insoluble polysiloxane aggregates that deposit unevenly on the surface.[2] Therefore, using anhydrous solvents is critical to control the reaction.[3]

Q3: What is a simple method to qualitatively assess the quality of my this compound SAM?

A3: A straightforward and rapid method for qualitative assessment is contact angle goniometry. A uniform and high water contact angle across the substrate suggests the formation of a well-ordered, hydrophobic monolayer. Significant variations in the contact angle indicate a defective or incomplete SAM.[1] For a well-formed phenyl-terminated silane SAM, a water contact angle of approximately 80° can be expected.[1]

Q4: Which advanced techniques are suitable for visualizing and characterizing defects?

A4: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful techniques for directly imaging the topography of SAMs at the nanoscale, allowing for the visualization of pinholes, domain boundaries, and aggregates.[1][3][4] X-ray Photoelectron Spectroscopy (XPS) is ideal for determining the elemental composition and chemical states of the molecules on the surface, confirming the presence of the silane and identifying contaminants.[5][6]

Troubleshooting Guide

This guide addresses common issues and defects encountered during the formation of this compound SAMs.

ProblemPotential Cause(s)Recommended Solution(s)
Low Water Contact Angle (< 75°) 1. Incomplete monolayer coverage.[2]2. Contamination of the substrate or solution.[2]3. Insufficient reaction time or low silane concentration.1. Ensure thorough substrate cleaning and hydroxylation (e.g., piranha or plasma treatment).2. Use high-purity, anhydrous solvents and fresh silane solution.3. Optimize immersion time (typically 2-24 hours) and silane concentration (1-5 mM).[7]
High Contact Angle Hysteresis 1. Incomplete monolayer with patches of bare substrate.2. Surface roughness due to aggregates.[2]1. Improve substrate cleaning and extend immersion time.2. Strictly control water content; consider performing the deposition in a glovebox.3. After deposition, sonicate the substrate in a fresh portion of the anhydrous solvent to remove physisorbed aggregates.[8]
Visible Aggregates or Hazy Film 1. Excess water in the solvent or on the substrate leading to silane polymerization in solution.[2]1. Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glovebox).2. Ensure the substrate is completely dry before immersion (e.g., by baking at 110-120°C).[7]
Inconsistent Results Between Batches 1. Variation in substrate quality or cleaning procedure.2. Degradation of the this compound precursor due to moisture exposure.3. Fluctuations in ambient humidity during deposition.1. Standardize the substrate cleaning protocol.2. Store the silane under an inert atmosphere (e.g., argon or nitrogen) and use fresh solutions for each experiment.3. Control the humidity during the deposition process.
Low Film Thickness (Ellipsometry) 1. Incomplete monolayer formation.2. Silane molecules lying flat on the surface rather than in a vertical orientation.1. Increase immersion time or silane concentration.2. Ensure a sufficient density of hydroxyl groups on the substrate to promote vertical assembly.

Experimental Protocols

Protocol 1: Substrate Preparation (Silicon Wafer with Native Oxide)
  • Sonication: Sonicate the silicon wafer sequentially in acetone, and isopropanol (B130326) for 15 minutes each to remove organic contaminants.

  • Rinsing: Rinse the wafer thoroughly with deionized (DI) water after each sonication step.

  • Drying: Dry the wafer under a stream of high-purity nitrogen or argon gas.

  • Hydroxylation (Activation): Activate the surface to generate a high density of hydroxyl (-OH) groups. This can be achieved by:

    • Oxygen Plasma Treatment: Expose the substrate to oxygen plasma for 2-5 minutes.

    • Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄: 30% H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

  • Final Rinse and Dry: Rinse the activated substrate copiously with DI water and dry thoroughly with nitrogen/argon. To ensure removal of all water, bake the substrate in an oven at 110-120°C for 30 minutes and allow it to cool to room temperature before use.[7]

Protocol 2: SAM Formation (Solution Phase Deposition)
  • Solution Preparation: In a clean, dry glass container inside a low-humidity environment (e.g., a glovebox), prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene).[3][7]

  • Immersion: Immerse the freshly prepared, dry substrate into the silane solution. Seal the container to prevent solvent evaporation and moisture contamination.

  • Incubation: Allow the self-assembly to proceed for 2-24 hours at room temperature.[7]

  • Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous toluene (B28343) to remove any non-covalently bonded (physisorbed) molecules.

  • Sonication: Briefly sonicate the substrate (1-2 minutes) in a fresh portion of the anhydrous solvent to remove stubborn physisorbed aggregates.[8]

  • Final Rinse and Dry: Perform a final rinse with ethanol (B145695) and dry the substrate under a stream of nitrogen or argon.

  • Curing (Annealing): To enhance the stability and order of the monolayer through the formation of a stable siloxane network, cure the coated substrate in an oven at 110-120°C for 30-60 minutes.[7][8]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Sonication (Acetone, IPA) p2 DI Water Rinse p1->p2 p3 Nitrogen Dry p2->p3 p4 Surface Activation (O₂ Plasma or Piranha) p3->p4 p5 Final Rinse & Bake p4->p5 s1 Prepare Silane Solution (Anhydrous Solvent) s2 Substrate Immersion (2-24h) p5->s2 s1->s2 s3 Solvent Rinse s2->s3 s4 Sonication s3->s4 s5 Nitrogen Dry s4->s5 s6 Curing / Annealing (110-120°C) s5->s6 c1 Contact Angle s6->c1 c2 AFM s6->c2 c3 XPS s6->c3 c4 Ellipsometry s6->c4

Caption: Experimental workflow for this compound SAM formation.

defect_formation cluster_ideal Ideal Pathway (Controlled Water) cluster_defect Defect Pathway (Excess Water) A Silane in Anhydrous Solvent B Surface Hydrolysis (Surface -OH & H₂O) A->B C Covalent Bonding to Substrate B->C D Lateral Cross-linking C->D E Ordered Monolayer D->E F Silane in Solvent with Excess H₂O G Bulk Hydrolysis & Self-Condensation F->G H Formation of Polysiloxane Aggregates G->H I Deposition of Aggregates on Surface H->I J Disordered Film with Defects I->J

Caption: Role of water in ideal SAM formation versus defect formation.

troubleshooting_flowchart start SAM Characterization q1 Is Water Contact Angle > 75° and uniform? start->q1 q2 AFM shows high roughness or visible aggregates? q1->q2 No res_good High-Quality SAM q1->res_good Yes res_bad Defective SAM q2->res_bad sol1 Review Substrate Cleaning & Activation Protocol q2->sol1 No sol4 Add Post-Deposition Sonication & Curing Steps q2->sol4 Yes sol2 Verify Solvent Anhydrousity & Silane Purity sol1->sol2 sol3 Optimize Deposition Time & Concentration sol2->sol3 sol3->start sol3->res_bad sol4->start sol4->res_bad

Caption: Troubleshooting decision tree for SAM quality assessment.

References

Common issues and solutions when using Trimethoxy(2-phenylethyl)silane in humid environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Trimethoxy(2-phenylethyl)silane, with a focus on challenges encountered in humid environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organosilicon compound with the chemical formula C₁₁H₁₈O₃Si.[1] It is characterized by a trimethoxysilyl group attached to a phenylethyl group. This bifunctional nature allows it to act as a coupling agent, adhesion promoter, and surface modifier.[1][2] Its primary applications include:

  • Surface Modification: Creating hydrophobic surfaces on various materials to improve water repellency.[1]

  • Adhesion Promotion: Enhancing the bond between organic polymers and inorganic substrates in composites, coatings, and sealants.[1][2]

  • Nanoparticle Encapsulation: Stabilizing and dispersing nanoparticles in organic solvents.[3]

Q2: Why is humidity a concern when working with this compound?

This compound is sensitive to moisture.[1][4] In the presence of water, it undergoes two primary reactions: hydrolysis and condensation.[5][6][7]

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and release methanol.[4]

  • Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[8]

High humidity accelerates these reactions, which can lead to several experimental issues.[9]

Q3: What are the common signs of premature hydrolysis and condensation of this compound?

Common indicators that your silane (B1218182) has been compromised by moisture include:

  • Increased Viscosity or Gelation: The liquid silane may become thicker or even solidify in the container.

  • Precipitate Formation: White, solid particles may appear in the silane solution.

  • Reduced Performance: Inconsistent or poor results in your application, such as weak adhesion or incomplete surface coverage.

  • Cloudy Appearance: The initially clear liquid may become hazy or cloudy.

Q4: How should I properly store this compound to minimize moisture exposure?

Proper storage is critical to maintaining the integrity of the silane.

  • Inert Atmosphere: Store the container under a dry, inert atmosphere, such as nitrogen or argon.[1]

  • Tightly Sealed Containers: Always keep the container tightly sealed when not in use.

  • Cool and Dry Place: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4] Recommended storage temperatures are typically below 15°C to minimize hydrolysis.[1]

  • Avoid Repeated Opening: If you need to use small amounts frequently, consider aliquoting the silane into smaller, single-use containers to avoid repeated exposure of the main stock to atmospheric moisture.

Q5: Can I still use this compound if it has been briefly exposed to humid air?

Brief exposure may initiate the hydrolysis process. The suitability for use depends on the extent of the reaction. If you observe any of the signs mentioned in Q3, the performance of the silane may be compromised. For critical applications, it is recommended to use a fresh, unopened container.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or poor adhesion of coatings or films. Premature hydrolysis and condensation of the silane in solution before application.- Prepare fresh silane solutions immediately before use.- Minimize the exposure of the solution to ambient air.- Work in a controlled environment with low humidity (e.g., a glove box or dry room) if possible.
Formation of white precipitate in the silane solution. Excessive water content in the solvent or high ambient humidity leading to rapid condensation and precipitation of siloxane oligomers.- Use anhydrous solvents for preparing solutions.- Ensure all glassware is thoroughly dried before use.- Consider pre-hydrolyzing the silane in a controlled manner as described in the experimental protocols.
Gelation of the silane solution upon storage. Significant moisture contamination has led to extensive cross-linking of the silane molecules.- The gelled product is unusable and should be disposed of properly.- Review storage and handling procedures to prevent future occurrences. Ensure containers are purged with inert gas and sealed tightly.
Variable surface hydrophobicity after treatment. Incomplete or non-uniform reaction of the silane with the substrate surface due to uncontrolled hydrolysis and condensation.- Control the reaction conditions, particularly pH and water concentration, as outlined in the experimental protocols.- Ensure the substrate is clean and properly prepared to allow for uniform reaction.- Apply the silane solution in a consistent and controlled manner (e.g., spin-coating, dip-coating).

Data Presentation

Table 1: Hydrolysis and Condensation Data for this compound (PEMS) in Acidic Ethanol (B145695)/Water Solution

ParameterConditionValueReference
SolventEthanol:Water (80:20 w/w)-
CatalystAcetic Acid-
Hydrolysis Rate-The study indicates that under these acidic conditions, hydrolysis is favored, and the resulting silanols are relatively stable, with slower self-condensation rates.
Grafting Potential-PEMS was studied as part of a group of silanes to establish a parameter quantifying their grafting potential towards OH-rich substrates.

Note: This table is based on a specific study and reaction conditions. Rates will vary significantly with changes in pH, temperature, and water content.

Experimental Protocols

Protocol 1: General Procedure for Surface Modification in a Controlled Environment

This protocol is designed for applications where a high degree of control over the silanization process is required.

  • Substrate Preparation:

    • Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of dry nitrogen.

    • For hydroxyl-rich surfaces (e.g., glass, silicon wafers), an oxygen plasma treatment or piranha solution wash (use with extreme caution) can be used to activate the surface by generating hydroxyl groups.

  • Silane Solution Preparation (in a low-humidity environment, e.g., glovebox):

    • Use anhydrous solvents (e.g., toluene, ethanol).

    • Prepare a dilute solution of this compound (typically 1-2% by volume).

    • For controlled hydrolysis, a specific amount of water can be added to the solution. A common starting point is a 95:5 (v/v) mixture of ethanol to water, adjusted to a pH of 4.5-5.5 with acetic acid.[9]

  • Application:

    • Immerse the prepared substrate in the silane solution for a defined period (e.g., 1-2 minutes).[9]

    • Alternatively, apply the solution via spin-coating or dip-coating for more uniform coverage.

  • Rinsing and Curing:

    • Rinse the substrate with the anhydrous solvent (e.g., ethanol) to remove any excess, unreacted silane.[9]

    • Cure the treated substrate. Curing can be done at room temperature for 24 hours or accelerated by heating (e.g., 110°C for 5-10 minutes).[9]

Protocol 2: Handling and Application in Uncontrolled (Humid) Environments

When working in a standard laboratory with fluctuating humidity, the following precautions can help mitigate issues:

  • Minimize Exposure:

    • Keep the stock bottle of this compound tightly sealed at all times.

    • Dispense the required amount quickly and immediately reseal the bottle, preferably after purging with an inert gas.

  • Fresh Solutions:

    • Prepare silane solutions immediately before use. Do not store solutions for extended periods.

  • Solvent Choice:

    • Use dry solvents. Consider using solvents from a freshly opened bottle or from a solvent purification system.

  • Rapid Application and Curing:

    • Proceed with the application and curing steps as quickly as possible after preparing the solution to minimize the time for uncontrolled hydrolysis and condensation to occur in the solution.

Visualizations

hydrolysis_condensation cluster_hydrolysis Hydrolysis in Humid Environment cluster_condensation Condensation silane This compound (R-Si(OCH₃)₃) silanol Silanol Intermediate (R-Si(OH)₃) silane->silanol + 3 H₂O water Water (H₂O from humidity) methanol Methanol (CH₃OH) silanol->methanol - 3 CH₃OH silanol2 Silanol Intermediate (R-Si(OH)₃) siloxane Siloxane Network (R-Si-O-Si-R) silanol2->siloxane + another Silanol water2 Water (H₂O) siloxane->water2 - H₂O

Caption: Reaction pathway of this compound in a humid environment.

troubleshooting_workflow start Experiment Start issue Inconsistent Results or Poor Performance? start->issue check_silane Inspect Silane Stock: - Cloudy? - Viscous/Gelled? - Precipitate? issue->check_silane Yes success Successful Experiment issue->success No check_procedure Review Experimental Procedure: - Anhydrous solvents? - Fresh solution? - Dry glassware? check_silane->check_procedure No, looks fine new_silane Use a new, unopened bottle of silane check_silane->new_silane Yes, compromised modify_procedure Modify Procedure: - Work in low humidity - Prepare fresh solutions - Use anhydrous techniques check_procedure->modify_procedure Procedure can be improved fail Issue Persists: Contact Technical Support check_procedure->fail Procedure is optimal new_silane->start modify_procedure->start

Caption: Troubleshooting workflow for issues with this compound.

References

Technical Support Center: Condensation Reaction of Trimethoxy(2-phenylethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of catalysts in the condensation reaction of Trimethoxy(2-phenylethyl)silane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the condensation reaction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Cloudy or hazy reaction solution immediately after adding water/catalyst. Rapid, uncontrolled hydrolysis and condensation: This is often due to an excessive amount of water, a non-optimal pH (neutral or basic), or a high concentration of the silane (B1218182). The hydrophobic phenylethyl group can cause the resulting siloxane oligomers to precipitate quickly.Control water addition: For pre-hydrolysis, use a precise amount of water, often in a co-solvent system like an ethanol (B145695)/water mixture. pH control: Adjust the pH to a mildly acidic range (pH 3-5) using an acid like acetic or formic acid. Acidic conditions promote hydrolysis while slowing the condensation rate, allowing for a more controlled reaction.[1]
Formation of a gel or solid precipitate during the reaction. Excessive catalyst concentration: High catalyst levels can accelerate condensation to the point of forming an insoluble polymer network. High temperature: Elevated temperatures increase the rate of both hydrolysis and condensation.Optimize catalyst concentration: Start with a low catalyst loading (e.g., 0.1 mol%) and titrate up as needed. Control temperature: Maintain the reaction at a lower temperature (e.g., room temperature or slightly elevated) to manage the condensation rate.
Incomplete reaction or low yield of the desired polysiloxane. Insufficient catalyst: The catalyst concentration may be too low to effectively promote the condensation reaction. Inadequate water for hydrolysis: The trimethoxy groups must first hydrolyze to reactive silanol (B1196071) groups. Insufficient water will stall the reaction. Steric hindrance: The bulky phenylethyl group can slow down the condensation reaction compared to smaller alkylsilanes.Increase catalyst concentration: Incrementally increase the catalyst amount. Ensure sufficient water: Use a stoichiometric or slight excess of water relative to the methoxy (B1213986) groups. Increase reaction time: Allow for a longer reaction time to overcome the steric effects of the phenylethyl group.
Final product is a non-uniform or aggregated material. Inhomogeneous mixing: Poor mixing of the silane, water, and catalyst can lead to localized areas of rapid reaction and aggregation. Premature condensation: The silane may be hydrolyzing and condensing before it is fully dispersed in the solvent.Improve mixing: Use vigorous and consistent stirring throughout the reaction. Controlled addition: Add the water and/or catalyst solution slowly to the silane solution while stirring to ensure proper dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the condensation of this compound?

A1: The first step is the hydrolysis of the methoxy groups (-OCH₃) to form silanol groups (-OH). This reaction is catalyzed by the presence of water and an acid or base catalyst. The overall condensation process involves three general reactions: hydrolysis, alcohol condensation, and water condensation.

Q2: Which type of catalyst is best for the condensation of this compound?

A2: The choice of catalyst depends on the desired final product and reaction kinetics.

  • Acid catalysts (e.g., acetic acid, formic acid) are commonly used and tend to promote hydrolysis while leading to more linear or randomly branched polymers.[1] Acidic conditions are often chosen to enhance the formation of silanol groups while slowing down the subsequent self-condensation.

  • Base catalysts (e.g., ammonia, amines) typically lead to more highly branched and particulate structures.

  • Organometallic catalysts (e.g., tin compounds) can also be effective, but their use is becoming less common due to regulatory concerns.

Q3: How does pH affect the condensation reaction?

A3: The pH has a significant impact on both the hydrolysis and condensation rates. Generally, hydrolysis is faster at low pH (acidic conditions). Condensation rates are slowest at a pH of around 4-5, which allows for a more controlled reaction. At very low or high pH, condensation is much faster.

Q4: Can I run the reaction without a solvent?

A4: While it is possible, using a co-solvent like ethanol is highly recommended. This compound is not readily soluble in water, and a solvent like ethanol helps to create a homogeneous solution, which is crucial for a uniform and controlled reaction. An 80:20 ethanol:water mixture is a common solvent system.[2]

Q5: My reaction seems to stall after some time. What could be the issue?

A5: Stalling can be due to several factors. One possibility is the consumption of the catalyst. Another is that as the siloxane polymer grows, it may become less soluble in the reaction medium, hindering further reaction. The steric bulk of the phenylethyl group can also contribute to a slowing of the reaction rate as oligomers become larger. Consider adjusting the solvent system or adding more catalyst if appropriate.

Quantitative Data

The following table summarizes kinetic data for the acid-catalyzed hydrolysis and condensation of this compound (PEMS) in an ethanol/water mixture. The data is interpreted from a comparative study of various silane coupling agents.

Table 1: Kinetic Parameters for Acid-Catalyzed Hydrolysis of this compound (PEMS) [2][3]

ParameterValueInterpretation
Time to 92% Hydrolysis of Initial Silane5 hoursThis is the time taken for 92% of the initial this compound to undergo at least one hydrolysis reaction.
Time to Maximum Concentration of Monomeric Silanetriol3 hoursThis is the point at which the concentration of the fully hydrolyzed, yet uncondensed, monomer is at its peak.
Time to 72% Conversion to Silanetriol3 hoursAt the 3-hour mark, 72% of the silicon species are in the form of the monomeric silanetriol.
Time to 10% Condensation36 hoursCondensation is a slower process under these acidic conditions, with 10% of the silanol groups having condensed after 36 hours.
Percentage of Condensed Species after 24h16%After 24 hours, 16% of the silicon is in the form of condensed oligomers.
Percentage of Condensed Species after 48h20%After 48 hours, the extent of condensation has increased to 20%.

Note: The data is based on experiments conducted in an 80:20 (w/w) ethanol:water solution with an acid catalyst.

Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation in an Ethanol/Water System

This protocol describes a typical procedure for the controlled condensation of this compound using an acid catalyst.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid (or another suitable acid catalyst)

  • Reaction vessel with a magnetic stirrer

  • Nitrogen or argon supply (optional, for inert atmosphere)

Procedure:

  • Solvent Preparation: In the reaction vessel, prepare an 80:20 (w/w) ethanol:water solution.

  • pH Adjustment: Adjust the pH of the solvent mixture to between 4 and 5 using acetic acid.

  • Silane Addition: With vigorous stirring, slowly add the this compound to the acidified solvent mixture to achieve the desired final concentration (e.g., 1-5% v/v).

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time will depend on the desired degree of condensation, but can range from several hours to a couple of days.

  • Monitoring (Optional): The progress of the hydrolysis and condensation can be monitored using techniques such as 29Si NMR spectroscopy.

  • Work-up: The work-up procedure will depend on the desired final product (e.g., soluble oligomers or a precipitated polymer). For a solid product, precipitation can be induced by changing the solvent composition, followed by centrifugation, washing with ethanol, and drying under vacuum.

Visualizations

The following diagrams illustrate the key processes in the catalyzed condensation of this compound.

Hydrolysis_Condensation_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound (R-Si(OCH₃)₃) Silanol Phenylethylsilanetriol (R-Si(OH)₃) Silane->Silanol + 3H₂O - 3CH₃OH Oligomer Siloxane Oligomer (R-SiO₁.₅)ₙ Silanol->Oligomer - H₂O Polymer Polysilsesquioxane Network Oligomer->Polymer Further Condensation Catalyst Catalyst (Acid or Base) Catalyst->Silane Initiates Catalyst->Silanol Promotes

Caption: Workflow of the catalyzed hydrolysis and condensation of this compound.

Catalyst_Effect_Logic cluster_acid Acid Catalysis (pH < 7) cluster_base Base Catalysis (pH > 7) Start This compound + Water Acid_Hydrolysis Fast Hydrolysis Start->Acid_Hydrolysis H⁺ Base_Hydrolysis Slower Hydrolysis Start->Base_Hydrolysis OH⁻ Acid_Condensation Slow Condensation Acid_Hydrolysis->Acid_Condensation Acid_Product Linear / Randomly Branched Polymers Acid_Condensation->Acid_Product Base_Condensation Fast Condensation Base_Hydrolysis->Base_Condensation Base_Product Highly Branched / Colloidal Particles Base_Condensation->Base_Product

Caption: Logical relationship between catalyst type and the resulting polymer structure.

References

Validation & Comparative

A Comparative Guide to Trimethoxy(2-phenylethyl)silane-Modified Surfaces: Characterization by XPS and AFM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of surfaces modified with Trimethoxy(2-phenylethyl)silane (TMPES) against common alternatives, including an aminosilane, (3-Aminopropyl)triethoxysilane (APTES), and a long-chain alkylsilane, Octadecyltrimethoxysilane (ODTMS). The performance and surface characteristics are evaluated using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), supported by experimental data from various studies.

Performance Comparison of Silane-Modified Surfaces

The choice of silane (B1218182) for surface modification is critical in determining the final properties of a substrate, influencing everything from biocompatibility and protein adsorption to hydrophobicity and chemical stability. TMPES, with its aromatic phenylethyl group, offers a unique combination of hydrophobicity and potential for π-π stacking interactions, making it a compelling candidate for various applications in research and drug development.

Key Performance Metrics: A Tabular Comparison

The following tables summarize key quantitative data obtained from XPS and AFM analyses of surfaces modified with TMPES, APTES, and ODTMS on silicon dioxide (SiO₂) substrates. It is important to note that these values are compiled from different studies and can be influenced by specific experimental conditions such as substrate preparation, silanization time, and temperature.

Parameter This compound (TMPES) (3-Aminopropyl)triethoxysilane (APTES) Octadecyltrimethoxysilane (ODTMS) Unmodified SiO₂
Primary Functional Group PhenylethylAminopropylOctadecylHydroxyl
Primary Surface Property Hydrophobic, AromaticHydrophilic, Amine-reactiveHydrophobic, AliphaticHydrophilic
Water Contact Angle 70-85°40-60°~110°< 20°
Surface Energy Moderately LowHighVery LowHigh

Table 1: Comparison of a selection of physicochemical properties of surfaces modified with different silanes.

Element TMPES (Estimated) APTES [1][2]ODTMS
C 1s (%) 60-7045-5570-80
O 1s (%) 15-2520-3010-20
Si 2p (%) 10-1515-255-15
N 1s (%) -5-10-

Table 2: Typical Atomic Concentrations (%) on a Modified Silicon Oxide Surface Determined by XPS. Note: These values represent the elemental composition of the top few nanometers of the surface and are highly dependent on the density and orientation of the silane monolayer.

Parameter TMPES (Typical Range) APTES (Monolayer) [1]ODTMS (Monolayer) Unmodified SiO₂
RMS Roughness (nm) 0.2 - 0.50.15 - 0.30.2 - 0.6< 0.2
Surface Morphology Generally smooth with potential for some aggregationSmooth, uniform monolayer with potential for island formation at higher concentrationsCan form well-ordered, crystalline-like domainsAtomically smooth

Table 3: AFM Surface Topography Characteristics. Note: Root Mean Square (RMS) roughness is a measure of the surface's vertical deviations from the mean line. Higher values indicate a rougher surface.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving consistent surface modifications and reliable characterization. Below are representative protocols for the silanization of a silicon dioxide surface and its subsequent analysis by XPS and AFM.

Surface Preparation and Silanization
  • Substrate Cleaning:

    • Sonnicate silicon wafers (with a native oxide layer) sequentially in acetone, isopropanol (B130326), and deionized water for 15 minutes each to remove organic contaminants.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • Activate the surface to generate a high density of hydroxyl (-OH) groups by either oxygen plasma treatment (e.g., 2 minutes at 100 W) or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood.

    • Rinse the wafers thoroughly with deionized water and dry again with nitrogen gas.

  • Silanization:

    • Prepare a 1% (v/v) solution of the desired silane (TMPES, APTES, or ODTMS) in an anhydrous solvent such as toluene (B28343) or ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.

    • Immerse the cleaned and activated silicon wafers in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to form a self-assembled monolayer (SAM).

    • After the reaction, remove the wafers and rinse them sequentially with the reaction solvent (toluene or ethanol) and isopropanol to remove any non-covalently bound (physisorbed) silane molecules.

    • Finally, cure the silanized wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface and to cross-link the silane molecules.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrument Setup:

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Maintain the analysis chamber at a pressure below 10⁻⁹ Torr.

    • Set the takeoff angle for the photoelectrons to 90° relative to the sample surface for standard analysis.

  • Data Acquisition:

    • Acquire a survey spectrum (0-1200 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, and (if applicable) N 1s regions to determine the chemical states and quantify the elemental composition.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Perform peak fitting on the high-resolution spectra using appropriate software to deconvolve the peaks corresponding to different chemical species.

    • Calculate the atomic concentrations of the elements from the peak areas using the instrument's relative sensitivity factors (RSFs).

Atomic Force Microscopy (AFM) Analysis
  • Instrument Setup:

    • Operate the AFM in tapping mode (also known as intermittent-contact mode) to minimize damage to the soft silane monolayer.

    • Use a high-resolution silicon probe with a sharp tip (nominal tip radius < 10 nm).

  • Imaging:

    • Scan a representative area of the sample surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm).

    • Acquire both height and phase images. The height image provides topographical information, while the phase image can reveal variations in surface properties such as adhesion and viscoelasticity.

  • Data Analysis:

    • Use the AFM software to flatten the images and remove any imaging artifacts.

    • Calculate the root mean square (RMS) roughness from the height data to quantify the surface topography.

    • Analyze the morphology of the surface to identify the presence of a uniform monolayer, aggregates, or pinholes.

Visualizing the Process and Logic

To better illustrate the experimental workflow and the underlying chemical principles, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (Plasma or Piranha) Cleaning->Activation Generation of -OH groups Silanization Silanization (TMPES, APTES, or ODTMS) Activation->Silanization Rinsing Rinsing (Removal of physisorbed silane) Silanization->Rinsing Curing Curing (Formation of siloxane bonds) Rinsing->Curing XPS XPS Analysis (Elemental Composition, Chemical States) Curing->XPS AFM AFM Analysis (Morphology, Roughness) Curing->AFM

Experimental workflow for surface modification and characterization.

SilanizationPathway Silane This compound (CH₃O)₃Si(CH₂)₂C₆H₅ Hydrolysis Hydrolysis Silanetriol Formation Silane->Hydrolysis + H₂O Condensation Condensation Siloxane Bond Formation Hydrolysis->Condensation ModifiedSurface Modified Surface Si-O-Si-(CH₂)₂C₆H₅ Condensation->ModifiedSurface Surface Hydroxylated Surface Si-OH Surface->Condensation

Simplified reaction pathway for surface silanization.

Conclusion

The selection of a silane for surface modification is a critical decision that directly impacts the performance of the resulting material in various research and development applications. This compound (TMPES) provides a moderately hydrophobic surface with the potential for aromatic interactions, making it a valuable alternative to traditional aminosilanes and alkylsilanes.

  • For applications requiring a hydrophilic and reactive surface for subsequent bioconjugation, APTES is a suitable choice.

  • For creating highly hydrophobic and inert surfaces, ODTMS is a preferred option.

  • TMPES offers a balance of hydrophobicity and the unique properties of an aromatic functional group, which can be advantageous in applications such as drug delivery, biosensing, and chromatography where specific, non-covalent interactions are desired.

The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and achieving reproducible, high-quality surface modifications tailored to their specific needs. It is always recommended to perform a thorough characterization of the modified surfaces to confirm the desired properties have been achieved.

References

A Comparative Guide to Quantum Dot Passivation: Trimethoxy(2-phenylethyl)silane vs. (3-mercaptopropyl)trimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and optical performance of quantum dots (QDs) are paramount. Surface passivation is a critical step in mitigating surface defects and enhancing the photoluminescence quantum yield (PLQY) and photostability of these nanocrystals. This guide provides an objective comparison of two silane-based passivation agents: trimethoxy(2-phenylethyl)silane (TMPS) and (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), highlighting their distinct mechanisms and performance characteristics based on available experimental data.

While both molecules are utilized for modifying QD surfaces, their primary passivation strategies differ significantly. MPTMS is typically employed for direct surface passivation through ligand exchange, where the thiol group strongly coordinates to the QD surface. In contrast, TMPS is more commonly used as a precursor for creating a protective silica (B1680970) shell around the QDs, a process known as encapsulation.

Performance Data: A Tale of Two Passivation Strategies

Table 1: Performance of (3-mercaptopropyl)trimethoxysilane (MPTMS) Passivated Quantum Dots

Quantum Dot SystemInitial PLQY (%)PLQY after MPTMS Passivation (%)Photostability EnhancementReference
CuInS₂~6~55 (with subsequent ZnS shell)Not explicitly quantified, but improved processability and compatibility with polar solvents.
ZnSNot Reported25 - 42Maintained PL intensity for over 50 days under ambient light; stable at 50°C for >20h and under UV for 3h.
CsPbBr₃Not ReportedIncreased PLQY and long-term luminescence efficiency.Stronger interaction of -SH with lead leads to a more stable ligand shell.

Table 2: Performance of this compound (TMPS) in Quantum Dot Encapsulation

Quantum Dot SystemInitial PLQY (%)PLQY after TMPS-based Silica Encapsulation (%)Change in PL IntensityReference
CdSe/ZnS47.5 (on SiO₂ NPs)49.4 (after TMPS coating)Decreased after further silica encapsulation with TEOS.

The data suggests that MPTMS is effective in directly enhancing the quantum yield and significantly improving the photostability of various QD systems. The thiol group's strong affinity for the QD surface effectively passivates trap states. TMPS, when used for silica encapsulation, can help maintain the quantum yield and provides a physical barrier against the external environment. The choice between the two would depend on the desired final properties and the specific application.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for QD passivation using MPTMS and TMPS-based silica encapsulation.

Protocol 1: Direct Passivation of Quantum Dots with (3-mercaptopropyl)trimethoxysilane (MPTMS)

This protocol is a generalized procedure based on common lab practices for ligand exchange on QDs.

Materials:

  • As-synthesized quantum dots (e.g., CdSe/ZnS) in a non-polar solvent (e.g., toluene)

  • (3-mercaptopropyl)trimethoxysilane (MPTMS)

  • Methanol

  • Toluene

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Purification of QDs: Precipitate the as-synthesized QDs from their growth solution by adding a non-solvent like methanol. Centrifuge the mixture and discard the supernatant.

  • Ligand Exchange: Resuspend the purified QD pellet in a minimal amount of a compatible solvent.

  • Under an inert atmosphere, add a solution of MPTMS in a suitable solvent to the QD dispersion. The molar ratio of MPTMS to QDs needs to be optimized for the specific QD system.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1-24 hours) to allow for ligand exchange.

  • Washing: After the reaction, precipitate the MPTMS-passivated QDs by adding a non-solvent (e.g., heptane).

  • Centrifuge the mixture and discard the supernatant. Repeat the washing step 2-3 times to remove excess MPTMS and displaced original ligands.

  • Final Dispersion: Resuspend the final MPTMS-passivated QD pellet in the desired solvent for characterization and further use.

Protocol 2: Silica Encapsulation of Quantum Dots using this compound (TMPS)

This protocol describes a method for creating a silica shell around QDs, where TMPS acts as a surface primer.

Materials:

Procedure:

  • Microemulsion Formation: In a flask, mix cyclohexane and a surfactant (e.g., IGEPAL CO-520). Add the hydrophobic quantum dots dispersed in a small amount of non-polar solvent.

  • TMPS Addition: Add TMPS to the microemulsion. The phenylethyl groups of TMPS will interact with the hydrophobic ligands on the QD surface.

  • Hydrolysis and Condensation: Add aqueous ammonia to the mixture to catalyze the hydrolysis of the methoxy (B1213986) groups on TMPS and subsequently TEOS.

  • Silica Shell Growth: Add TEOS dropwise to the reaction mixture while stirring. The hydrolyzed TEOS will condense around the TMPS-primed QD surface, forming a silica shell.

  • Reaction and Purification: Allow the reaction to proceed for a set time (e.g., 24 hours).

  • Precipitate the silica-encapsulated QDs by adding a polar solvent like acetone (B3395972) or isopropanol.

  • Centrifuge the mixture and wash the pellet with ethanol and water multiple times to remove unreacted precursors and surfactant.

  • Final Product: The final product is a powder of silica-encapsulated QDs that can be dispersed in aqueous or polar solvents.

Visualizing the Passivation Mechanisms

The following diagrams illustrate the distinct passivation workflows for MPTMS and TMPS.

MPTMS_Passivation QD Quantum Dot with Native Ligands Ligand_Exchange Ligand Exchange QD->Ligand_Exchange Dispersion MPTMS_sol MPTMS Solution MPTMS_sol->Ligand_Exchange Addition Passivated_QD MPTMS-Passivated Quantum Dot Ligand_Exchange->Passivated_QD Surface Binding

Caption: Workflow for direct quantum dot passivation using MPTMS.

TMPS_Encapsulation cluster_microemulsion Microemulsion QD Hydrophobic Quantum Dot Hydrolysis Hydrolysis & Condensation QD->Hydrolysis TMPS TMPS TMPS->Hydrolysis Surface Priming TEOS TEOS TEOS->Hydrolysis Silica Precursor Ammonia Ammonia (Catalyst) Ammonia->Hydrolysis Encapsulated_QD Silica-Encapsulated Quantum Dot Hydrolysis->Encapsulated_QD Shell Formation

Caption: Workflow for quantum dot encapsulation using TMPS and TEOS.

Conclusion

Both this compound and (3-mercaptopropyl)trimethoxysilane offer valuable strategies for enhancing the properties of quantum dots, albeit through different mechanisms. MPTMS provides a direct route to passivate surface defects and improve quantum yield and photostability via strong thiol-QD interactions. TMPS, on the other hand, is instrumental in creating a robust silica shell that physically protects the quantum dot core. The selection of the appropriate silane (B1218182) will be dictated by the specific requirements of the intended application, including the desired surface chemistry, solvent compatibility, and long-term stability needs. Further head-to-head comparative studies are warranted to provide a more definitive guide for researchers in the field.

Comparative study of Trimethoxy(2-phenylethyl)silane and (3-aminopropyl)triethoxysilane for surface functionalization

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Trimethoxy(2-phenylethyl)silane and (3-aminopropyl)triethoxysilane for Surface Functionalization

Introduction

In the fields of materials science, biotechnology, and drug development, the precise modification of substrate surfaces is crucial for achieving desired functionality. Organosilanes are indispensable tools for this purpose, forming stable, covalent bonds with hydroxylated surfaces like glass, silica (B1680970), and metal oxides. This guide provides a detailed, data-driven comparison between two common silanization reagents: this compound (TMPS) and (3-aminopropyl)triethoxysilane (APTES).

This compound (TMPS) is an organosilicon compound known for its ability to impart hydrophobic and aromatic properties to a surface.[1] Its terminal phenylethyl group offers unique characteristics, including enhanced thermal stability and compatibility with styrenics and acrylics.[1][2]

(3-aminopropyl)triethoxysilane (APTES) is one of the most widely used organosilanes for surface functionalization.[3][4] It introduces a primary amine group, rendering the surface hydrophilic and providing a reactive handle for the covalent attachment of biomolecules, drugs, and other functional moieties.[3][5]

The primary structural differences—the terminal functional group (phenyl vs. amine) and the hydrolyzable alkoxy groups (methoxy vs. ethoxy)—dictate their performance, stability, and suitability for various applications. This guide will explore these differences through quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal silane (B1218182) for their specific needs.

Mechanism of Surface Functionalization

The functionalization process for both TMPS and APTES follows a two-step mechanism involving hydrolysis and condensation. First, the alkoxy groups (methoxy or ethoxy) on the silicon atom hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups present on the substrate surface, forming stable covalent siloxane bonds (-Si-O-Substrate). Concurrently, lateral condensation between adjacent silane molecules can occur, leading to the formation of a cross-linked siloxane network on the surface.[6]

The rate of hydrolysis is influenced by the nature of the alkoxy group, with methoxy (B1213986) groups (as in TMPS) hydrolyzing faster than ethoxy groups (as in APTES).[6][7]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane R-Si-(OR')₃ (TMPS or APTES) Silanol R-Si-(OH)₃ (Reactive Silanol) Silane->Silanol + 3 H₂O Water H₂O (Trace water) Silanol->Silanol FunctionalizedSurface Substrate-O-Si-R (Functionalized Surface) Silanol->FunctionalizedSurface + Substrate-OH Substrate Substrate-OH (Hydroxylated Surface)

General workflow for silane-based surface functionalization.

Performance Comparison

The choice between TMPS and APTES is dictated by the desired surface properties. TMPS is ideal for creating hydrophobic, aromatic surfaces, while APTES is the reagent of choice for introducing reactive amine functionalities for subsequent bioconjugation.

PropertyThis compound (TMPS)(3-aminopropyl)triethoxysilane (APTES)Key Considerations for Researchers
Terminal Group 2-Phenylethyl (-CH₂CH₂C₆H₅)3-Aminopropyl (-CH₂CH₂CH₂NH₂)The terminal group defines the final surface chemistry: aromatic and non-polar vs. amine-functional and polar.
Wettability Moderately HydrophobicHydrophilicTMPS creates water-repellent surfaces, while APTES renders surfaces water-wettable.
Water Contact Angle 70 - 85°[1]< 60° (typically 40 - 60°)[1][8]This is a primary metric for confirming successful and uniform surface modification.
Monolayer Quality Can form ordered layers; phenylethyl group can interact with hydrophobic surfaces.[9]Prone to forming less organized, multilayered films, especially in solution phase.[3][4]APTES deposition requires careful optimization to achieve a uniform monolayer.[10]
Reaction Kinetics Faster hydrolysis due to methoxy groups.[6]Slower hydrolysis (ethoxy groups), but overall reaction is considered fast.[4]The amine group in APTES can also catalyze bond formation.[11]
Thermal Stability High; decomposition begins at ~350-450°C.[1]Lower than aromatic silanes.[1]TMPS is suitable for applications requiring high-temperature processing.
Hydrolytic Stability Generally stable siloxane bonds.Less stable in aqueous environments; the amine group can catalyze hydrolysis of the siloxane bond.[4]Stability is a critical factor for materials used in biological buffers or for long-term storage.[4]
Primary Applications Creating hydrophobic/aromatic surfaces, coupling agent for composites, silica encapsulation of hydrophobic nanoparticles.[1][9]Immobilization of proteins, DNA, and drugs; creating hydrophilic surfaces for biosensors and biocompatible coatings.[3][5]The application dictates the necessary surface functionality.
Cost & Availability Generally more specialized.Inexpensive and widely available from numerous suppliers.[4]Budget and supply chain may influence reagent selection for large-scale applications.

Experimental Protocols

Accurate and reproducible surface functionalization depends on meticulous experimental procedures. The following protocols provide a starting point for modifying hydroxylated substrates like glass or silicon wafers.

Protocol 1: Surface Functionalization with (3-aminopropyl)triethoxysilane (APTES)

This protocol is adapted from established methods for depositing an amine-functional layer from a solution phase.[5]

  • Surface Preparation: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in acetone (B3395972), followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen and treat with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; use with extreme caution ) to fully hydroxylate the surface. Rinse extensively with deionized water and dry completely.

  • Silanization Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.[5] For example, mix 1 part APTES with 49 parts dry acetone. Prepare a sufficient volume to fully immerse the substrate.

  • Immersion: Immerse the cleaned, dry substrate in the APTES solution for 30-60 seconds.[5] Agitating the solution gently can improve uniformity.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh anhydrous acetone to remove any physisorbed silane molecules.[5]

  • Curing: Allow the substrate to air-dry or cure it in an oven at 110-120°C for 15-30 minutes to promote the formation of covalent siloxane bonds and cross-linking within the silane layer.

  • Storage: The functionalized surface can be stored in a desiccator for later use.[5]

Protocol 2: Surface Functionalization with this compound (TMPS)

This is a general protocol for depositing a hydrophobic layer from a non-polar solvent, a common method for alkyl- and aryl-silanes.[12]

  • Surface Preparation: Follow the same rigorous cleaning and hydroxylation procedure as described in Protocol 1 to prepare the substrate.

  • Silanization Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of TMPS in anhydrous toluene. Toluene is a common solvent for this type of silanization as it is non-polar and does not compete for surface binding sites.[12]

  • Immersion: Immerse the cleaned, dry substrate in the TMPS solution. The reaction is typically run for 2-4 hours at room temperature or for a shorter duration (e.g., 60 minutes) at an elevated temperature (e.g., 60°C) to accelerate the reaction.

  • Rinsing: After immersion, remove the substrate and rinse it sequentially with fresh toluene, followed by acetone and/or isopropanol, to remove unreacted silane.

  • Curing: Dry the substrate under a stream of nitrogen and then cure in an oven at 110-120°C for 30-60 minutes to complete the condensation and cross-linking process.

  • Storage: Store the hydrophobic, functionalized surface in a clean, dry environment.

Surface Characterization Techniques

Verifying the success and quality of the surface modification is a critical step. The following table summarizes common characterization techniques.

TechniqueInformation Provided
Contact Angle Goniometry Measures surface wettability (hydrophobicity/hydrophilicity), providing a quick and reliable confirmation of functionalization.[1][13]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition of the surface, confirming the presence of silicon (Si), nitrogen (N for APTES), and changes in carbon (C) and oxygen (O) signals.[14]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies characteristic chemical bonds, such as Si-O-Si from the siloxane network and N-H from the amine groups of APTES.[15][16]
Ellipsometry Measures the thickness of the deposited silane layer with sub-nanometer precision.[3]
Atomic Force Microscopy (AFM) Provides topographical images of the surface, revealing the morphology and uniformity of the silane layer and identifying any aggregation.[10]

Selection Guide: TMPS vs. APTES

The decision to use TMPS or APTES should be driven by the intended application and the desired final surface properties.

G Start What is the desired surface functionality? Path_Bio Biomolecule Immobilization or Hydrophilic Surface Start->Path_Bio  Amine-reactive Path_Hydrophobic Hydrophobic / Aromatic Surface or High Thermal Stability Start->Path_Hydrophobic  Inert / Non-polar Silane_APTES Choose: (3-aminopropyl)triethoxysilane (APTES) Path_Bio->Silane_APTES Silane_TMPS Choose: This compound (TMPS) Path_Hydrophobic->Silane_TMPS Consider_APTES Consider: - Prone to multilayers - Lower hydrolytic stability - Cost-effective Silane_APTES->Consider_APTES Consider_TMPS Consider: - Excellent thermal stability - Moderately hydrophobic - Stable siloxane bonds Silane_TMPS->Consider_TMPS

Decision workflow for selecting between APTES and TMPS.

Choose this compound (TMPS) when:

  • A hydrophobic or aromatic surface is required.[1]

  • The application involves high temperatures where thermal stability is critical.[1]

  • The goal is to functionalize a surface for enhanced interaction with non-polar materials or polymers like styrenics.[2]

  • Encapsulating hydrophobic nanoparticles with a silica shell is the objective.[9]

Choose (3-aminopropyl)triethoxysilane (APTES) when:

  • The primary goal is to covalently immobilize proteins, DNA, antibodies, or other biomolecules.[5]

  • A hydrophilic surface is needed to improve wettability or reduce non-specific binding of certain molecules.

  • A reactive surface with primary amine groups for subsequent chemical modification is required.[3]

  • Cost and reagent availability are significant factors for the project.[4]

References

A Head-to-Head Battle of Stationary Phases: Phenethyl-Functionalized Silica vs. Alkyl-Functionalized Silica in Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of reversed-phase high-performance liquid chromatography (RP-HPLC), the choice of stationary phase is paramount to achieving desired selectivity and resolution. While traditional alkyl-functionalized silica (B1680970) phases, such as C18 and C8, have long been the workhorses of analytical laboratories, phenethyl-functionalized silica has emerged as a valuable alternative, offering unique separation characteristics. This guide provides an objective comparison of the performance of these two classes of stationary phases, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their chromatographic challenges.

The primary distinction between these stationary phases lies in their chemical structure and, consequently, their interaction mechanisms with analytes. Alkyl phases, characterized by straight hydrocarbon chains (e.g., octadecyl for C18), primarily engage in hydrophobic (van der Waals) interactions.[1][2] In contrast, phenethyl phases possess a two-carbon chain spacer with a terminal phenyl group. This structure allows for both hydrophobic interactions and additional π-π interactions between the electron-rich phenyl ring of the stationary phase and aromatic or unsaturated analytes.[3][4] This dual-retention mechanism is the foundation of the differing selectivity observed between the two phase types.

Performance Evaluation: A Quantitative Comparison

To objectively compare the performance of phenethyl- and alkyl-functionalized silica columns, we can utilize the Hydrophobic Subtraction Model (HSM).[5][6][7] The HSM characterizes columns based on five key parameters:

  • H (Hydrophobicity): The primary measure of a column's retentivity for non-polar compounds.

  • S* (Steric Hindrance): The resistance of the stationary phase to penetration by bulky molecules.

  • A (Hydrogen Bond Acidity): The ability of the stationary phase to donate a hydrogen bond.

  • B (Hydrogen Bond Basicity): The ability of the stationary phase to accept a hydrogen bond.

  • C (Cation Exchange Activity): The interaction with ionized bases, typically at a specific pH.

The following table summarizes representative HSM parameter values and other key performance metrics for a standard phenethyl column versus common alkyl-functionalized columns (C18 and C8). Higher "H" values indicate greater hydrophobicity. Differences in the other parameters highlight varying secondary interaction capabilities.

Performance ParameterPhenethyl PhaseC18 (ODS) PhaseC8 Phase
HSM - H (Hydrophobicity) Moderate-HighHighModerate
HSM - S* (Steric Hindrance) ModerateHighModerate
HSM - A (H-bond Acidity) LowLow-ModerateLow
HSM - B (H-bond Basicity) Moderate (due to π-electrons)LowLow
HSM - C (Cation Exchange @ pH 2.8) LowLow-ModerateLow
Primary Retention Mechanism Hydrophobic & π-π interactionsHydrophobicHydrophobic
Selectivity for Aromatic Compounds HighModerateLow
Peak Asymmetry (for basic compounds) Generally GoodVariable (endcapping dependent)Generally Good
Typical Carbon Load (%) 10-15%15-20%8-12%

Note: The values presented are representative and can vary between manufacturers.

Experimental Protocols

To ensure a fair and accurate comparison of column performance, a standardized experimental protocol is crucial. The following methodology outlines a typical approach for evaluating the selectivity and efficiency of different stationary phases.

Objective:

To compare the chromatographic performance (retention, selectivity, and peak shape) of a phenethyl-functionalized silica column against C18 and C8 alkyl-functionalized silica columns using a standard test mixture.

Materials:
  • Columns:

    • Phenethyl Column (e.g., 150 mm x 4.6 mm, 5 µm)

    • C18 (ODS) Column (e.g., 150 mm x 4.6 mm, 5 µm)

    • C8 Column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.[8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Test Mixture: A solution containing a mix of acidic, basic, and neutral compounds with and without aromatic moieties (e.g., 10 µg/mL of each in 50:50 Acetonitrile:Water). A suitable mixture could include:[9]

    • Uracil (void volume marker)

    • Toluene (neutral, aromatic)

    • Ethylbenzene (neutral, aromatic, more hydrophobic than toluene)

    • Amitriptyline (basic, aromatic)

    • Phenol (acidic, aromatic)

    • Ibuprofen (acidic, aromatic)

Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-22 min: 10% B (re-equilibration)

Data Analysis:
  • Retention Factor (k'): Calculate for each analyte on each column.

  • Selectivity (α): Calculate for critical peak pairs (e.g., Toluene/Ethylbenzene, Phenol/Ibuprofen).

  • Peak Asymmetry: Measure for the basic compound (Amitriptyline).

  • Theoretical Plates (N): Calculate for a well-retained, symmetrical peak (e.g., Ethylbenzene).

Visualizing the Experimental Workflow

The logical flow of a comparative chromatographic study can be visualized as follows:

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_sample Test Mixture Preparation injection Inject Test Mixture prep_sample->injection instrument_setup->injection run_phen Run on Phenethyl Column injection->run_phen run_c18 Run on C18 Column injection->run_c18 run_c8 Run on C8 Column injection->run_c8 data_acq Data Acquisition (Chromatograms) run_phen->data_acq run_c18->data_acq run_c8->data_acq calc_params Calculate Performance Parameters (k', α, N, As) data_acq->calc_params compare Compare Column Performance calc_params->compare

Caption: Workflow for HPLC column performance comparison.

Key Performance Differences and Applications

Phenethyl-Functionalized Silica:

  • Strengths: Phenethyl phases excel in separating compounds with aromatic rings, offering alternative selectivity compared to C18 columns.[3][10] The π-π interactions can resolve positional isomers and other structurally similar aromatic compounds that may co-elute on a purely hydrophobic phase.[3] They are particularly effective when using methanol (B129727) as the organic modifier, as it tends to enhance π-π interactions compared to acetonitrile.[4]

  • Ideal Applications: Analysis of pharmaceuticals with aromatic moieties, polycyclic aromatic hydrocarbons (PAHs), phenolic compounds, and other unsaturated molecules.

Alkyl-Functionalized Silica (C18 & C8):

  • Strengths: C18 columns provide high hydrophobicity and are excellent for retaining a wide range of non-polar to moderately polar compounds.[1] Their retention mechanism is well-understood and they are available in a vast array of selectivities from numerous manufacturers. C8 columns offer similar functionality with less hydrophobicity, resulting in shorter retention times for very non-polar compounds.

  • Ideal Applications: General-purpose method development, quality control applications, and analysis of aliphatic compounds, fatty acids, and other molecules where hydrophobic interactions are the primary driver of separation.

Conclusion

The choice between phenethyl-functionalized and alkyl-functionalized silica is not a matter of one being universally superior, but rather selecting the right tool for the analytical challenge at hand. Alkyl phases, particularly C18, remain the first choice for general-purpose reversed-phase chromatography due to their strong hydrophobic retention. However, when dealing with aromatic or unsaturated compounds, or when traditional alkyl phases fail to provide adequate resolution, phenethyl-functionalized silica offers a powerful alternative. Its unique ability to engage in π-π interactions provides a different dimension of selectivity, often leading to successful separations of otherwise difficult-to-resolve mixtures. By understanding the fundamental differences in their interaction mechanisms and utilizing systematic comparison protocols, researchers can effectively leverage the strengths of both stationary phase types to optimize their chromatographic methods.

References

A Comparative Guide to Validating the Uniformity and Thickness of Trimethoxy(2-phenylethyl)silane SAMs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of well-defined Self-Assembled Monolayers (SAMs) is a critical step in surface functionalization. The uniformity and thickness of these molecular layers directly impact the performance of biosensors, drug delivery systems, and other advanced materials. This guide provides an objective comparison of key analytical techniques used to validate Trimethoxy(2-phenylethyl)silane SAMs, offering supporting experimental data and detailed protocols to ensure reproducible and reliable surface characterization.

Comparative Analysis of Characterization Techniques

The validation of SAMs requires a multi-technique approach to gain a comprehensive understanding of the monolayer's quality. Each technique provides unique information regarding the thickness, uniformity, chemical composition, and surface properties of the film.

  • Spectroscopic Ellipsometry (SE): This non-destructive optical technique is highly sensitive to the thickness of thin films, capable of measurements down to the sub-nanometer scale.[1] It measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants. For ultra-thin films like SAMs, it is common practice to assume a refractive index (typically 1.45-1.50 for organic layers) to accurately determine the thickness.[1]

  • Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale.[2] It is invaluable for directly visualizing the uniformity of the SAM, identifying defects such as pinholes or aggregates, and measuring surface roughness.[3][4] By scratching the monolayer and imaging the edge, AFM can also provide a direct measurement of the SAM's thickness.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface.[5][6][7] For SAMs, XPS can confirm the presence of the silane (B1218182) molecule, verify its covalent attachment to the substrate through the Si-O bond, and assess the overall cleanliness and chemical integrity of the monolayer. Angle-Resolved XPS (ARXPS) can further provide information about the thickness and orientation of the molecules within the SAM.[6][7]

  • Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on a solid surface, providing a rapid and straightforward assessment of surface wettability. The water contact angle is highly sensitive to the chemistry of the outermost layer of the surface. A uniform and high contact angle across the surface is indicative of a well-formed, hydrophobic SAM, suggesting successful and homogenous coverage.

Quantitative Data Comparison

The following table summarizes key performance metrics for this compound SAMs in comparison to Octadecyltrichlorosilane (OTS), a widely studied long-chain alkylsilane that forms highly ordered monolayers.

PropertyThis compoundOctadecyltrichlorosilane (OTS)Technique
Film Thickness ~1.0 - 1.5 nm (Estimated)2.5 ± 0.2 nmEllipsometry, AFM
Water Contact Angle ~73°[1][6]102° - 110°[3]Contact Angle Goniometry
Surface Roughness (RMS) < 0.5 nm (Estimated)~0.14 nm[3]Atomic Force Microscopy (AFM)

Note: Experimental data for this compound is limited. Values are estimated based on its molecular structure and data from phenyl-terminated silanes on SiO₂ surfaces. OTS data is provided from literature for well-formed monolayers on silicon oxide.

Experimental Workflow and Comparative Properties

The following diagrams illustrate the general workflow for SAM characterization and a comparison of the key properties between a phenyl-terminated silane and a long-chain alkylsilane.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Substrate Cleaning (e.g., Piranha Solution) Dry Drying (N₂ Stream, Oven Bake) Clean->Dry Deposition Immerse Substrate (2-24 hours) Dry->Deposition Solution Prepare Silane Solution (Anhydrous Solvent) Solution->Deposition Rinse Rinse & Sonicate (Solvent, Ethanol) Deposition->Rinse Cure Cure (110-120°C) Rinse->Cure CA Contact Angle (Wettability/Coverage) Cure->CA AFM AFM (Uniformity, Roughness, Thickness) Cure->AFM SE Ellipsometry (Thickness) Cure->SE XPS XPS (Composition, Bonding) Cure->XPS

Caption: Experimental workflow for SAM formation and characterization.

property_comparison cluster_pes This compound cluster_ots Octadecyltrichlorosilane (OTS) PES_Node Properties PES_Thickness Shorter Thickness (~1-1.5 nm) PES_Wettability Moderately Hydrophobic (~73°) OTS_Thickness Greater Thickness (~2.5 nm) PES_Thickness->OTS_Thickness vs PES_Packing Less Dense Packing OTS_Wettability Highly Hydrophobic (>105°) PES_Wettability->OTS_Wettability vs OTS_Packing High Packing Density PES_Packing->OTS_Packing vs OTS_Node Properties

Caption: Comparison of properties between different SAMs.

Experimental Protocols

Detailed and consistent protocols are essential for forming high-quality SAMs. The following are generalized procedures for SAM formation and characterization on silicon oxide substrates.

Protocol 1: SAM Formation via Solution Phase Deposition

This protocol describes the standard method for depositing a silane SAM from a solution.

  • Substrate Preparation:

    • Immerse silicon wafers or glass slides in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and must be handled with extreme caution and appropriate personal protective equipment (PPE) in a fume hood.

    • Thoroughly rinse the substrates with deionized (DI) water and then with ethanol (B145695).

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • To ensure removal of residual water, bake the substrates in an oven at 110-120°C for at least 30 minutes immediately before use.

  • Silanization:

    • In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene).

    • Immerse the cleaned, dried substrates in the silane solution. Seal the container to prevent contamination from ambient moisture.

    • Allow the self-assembly to proceed for 2-24 hours at room temperature.

  • Post-Deposition Cleaning and Curing:

    • Remove the substrates from the solution and rinse them with fresh anhydrous toluene (B28343) to remove bulk, non-adsorbed silane.

    • Sonicate the substrates in ethanol for 5 minutes to remove any remaining physisorbed molecules.

    • Dry the substrates again with a stream of nitrogen gas.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.

Protocol 2: Characterization by Spectroscopic Ellipsometry (SE)
  • Bare Substrate Characterization:

    • Measure the ellipsometric parameters (Psi, Ψ and Delta, Δ) of a clean, bare substrate identical to the one used for SAM formation.

    • Model the data to determine the thickness of the native silicon dioxide (SiO₂) layer. Save the substrate model.

  • SAM-Coated Sample Measurement:

    • Measure the Ψ and Δ values for the SAM-coated substrate over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).[1]

  • Data Analysis:

    • Create a three-layer model (Air / Organic Film / SiO₂ / Si Substrate).

    • Use the previously saved substrate model (SiO₂/Si).

    • For the organic film layer, assume a refractive index using a Cauchy model (a typical value is ~1.45-1.50).[1]

    • Fit the experimental data by allowing the thickness of the organic film to vary until the model-generated data matches the experimental data.

Protocol 3: Characterization by Atomic Force Microscopy (AFM)
  • Topographical Imaging:

    • Operate the AFM in tapping mode to minimize potential damage to the soft monolayer.[2]

    • Scan multiple areas across the sample surface at various resolutions (e.g., 5x5 µm, 1x1 µm) to assess large-scale uniformity and small-scale features.

    • Analyze the images to identify any defects, such as aggregates or pinholes.

  • Roughness Analysis:

    • From the high-resolution topographical images, calculate the root-mean-square (RMS) roughness for several different areas. A low RMS value (<0.5 nm) is indicative of a smooth, uniform monolayer.[3]

  • Thickness Measurement (Scratch Method):

    • Carefully scratch the SAM with a sharp tip (e.g., a needle or the AFM tip in contact mode with high force) to expose the underlying substrate.

    • Image the edge of the scratch in tapping mode.

    • Use the image analysis software to measure the height difference between the top of the SAM and the exposed substrate, which corresponds to the film thickness.

Protocol 4: Characterization by Contact Angle Goniometry
  • Measurement Setup:

    • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispenser.

    • Use high-purity deionized water as the probe liquid.

  • Droplet Deposition and Measurement:

    • Place the SAM-coated substrate on the sample stage.

    • Dispense a small droplet of water (e.g., 2-5 µL) onto the surface.

    • Immediately capture an image of the droplet profile.

    • Use the instrument's software to analyze the image and calculate the static contact angle at the three-phase (solid-liquid-gas) interface.

  • Uniformity Assessment:

    • Repeat the measurement at multiple (at least 5) different locations on the sample surface.

    • A consistent contact angle across the surface (low standard deviation) indicates a chemically uniform monolayer.

References

A Comparative Guide to the TGA and FTIR Analysis of Silane-Grafted Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal and spectral properties of nanoparticles functionalized with different organosilanes, offering insights into their characterization through Thermogravimetric Analysis (TGA) and Fourier-Transform Infrared Spectroscopy (FTIR). Understanding these properties is crucial for the development and quality control of nanoparticle-based technologies in drug delivery and other biomedical applications.

Comparison of Thermal Stability: TGA Data

Thermogravimetric analysis is a key technique for quantifying the amount of organic material grafted onto the surface of inorganic nanoparticles. The weight loss at different temperatures corresponds to the removal of adsorbed water and the decomposition of the organic silane (B1218182) coating. Below is a comparison of the thermal decomposition profiles for silica (B1680970) nanoparticles grafted with two different silanes.

Nanoparticle TypeInitial Weight Loss (up to ~150°C)Main Decomposition StageResidual Mass at 800°CGrafting Density (Calculated from TGA)
Trimethoxy(2-phenylethyl)silane Grafted Silica Nanoparticles (Hypothetical) ~1-2% (adsorbed water/solvent)200-600°C (Decomposition of phenylethyl groups)~80-85%Dependent on synthesis conditions
3-(Methacryloxypropyl)trimethoxysilane (MPS) Grafted Silica Nanoparticles ~2-3% (adsorbed water/solvent)200-500°C (Decomposition of methacryloxypropyl groups)~85-90%~0.65 molecules/nm²

Spectral Fingerprinting for Functionalization Confirmation: FTIR Data

FTIR spectroscopy is essential for confirming the successful grafting of the silane onto the nanoparticle surface by identifying characteristic chemical bonds. The table below compares the key infrared absorption peaks for nanoparticles before and after functionalization.

Bond TypeWavenumber (cm⁻¹)This compound Grafted Silica3-(Methacryloxypropyl)trimethoxysilane (MPS) Grafted SilicaBare Silica Nanoparticles
O-H stretch (surface silanols)~3400✔ (Reduced intensity)✔ (Reduced intensity)✔ (Broad peak)
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-2960
C=O stretch (ester)~1720
C=C stretch (alkene)~1638
Si-O-Si stretch~1050-1100✔ (Strong, broad peak)
Si-O-C stretch~950✔ (Shoulder)✔ (Shoulder)
Fe-O stretch (for iron oxide core)~580(If applicable)(If applicable)

Experimental Workflow and Methodologies

The successful synthesis and characterization of silane-grafted nanoparticles rely on precise and well-documented experimental protocols.

Experimental Workflow Diagram

G cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_analysis Analysis NP_core Nanoparticle Core (e.g., Silica, Iron Oxide) Reaction Grafting Reaction (Reflux, N2 atmosphere) NP_core->Reaction Silane This compound Silane->Reaction Solvent Anhydrous Toluene (B28343) Solvent->Reaction Centrifugation Centrifugation & Washing (Ethanol/Toluene) Reaction->Centrifugation Drying Vacuum Drying Centrifugation->Drying TGA TGA Analysis Drying->TGA FTIR FTIR Analysis Drying->FTIR

Caption: Experimental workflow for the synthesis and analysis of silane-grafted nanoparticles.

Detailed Experimental Protocols

1. Synthesis of this compound Grafted Silica Nanoparticles

  • Materials : Amorphous silica nanoparticles (1.0 g), anhydrous toluene (50 mL), this compound (2.0 mL).

  • Procedure :

    • Silica nanoparticles are dried in a vacuum oven at 120°C for 24 hours to remove adsorbed water.

    • The dried nanoparticles are dispersed in anhydrous toluene under a nitrogen atmosphere.

    • This compound is added to the suspension.

    • The mixture is refluxed for 24 hours with constant stirring.

    • The functionalized nanoparticles are collected by centrifugation, washed repeatedly with toluene and ethanol (B145695) to remove unreacted silane, and dried under vacuum at 60°C.

2. Thermogravimetric Analysis (TGA)

  • Instrument : TGA instrument (e.g., TA Instruments Q500).

  • Procedure :

    • Approximately 5-10 mg of the dried nanoparticle sample is placed in a platinum pan.

    • The sample is heated from room temperature to 800°C at a heating rate of 10°C/min.

    • The analysis is performed under a nitrogen atmosphere with a flow rate of 50 mL/min.

    • Weight loss as a function of temperature is recorded.

3. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Instrument : FTIR spectrometer (e.g., PerkinElmer Spectrum Two).

  • Procedure :

    • A small amount of the dried nanoparticle sample is mixed with potassium bromide (KBr) powder.

    • The mixture is pressed into a thin pellet.

    • The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Relationship of Analysis

The combination of TGA and FTIR provides a comprehensive characterization of the grafted nanoparticles.

G cluster_input Sample cluster_analysis Characterization Techniques cluster_output Derived Information NP Grafted Nanoparticle TGA TGA NP->TGA FTIR FTIR NP->FTIR Quant Quantitative Data (Grafting Density, Thermal Stability) TGA->Quant Qual Qualitative Data (Confirmation of Functional Groups) FTIR->Qual

Caption: Relationship between analytical techniques and the information obtained.

Contact angle measurements to determine hydrophobicity of Trimethoxy(2-phenylethyl)silane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hydrophobicity of Trimethoxy(2-phenylethyl)silane coatings, benchmarked against other common silane-based hydrophobic coatings. Experimental data on water contact angles are presented to offer a clear comparison of performance. Detailed experimental protocols for contact angle measurement are also provided to ensure reproducibility. This document is intended for researchers, scientists, and drug development professionals working with surface modifications and requiring controlled hydrophobic properties.

Introduction to Surface Hydrophobicity and Silane (B1218182) Coatings

The hydrophobicity of a material is a critical surface property in a multitude of applications, including self-cleaning surfaces, anti-fouling coatings, and biocompatible materials. This property is quantified by the water contact angle (WCA), where a higher angle indicates greater hydrophobicity. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.

Silane coatings are widely used to modify the surface properties of various substrates. These coatings are formed by the reaction of organosilanes with surface hydroxyl groups, creating a stable, covalently bonded organic monolayer. The hydrophobicity of the resulting surface is determined by the nature of the organic functional group of the silane.

This compound is an organosilane used to create hydrophobic surfaces. The phenylethyl group provides a nonpolar interface, which reduces the surface energy and leads to poor wetting by aqueous solutions. This guide compares the hydrophobicity of coatings derived from this compound with those from two common classes of alternative silanes: alkylsilanes and fluoroalkylsilanes.

Comparative Analysis of Water Contact Angles

The hydrophobicity of a surface is quantitatively assessed by measuring the water contact angle. The following table summarizes the static water contact angles for this compound and representative alternative hydrophobic coatings on smooth silica (B1680970) substrates.

Silane CoatingChemical Structure of Functional GroupTypical Water Contact Angle (°)Reference(s)
This compound-CH₂CH₂C₆H₅70 - 85[1]
Dodecyltriethoxysilane (Alkylsilane)-(CH₂)₁₁CH₃~100[2]
Tridecafluorooctyltriethoxysilane (Fluoroalkylsilane)-(CH₂)₂ (CF₂)₅CF₃~110[2]
Heptadecafluorodecyltrimethoxysilane (Fluoroalkylsilane)-(CH₂)₂(CF₂)₇CF₃~115[2]
Heneicosafluorododecyltrichlorosilane (Fluoroalkylsilane)-(CH₂)₂(CF₂)₉CF₃~118[2]

Analysis:

The data clearly indicates that while this compound coatings provide a moderate level of hydrophobicity, both alkylsilanes and, particularly, fluoroalkylsilanes offer significantly higher water contact angles. The hydrophobicity of fluoroalkylsilanes increases with the length of the fluorinated alkyl chain, achieving superhydrophobic potential. The choice of silane will therefore depend on the specific requirements of the application, balancing factors such as the desired degree of hydrophobicity, cost, and ease of application.

Experimental Protocol: Sessile Drop Contact Angle Measurement

The following protocol details the procedure for measuring the static water contact angle on silane-coated surfaces using the sessile drop method with a contact angle goniometer.[1][3]

1. Substrate Preparation:

  • Clean the substrate (e.g., glass slide, silicon wafer) thoroughly to ensure uniform silanization.[4]

  • A recommended cleaning procedure involves sonication in a series of solvents such as acetone, and isopropanol, followed by rinsing with deionized water.[4]

  • Dry the substrate with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to remove any remaining organic contaminants and generate surface hydroxyl groups for silanization.[4]

2. Silane Coating Deposition:

  • Prepare a dilute solution (e.g., 1% v/v) of the desired silane in an appropriate solvent (e.g., anhydrous toluene (B28343) or ethanol).

  • Immerse the cleaned substrate in the silane solution for a specified time (e.g., 1-2 hours) under an inert atmosphere to prevent premature hydrolysis of the silane.

  • After immersion, rinse the substrate with the solvent to remove any unbound silane.

  • Cure the coated substrate in an oven at a specified temperature (e.g., 110°C for 30 minutes) to promote covalent bond formation between the silane and the substrate.

3. Contact Angle Measurement:

  • Place the silane-coated substrate on the sample stage of a contact angle goniometer.

  • Use a high-precision syringe to gently dispense a small droplet (typically 2-5 µL) of deionized water onto the coated surface.[1]

  • Capture a high-resolution image of the droplet profile as soon as it stabilizes on the surface.[1]

  • Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.[5]

  • Perform measurements at multiple locations on the surface to ensure statistical reliability and report the average contact angle with the standard deviation.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the preparation and measurement of contact angles for silane coatings.

G cluster_prep Substrate Preparation cluster_coating Silane Coating cluster_measurement Contact Angle Measurement SolventCleaning Solvent Cleaning Drying Drying (N2 Stream) SolventCleaning->Drying UVOzone UV-Ozone Treatment Drying->UVOzone Immersion Substrate Immersion UVOzone->Immersion SilaneSolution Prepare Silane Solution SilaneSolution->Immersion Rinsing Solvent Rinsing Immersion->Rinsing Curing Oven Curing Rinsing->Curing DropletDeposition Water Droplet Deposition Curing->DropletDeposition ImageCapture Image Capture DropletDeposition->ImageCapture AngleAnalysis Software Analysis ImageCapture->AngleAnalysis

Caption: Experimental workflow for contact angle measurement.

References

Comparative Guide to Surface Modification with Trimethoxy(2-phenylethyl)silane for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of surfaces modified with Trimethoxy(2-phenylethyl)silane and other alternative silane (B1218182) coupling agents, with a focus on their performance as evaluated by Electrochemical Impedance Spectroscopy (EIS). Due to a lack of extensive publicly available EIS data specifically for this compound, this guide synthesizes data from structurally similar silanes to provide a valuable reference and predictive tool for researchers.

Performance Comparison of Silane Coatings

The effectiveness of a silane coating in applications such as corrosion protection is often quantified using EIS. Key parameters derived from EIS measurements include Charge Transfer Resistance (Rct) and Double-Layer Capacitance (Cdl). A higher Rct value generally indicates better corrosion resistance, as it signifies a slower rate of charge transfer at the metal-electrolyte interface. Conversely, a lower Cdl value is desirable, as it suggests a thicker or more compact insulating layer that impedes the ingress of corrosive species.

The following table summarizes representative EIS data for surfaces modified with various trimethoxysilanes, which can be used to infer the potential performance of this compound. The alternatives include silanes with different functional groups to provide a broad comparison.

Silane ModifierSubstrateCorrosive MediumCharge Transfer Resistance (Rct) (Ω·cm²)Double-Layer Capacitance (Cdl) (F/cm²)Protection Efficiency (%)Reference
Untreated Mild Steel3.5% NaCl~1.5 x 10³~5.0 x 10⁻⁵-[Fictional Data for Baseline]
Trimethoxy(propyl)silane Anodized Aluminum3.5% NaCl4.46 x 10⁵Not ReportedNot Reported[1]
3-Aminopropyltrimethoxysilane Mild Steel3.5% NaClIncreased by 14 times vs. untreatedLower than untreated> 90%[2]
Mixture of TEOS and Trimethoxymethylsilane Mild Steel3.5% NaClSignificantly higher than individual componentsLower than individual componentsNot Reported[2]
3-Glycidyloxypropyl trimethoxysilane Mild Steel3.5% NaClIncreased by 3 times vs. untreatedLower than untreatedNot Reported[2]

Note: The data presented above is compiled from different studies and is intended for comparative purposes. The exact performance of this compound may vary depending on the substrate, deposition conditions, and the specific experimental setup. The "Fictional Data for Baseline" for an untreated surface is a representative value to illustrate the order of magnitude of improvement typically observed with silane coatings.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for achieving consistent and reliable results in surface modification and electrochemical analysis. Below are generalized protocols that can be adapted for the use of this compound.

Protocol 1: Surface Preparation and Silanization
  • Substrate Cleaning:

    • Thoroughly clean the substrate material (e.g., steel, aluminum, or silicon wafer) to remove any organic contaminants and native oxide layers. A typical procedure involves sequential sonication in acetone, ethanol (B145695), and deionized water for 15 minutes each.

    • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

    • For enhanced silanization, the surface can be activated to generate hydroxyl (-OH) groups. This can be achieved by plasma treatment or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short duration, followed by copious rinsing with deionized water and drying. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Silane Solution Preparation:

    • Prepare a 1-5% (v/v) solution of this compound in a suitable anhydrous solvent, such as ethanol or toluene.

    • To initiate hydrolysis of the methoxy (B1213986) groups, a small amount of water (e.g., 5% of the silane volume) can be added to the solution. The pH of the solution can be adjusted to be mildly acidic (e.g., pH 4-5) with acetic acid to catalyze the hydrolysis reaction.

  • Surface Modification:

    • Immerse the cleaned and dried substrate in the prepared silane solution.

    • The deposition can be carried out at room temperature for several hours (e.g., 2-24 hours) or at an elevated temperature (e.g., 60-80°C) for a shorter period (e.g., 1-2 hours) to promote the formation of a self-assembled monolayer.

    • After deposition, rinse the substrate sequentially with the solvent used for the silane solution and then with ethanol to remove any unreacted or physisorbed silane molecules.

    • Cure the coated substrate in an oven at a temperature of 100-120°C for about 1 hour to promote the formation of a stable, cross-linked siloxane network on the surface.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell. The silane-modified substrate serves as the working electrode. A platinum wire or mesh is typically used as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode.

  • Electrolyte:

    • The choice of electrolyte depends on the application. For corrosion studies, a 3.5% sodium chloride (NaCl) solution is commonly used to simulate a marine environment.

  • EIS Measurement Parameters:

    • Perform the EIS measurements using a potentiostat equipped with a frequency response analyzer.

    • Apply a small amplitude sinusoidal voltage perturbation (e.g., 10 mV) around the open-circuit potential (OCP) of the working electrode.

    • Scan a wide frequency range, typically from 100 kHz down to 10 mHz.

  • Data Analysis:

    • The impedance data is commonly visualized using Nyquist and Bode plots.

    • To extract quantitative parameters like Rct and Cdl, the experimental data is fitted to an appropriate equivalent electrical circuit (EEC) model. A simple Randles circuit is often used as a starting point for modeling a corroding interface.

Mandatory Visualizations

To better understand the experimental process, the following diagrams illustrate the key workflows and relationships.

Experimental_Workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_analysis Electrochemical Analysis Cleaning Substrate Cleaning Drying_Prep Drying Cleaning->Drying_Prep Activation Surface Activation Drying_Prep->Activation Silane_Sol Silane Solution Preparation Activation->Silane_Sol Deposition Silane Deposition Silane_Sol->Deposition Rinsing Rinsing Deposition->Rinsing Curing Curing Rinsing->Curing Cell_Setup Electrochemical Cell Setup Curing->Cell_Setup EIS_Measurement EIS Measurement Cell_Setup->EIS_Measurement Data_Analysis Data Analysis EIS_Measurement->Data_Analysis

Caption: Experimental workflow for surface modification and EIS analysis.

Logical_Relationship cluster_params EIS Parameters cluster_performance Coating Performance Rct Charge Transfer Resistance (Rct) Corrosion_Resistance Corrosion Resistance Rct->Corrosion_Resistance Higher Rct indicates higher resistance Cdl Double-Layer Capacitance (Cdl) Cdl->Corrosion_Resistance Lower Cdl indicates better barrier Silane This compound Coating Silane->Rct Silane->Cdl

Caption: Relationship between EIS parameters and coating performance.

References

Comparison of hydrolysis rates of different organotrialkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Hydrolysis Rates of Organotrialkoxysilanes for Researchers and Drug Development Professionals

The hydrolysis of organotrialkoxysilanes is a critical initial step in the formation of siloxane bonds (Si-O-Si), which are fundamental to the creation of a wide range of silicon-based materials. This process, where alkoxy groups are substituted by hydroxyl groups, is paramount in applications from surface modifications to the synthesis of drug delivery systems. The rate of this hydrolysis is a key determinant of the final material's properties and is influenced by a multitude of factors. This guide provides a comparative analysis of the hydrolysis rates of various organotrialkoxysilanes, supported by experimental data and detailed methodologies.

Factors Influencing Hydrolysis Rates

The kinetics of organotrialkoxysilane hydrolysis are not governed by a single parameter but rather a combination of factors. Understanding these is crucial for controlling the reaction and achieving desired outcomes.

1. Chemical Structure of the Organotrialkoxysilane:

  • Inductive Effects: Electron-withdrawing groups attached to the silicon atom can make it more electrophilic and thus more susceptible to nucleophilic attack by water, generally increasing the hydrolysis rate.

  • Steric Hindrance: Bulky organic substituents near the silicon center can impede the approach of water molecules, thereby slowing down the hydrolysis rate. For instance, the hydrolysis of t-butyltrialkoxysilanes is significantly hindered by the bulky t-butyl group.[1]

2. pH of the Reaction Medium:

  • Acidic Conditions (pH < 7): In an acidic medium, the alkoxy group is protonated in a preliminary step, making it a better leaving group. The silicon atom then becomes more electrophilic and is attacked by water.[2] The reaction rate is generally fast under acidic conditions.

  • Basic Conditions (pH > 7): Under basic conditions, the nucleophilic hydroxyl ion directly attacks the silicon atom. This mechanism is also generally fast.[2]

  • Neutral Conditions (pH ≈ 7): The hydrolysis rate is typically at its minimum around neutral pH.

3. Catalyst: The presence of an acid or base catalyst significantly accelerates the hydrolysis reaction. The type and concentration of the catalyst can have a profound impact on the reaction kinetics.

4. Water-to-Silane Ratio: The concentration of water is a critical factor. An increase in the water concentration generally leads to a faster hydrolysis reaction.[3]

5. Solvent: The solvent system can influence the hydrolysis rate through its polarity and ability to solvate the reactants and transition states. For example, the hydrolysis rate of methyltriethoxysilane (MTES) was found to be significantly different in various solvents like methanol, ethanol, 1,4-dioxane, and acetone.[4]

6. Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate.

Quantitative Comparison of Hydrolysis Rates

The following table summarizes the hydrolysis rate constants (k) for several organotrialkoxysilanes as reported in the literature. It is important to note that a direct comparison of rates should be made with caution, as the experimental conditions vary significantly between studies.

OrganotrialkoxysilaneAbbreviationAlkoxy GroupHydrolysis Rate Constant (k)Experimental ConditionsReference
γ-AminopropyltriethoxysilaneAPTESEthoxy8.6 × 10⁻³ s⁻¹ (first-order)Aqueous solution, acid content varied[3]
MethyltriethoxysilaneMTESEthoxy0 - 0.23 M⁻¹ min⁻¹pH 2 to 4[2]
OctyltriethoxysilaneOTESEthoxyVaries with concentrationOctane/water interface[2]
3-GlycidyloxypropyltrimethoxysilaneGLYMOMethoxy0.026 min⁻¹ (pseudo-first order for the first step)Aqueous solution[5]
MethyltrimethoxysilaneMTMSMethoxy2.453 × 10⁴ s⁻¹Methanol, 30 °C, alkaline medium[2]
EthyltrimethoxysilaneETMSMethoxyRate constants for individual hydrolysis steps determinedAcid-catalyzed, dilute methanol[4]

Experimental Protocols

The determination of hydrolysis rates relies on techniques that can monitor the chemical changes in the reaction mixture over time. The two most common methods are Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: This technique monitors the vibrational frequencies of chemical bonds. The hydrolysis of organotrialkoxysilanes can be followed by observing the decrease in the intensity of bands associated with the Si-O-C bond of the alkoxy group and the increase in the intensity of bands corresponding to the O-H bond of the newly formed silanol (B1196071) groups (Si-OH) and the alcohol byproduct.[3]

Typical Experimental Protocol:

  • An organotrialkoxysilane solution of a known concentration is prepared in a suitable solvent (e.g., an alcohol/water mixture).

  • The reaction is initiated by the addition of water and, if applicable, a catalyst (acid or base).

  • The reaction mixture is immediately placed in the sample compartment of an FT-IR spectrometer.

  • Spectra are recorded at regular time intervals.

  • The change in the absorbance of a characteristic peak (e.g., the Si-O-C stretching vibration) is plotted against time.

  • The rate constant is determined by fitting the kinetic data to an appropriate rate law (e.g., first-order or pseudo-first-order).

29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 29Si NMR spectroscopy is a powerful tool for directly observing the silicon environment. As the hydrolysis proceeds, the chemical shift of the silicon nucleus changes with the substitution of alkoxy groups by hydroxyl groups. This allows for the quantitative determination of the concentrations of the starting silane (B1218182) and the various partially and fully hydrolyzed species.[6]

Typical Experimental Protocol:

  • A reaction mixture is prepared similarly to the FT-IR protocol, often using deuterated solvents for NMR locking.

  • The reaction is initiated, and the sample is placed in the NMR spectrometer.

  • 29Si NMR spectra are acquired at different time points.

  • The integrals of the peaks corresponding to the different silicon species are used to determine their concentrations as a function of time.

  • The rate constants for each step of the hydrolysis can be calculated by fitting the concentration profiles to a kinetic model of consecutive reactions.[4]

Hydrolysis and Condensation Workflow

The hydrolysis of organotrialkoxysilanes is the first stage of a two-stage process, followed by condensation. The overall workflow can be visualized as follows:

G cluster_0 Hydrolysis Stage cluster_1 Condensation Stage cluster_2 Intermediate Species Organotrialkoxysilane Organotrialkoxysilane (R-Si(OR')₃) Silanetriol Silanetriol (R-Si(OH)₃) Organotrialkoxysilane->Silanetriol + 3 H₂O - 3 R'OH PartiallyHydrolyzed Partially Hydrolyzed Species (R-Si(OR')x(OH)y) Organotrialkoxysilane->PartiallyHydrolyzed SiloxaneNetwork Siloxane Network (Cross-linked Polymer) Silanetriol->SiloxaneNetwork - H₂O PartiallyHydrolyzed->Silanetriol PartiallyHydrolyzed->SiloxaneNetwork G cluster_acid Acid-Catalyzed Pathway Protonation 1. Protonation of Alkoxy Group NucleophilicAttack 2. Nucleophilic Attack by Water Deprotonation 3. Deprotonation Start R-Si(OR')₃ ProtonatedSilane R-Si(OR')(OR'H)⁺ Start->ProtonatedSilane + H⁺ Intermediate [R-Si(OR')₂(OH₂)]⁺ ProtonatedSilane->Intermediate + H₂O - R'OH Product R-Si(OR')₂(OH) + H⁺ Intermediate->Product G cluster_base Base-Catalyzed Pathway NucleophilicAttack_base 1. Nucleophilic Attack by OH⁻ TransitionState 2. Pentacoordinate Intermediate LeavingGroupDeparture 3. Departure of Alkoxide Start_base R-Si(OR')₃ Pentacoordinate [R-Si(OR')₃(OH)]⁻ Start_base->Pentacoordinate + OH⁻ Product_base R-Si(OR')₂(OH) + R'O⁻ Pentacoordinate->Product_base

References

Safety Operating Guide

Proper Disposal of Trimethoxy(2-phenylethyl)silane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Trimethoxy(2-phenylethyl)silane, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation[1][2]. It is crucial to handle this chemical in a well-ventilated area, away from sources of ignition, and to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a suitable respirator[1]. This compound reacts with water and moisture, liberating methanol, which can have chronic effects on the central nervous system[3]. Therefore, it is imperative to avoid contact with water during handling and disposal[3][4].

Summary of Hazards and Disposal Recommendations
Hazard ClassificationPersonal Protective Equipment (PPE)Spill ResponseDisposal Method
Skin, eye, and respiratory irritant[1][2]. Combustible liquid[1].Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter[1].Cover with dry lime, sand, or soda ash. Do not use water[4].Incineration at a licensed waste disposal facility. Must be disposed of as hazardous waste in accordance with local and national regulations[3][4].

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Containerization:

  • Place the waste in a clearly labeled, tightly sealed container. The container should be compatible with the chemical and stored in a cool, dry, well-ventilated area away from moisture and ignition sources[4].

  • Ensure the label clearly indicates "Hazardous Waste" and "this compound".

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area[4].

  • Remove all sources of ignition[4].

  • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash[4].

  • Crucially, do not use water or wet methods for cleanup [4].

  • Collect the absorbed material into a covered container for disposal as hazardous waste[4].

  • Ventilate the area and wash it thoroughly after the cleanup is complete[4].

4. Final Disposal:

  • The primary recommended method for the disposal of this compound is incineration[3].

  • This must be carried out by a licensed hazardous waste disposal facility[3].

  • It is essential to contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor to arrange for pickup and disposal.

  • Always adhere to local, state, and federal environmental regulations for hazardous waste disposal[3][4]. Avoid releasing the chemical into the environment[3].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound or contaminated materials B Is it a spill? A->B C Absorb with dry material (sand, lime, soda ash). NO WATER. B->C Yes D Containerize in a labeled, sealed container. B->D No C->D E Store in a cool, dry, well-ventilated area. D->E F Contact EHS or licensed waste disposal facility. E->F G Arrange for incineration. F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Trimethoxy(2-phenylethyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for handling Trimethoxy(2-phenylethyl)silane.

Chemical Safety and Properties

This compound is a combustible liquid that can cause serious eye irritation and may cause skin and respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.[1][3] This compound reacts with water and moisture, liberating methanol, which can have chronic effects on the central nervous system.[1]

PropertyValue
Chemical Formula C₁₁H₁₈O₃Si
Physical State Liquid[1]
Boiling Point 95-96 °C at 2 mmHg
Density 1.033 g/mL at 25 °C
Flash Point 106 °C (222.8 °F) - closed cup
InChI Key UBMUZYGBAGFCDF-UHFFFAOYSA-N

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

EquipmentSpecification
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]
Skin and Body Wear suitable protective clothing to prevent skin contact.[1]
Respiratory A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[1]

Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to mitigate risks associated with this compound.

1. Preparation and Handling:

  • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Use only non-sparking tools.[4]

  • Avoid all eye and skin contact, and do not breathe vapor and mist.[1]

  • Keep the container tightly closed when not in use.[1]

2. Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][5]

  • Keep containers tightly closed to prevent contact with moisture and water, with which it reacts.[1]

3. First Aid Measures:

  • After Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.[1]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and ensure safety.

1. Spill Cleanup:

  • Evacuate unnecessary personnel from the spill area.[1]

  • Wear appropriate PPE as detailed above.

  • Shut off all sources of ignition.[7]

  • Contain the spill using an absorbent, non-combustible material such as dry lime, sand, or soda ash.[5] Do not use water.[5]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1][5]

  • Ventilate the area and wash the spill site after the material has been removed.[5]

2. Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[1]

  • The material may be incinerated in a licensed waste disposal facility.[1]

  • Avoid release to the environment.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Work in Ventilated Area prep_ppe->prep_setup handle_transfer Ground Equipment & Use Non-Sparking Tools prep_setup->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_store Store in Tightly Closed Container handle_use->handle_store emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe emergency_spill->cleanup_decon Follow Spill Protocol emergency_exposure->prep_ppe Follow First Aid

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Reactant of Route 1
Trimethoxy(2-phenylethyl)silane
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Reactant of Route 2
Trimethoxy(2-phenylethyl)silane

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